Product packaging for Cannabisativine(Cat. No.:)

Cannabisativine

Cat. No.: B1198922
M. Wt: 381.6 g/mol
InChI Key: KZZKPJBKEJKNAK-HUUJSLGLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cannabisativine is a spermidine-type alkaloid isolated from the roots and aerial parts of Cannabis sativa L. . It features a complex 13-membered lactam ring system annulated to a disubstituted tetrahydropyridine ring . As a constituent of the cannabis plant, it belongs to a class of over 100 nitrogenous compounds identified in the species, though its pharmacological profile remains largely unexplored . This compound is of significant interest in organic synthesis and natural product research, as evidenced by several published chiral syntheses designed to study its complex structure . The primary research applications for this compound are in phytochemical reference standards for the identification and quantification of alkaloids within the Cannabis sativa plant and as a key intermediate in the study of complex natural product synthesis . This product is intended for research purposes only and is not intended for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H39N3O3 B1198922 Cannabisativine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C21H39N3O3

Molecular Weight

381.6 g/mol

IUPAC Name

(13S,17S)-17-[(1S,2R)-1,2-dihydroxyheptyl]-1,5,10-triazabicyclo[11.4.0]heptadec-15-en-11-one

InChI

InChI=1S/C21H39N3O3/c1-2-3-4-11-19(25)21(27)18-10-7-9-17-16-20(26)23-14-6-5-12-22-13-8-15-24(17)18/h7,10,17-19,21-22,25,27H,2-6,8-9,11-16H2,1H3,(H,23,26)/t17-,18-,19+,21-/m0/s1

InChI Key

KZZKPJBKEJKNAK-HUUJSLGLSA-N

SMILES

CCCCCC(C(C1C=CCC2N1CCCNCCCCNC(=O)C2)O)O

Isomeric SMILES

CCCCC[C@H]([C@H]([C@@H]1C=CC[C@@H]2N1CCCNCCCCNC(=O)C2)O)O

Canonical SMILES

CCCCCC(C(C1C=CCC2N1CCCNCCCCNC(=O)C2)O)O

Synonyms

cannabisativine

Origin of Product

United States

Foundational & Exploratory

The Alkaloid Enigma of Cannabis: A Technical Guide to the Structure Elucidation and Spectral Profile of Cannabisativine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the structure elucidation and spectral characteristics of Cannabisativine, a unique spermidine alkaloid isolated from Cannabis sativa L. This document is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry, offering a centralized resource on this lesser-known cannabis constituent.

Introduction

While the pharmacological landscape of Cannabis sativa L. is dominated by cannabinoids, the plant's chemical diversity extends to other classes of compounds, including alkaloids. Among these, this compound stands out as a spermidine alkaloid, first isolated in 1975 from the roots of a Mexican variant of the plant.[1] Its discovery opened a new chapter in cannabis research, highlighting the presence of complex nitrogenous compounds alongside the more extensively studied cannabinoids. The structure of this compound was definitively established through single-crystal X-ray crystallography.[2] This guide synthesizes the available information on its structure, the methods for its isolation, and its spectral properties.

Structure Elucidation

The molecular structure of this compound was determined to be a novel spermidine alkaloid.[1] The definitive three-dimensional arrangement of the atoms was established through X-ray crystallography, a powerful technique for determining the absolute configuration of crystalline molecules.

Molecular Formula: C₂₁H₃₉N₃O₃

IUPAC Name: (13R,17R)-17-[(1R,2S)-1,2-dihydroxyheptyl]-1,5,10-triazabicyclo[11.4.0]heptadec-15-en-11-one

The structure features a macrocyclic lactam ring incorporating a spermidine moiety, a unique feature that distinguishes it from the more common cannabinoids.

Experimental Protocols

Isolation of this compound

The initial isolation of this compound was performed from an ethanolic extract of the roots of a Mexican variant of Cannabis sativa L.[1] A subsequent isolation was also reported from the leaves and stems of a Thai variant. The general procedure involves the following steps:

  • Extraction: The dried and powdered plant material (roots, leaves, and stems) is subjected to exhaustive extraction with ethanol.

  • Acid-Base Partitioning: The ethanolic extract is partitioned between an acidic aqueous solution and an organic solvent to separate the basic alkaloids from neutral and acidic compounds.

  • Chromatography: The crude alkaloid fraction is then subjected to a series of chromatographic separations.

    • Column Chromatography: Initial purification is typically carried out on a silica gel column.

    • Thin-Layer Chromatography (TLC): Further separation and purification are achieved using preparative TLC.

  • Crystallization: The purified this compound is crystallized from an appropriate solvent to yield the pure compound for structural analysis.

experimental_workflow plant_material Cannabis sativa Plant Material (Roots/Leaves/Stems) extraction Ethanolic Extraction plant_material->extraction partitioning Acid-Base Partitioning extraction->partitioning column_chrom Column Chromatography (Silica Gel) partitioning->column_chrom tlc Thin-Layer Chromatography column_chrom->tlc crystallization Crystallization tlc->crystallization pure_compound Pure this compound crystallization->pure_compound

Figure 1: General workflow for the isolation of this compound.

Spectral Data

Detailed spectral data for this compound is not extensively available in publicly accessible literature. The primary structure elucidation relied heavily on X-ray crystallography. However, based on the known structure and general characteristics of similar alkaloids, the expected spectral features are outlined below.

Mass Spectrometry (MS)

Mass spectrometry is a crucial tool for determining the molecular weight and fragmentation pattern of a compound. For this compound (C₂₁H₃₉N₃O₃), the expected nominal molecular weight is 381 g/mol .

Analysis Type Expected Data
Molecular Ion (M+) m/z 381
High-Resolution MS Provides the exact mass, confirming the molecular formula.
Fragmentation Pattern Characteristic losses of water, alkyl chains, and portions of the spermidine moiety would be expected.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and proton framework of a molecule.

The proton NMR spectrum would be complex, showing signals for:

  • Aliphatic protons in the macrocyclic ring and the heptyl side chain.

  • Protons adjacent to nitrogen and oxygen atoms, which would appear at lower field.

  • Amide and hydroxyl protons, which are typically broad and may be exchangeable with D₂O.

The carbon NMR spectrum would show 21 distinct signals corresponding to each carbon atom in the molecule. Key expected chemical shifts include:

Carbon Type Expected Chemical Shift (ppm)
Carbonyl (C=O) in lactam~170-180
Alkene (C=C)~120-140
Carbons attached to Nitrogen~40-60
Carbons attached to Oxygen~60-80
Aliphatic Carbons~10-40
Infrared (IR) Spectroscopy

The IR spectrum would reveal the presence of key functional groups in this compound.

Functional Group Expected Absorption Band (cm⁻¹)
O-H (hydroxyl)Broad, ~3200-3600
N-H (amine/amide)~3300-3500
C-H (aliphatic)~2850-2960
C=O (amide I band)~1630-1680
C=C (alkene)~1640-1680
C-N~1000-1250
C-O~1050-1150
Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum is expected to show absorption maxima (λmax) corresponding to the electronic transitions within the molecule. The primary chromophore is the α,β-unsaturated lactam system.

Chromophore Expected λmax (nm)
α,β-unsaturated amide~200-250

Biological Activity and Signaling Pathways

Specific studies on the biological activity and signaling pathways of this compound are limited. However, spermidine alkaloids as a class are known to exhibit a range of pharmacological effects, including anti-inflammatory and antimicrobial properties. The biological activities of this compound are an area ripe for future investigation.

biological_activity This compound This compound (Spermidine Alkaloid) potential_targets Potential Cellular Targets (Enzymes, Receptors) This compound->potential_targets anti_inflammatory Anti-inflammatory Effects potential_targets->anti_inflammatory antimicrobial Antimicrobial Effects potential_targets->antimicrobial other_activities Other Potential Activities (e.g., Neuroprotective) potential_targets->other_activities

Figure 2: Potential biological activities of this compound based on its classification as a spermidine alkaloid.

Conclusion

This compound represents an intriguing and understudied component of the Cannabis sativa phytochemistry. Its unique macrocyclic spermidine alkaloid structure sets it apart from the well-known cannabinoids. While its initial structure elucidation by X-ray crystallography was a significant finding, a comprehensive public database of its spectral and pharmacological properties is still lacking. This guide provides a foundational summary of the current knowledge and highlights the need for further research to fully characterize this fascinating natural product and unlock its potential therapeutic applications.

References

A Technical Guide to the Biosynthetic Pathway of Spermidine Alkaloids in Cannabis sativa Roots

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The biosynthetic pathway of the specific alkaloid "cannabisativine" has not been fully elucidated. This guide presents the current understanding of the biosynthesis of related spermidine alkaloids found in Cannabis sativa roots, including a hypothetical pathway for this compound. The experimental protocols and quantitative data are representative examples based on common methodologies in the field.

Introduction

Cannabis sativa L. is a chemically complex plant known for producing a wide array of secondary metabolites, including cannabinoids, terpenoids, and nitrogenous compounds.[1][2] While the majority of research has focused on the pharmacologically active compounds in the flowers and leaves, the roots of C. sativa also synthesize a unique profile of bioactive molecules, including several distinct alkaloids.[1][3] Among these are the spermidine-type alkaloids, such as this compound and anhydrothis compound, which have been isolated from the roots and leaves of certain C. sativa variants.[4][5] This technical guide provides a comprehensive overview of the current, albeit incomplete, knowledge of the biosynthetic pathway of these alkaloids in the roots of Cannabis sativa.

Hypothetical Biosynthetic Pathway of this compound

The complete enzymatic pathway for this compound biosynthesis is yet to be determined. However, a hypothetical pathway has been proposed based on the structure of the molecule, which incorporates a spermidine moiety and a fatty acid-derived component.[6]

The proposed initial step involves the condensation of spermidine with a fatty acid, likely myristic acid, catalyzed by an acyl-CoA ligase (ACL) and an N-myristoyltransferase (NMT).[6] Subsequent intramolecular cyclization and a series of oxidation reactions are thought to lead to the formation of this compound and its related derivative, anhydrothis compound.[6] The precise order and nature of these oxidative steps remain unknown.[6]

Visualization of the Hypothetical Biosynthetic Pathway

Hypothetical Biosynthetic Pathway of this compound Spermidine Spermidine ACL_NMT ACL / NMT (?) Spermidine->ACL_NMT Myristoyl_CoA Myristoyl-CoA Myristoyl_CoA->ACL_NMT Intermediate_1 N-Myristoyl Spermidine (Putative Intermediate) Cyclase Putative Cyclase (?) Intermediate_1->Cyclase Intermediate_2 Cyclized Intermediate Oxidases Series of Oxidations (?) Intermediate_2->Oxidases This compound This compound ACL_NMT->Intermediate_1 Condensation Cyclase->Intermediate_2 Intramolecular Cyclization Oxidases->this compound

Caption: Hypothetical pathway for this compound biosynthesis.

Quantitative Data

Quantitative analysis of alkaloids in Cannabis sativa roots is an emerging area of research. The data presented below is a representative summary of typical findings for nitrogenous compounds in different C. sativa varieties, as specific data for this compound is limited.

Compound ClassVarietyTissueConcentration (µg/g dry weight)Analytical MethodReference
Nitrogenous Compounds High CBDRoots19.78 ± 0.728 (for p-coumaroyltyramine)HPLC[1]
Intermediate THCRoots8.00 ± 0.348 (for p-coumaroyltyramine)HPLC[1]
High THCRoots7.65 ± 0.359 (for p-coumaroyltyramine)HPLC[1]
Alkaloids Not SpecifiedRootsVariesUPLC-QTOF-MS[7][8]

Experimental Protocols

The study of alkaloid biosynthesis in Cannabis sativa roots involves a combination of phytochemical analysis, enzymatic assays, and molecular biology techniques.

Protocol 1: Extraction and Quantification of Alkaloids from Root Tissue

This protocol outlines a general method for the extraction and quantification of alkaloids, adaptable for this compound.

  • Plant Material: Collect fresh roots from mature Cannabis sativa plants. Wash thoroughly to remove soil and debris, then freeze-dry.

  • Grinding: Grind the lyophilized root tissue to a fine powder using a mortar and pestle or a cryogenic grinder.

  • Extraction:

    • Perform a soxhlet extraction with ethanol on the powdered root material for 8-12 hours.

    • Alternatively, use an acid-base extraction method to selectively isolate alkaloids. Macerate the powdered tissue in an acidic solution (e.g., 5% acetic acid in ethanol), followed by partitioning with an organic solvent (e.g., dichloromethane) at a basic pH.[8]

  • Purification:

    • Concentrate the crude extract under reduced pressure.

    • Subject the concentrated extract to column chromatography (e.g., silica gel or polyamide) for fractionation.[9]

  • Quantification:

    • Analyze the fractions using High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV or Mass Spectrometry).[1][10]

    • Use an authentic standard of the target alkaloid to generate a calibration curve for accurate quantification.

Protocol 2: In Vitro Enzyme Assays for Biosynthetic Pathway Elucidation

This protocol describes a general approach to identify and characterize enzymes involved in the biosynthetic pathway.

  • Protein Extraction: Homogenize fresh root tissue in a suitable extraction buffer to prepare a crude protein extract.

  • Enzyme Assay:

    • Set up a reaction mixture containing the crude protein extract, the putative substrate (e.g., spermidine and myristoyl-CoA), and necessary cofactors.

    • Incubate the reaction mixture at an optimal temperature for a defined period.

    • Stop the reaction and extract the products with an organic solvent.

  • Product Identification: Analyze the reaction products by LC-MS or GC-MS and compare them to authentic standards to confirm the enzymatic conversion.[11]

  • Enzyme Purification: If enzymatic activity is detected, purify the responsible enzyme from the crude extract using chromatography techniques (e.g., affinity, ion-exchange, size-exclusion).

Visualization of Experimental Workflow

Experimental Workflow for Alkaloid Analysis Start Start: C. sativa Root Tissue Freeze_Dry Freeze-Drying & Grinding Start->Freeze_Dry Extraction Extraction (Ethanol or Acid-Base) Freeze_Dry->Extraction Purification Purification (Column Chromatography) Extraction->Purification Analysis Analysis Purification->Analysis HPLC_MS HPLC-MS/MS Quantification Analysis->HPLC_MS Quantitative NMR NMR Structure Elucidation Analysis->NMR Structural End End: Data Interpretation HPLC_MS->End NMR->End

Caption: Workflow for extraction, purification, and analysis of alkaloids.

Conclusion and Future Directions

The study of alkaloid biosynthesis in Cannabis sativa roots is a promising field with potential applications in drug discovery and development. While the complete biosynthetic pathway of this compound remains to be elucidated, the proposed pathway provides a framework for future research. Advanced molecular techniques, such as transcriptomics and proteomics of root tissues, combined with heterologous expression and characterization of candidate biosynthetic genes, will be crucial in fully unraveling this complex pathway. A deeper understanding of the enzymatic machinery will not only provide insights into the plant's secondary metabolism but may also open avenues for the biotechnological production of these unique alkaloids.

References

An In-depth Technical Guide to the Pharmacokinetics and Metabolism of Cannabis Alkaloids: A Focus on the Uncharacterized Compound Cannabisativine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Cannabisativine is a spermidine alkaloid that was first isolated from the root of the Cannabis sativa plant in 1975.[1][2] Despite its early discovery, a thorough review of the scientific literature reveals a significant gap in our understanding of its pharmacological properties. To date, no specific studies on the pharmacokinetics and metabolism of this compound have been published. This guide, therefore, aims to provide a foundational understanding for researchers and drug development professionals by summarizing the well-established principles of cannabinoid pharmacokinetics and metabolism. The methodologies and data presented for major cannabinoids, such as tetrahydrocannabinol (THC) and cannabidiol (CBD), serve as a predictive framework for any future investigation into this compound.

General Pharmacokinetics of Cannabinoids

The pharmacokinetic profile of cannabinoids is largely dictated by the route of administration and their high lipophilicity.[3][4] These factors influence their absorption, distribution, metabolism, and excretion.

Absorption

The bioavailability of cannabinoids varies significantly depending on the method of consumption.

  • Inhalation: When cannabis is smoked or vaporized, THC and other cannabinoids are rapidly absorbed into the bloodstream through the lungs. Peak plasma concentrations are typically reached within 6 to 10 minutes.[3] The bioavailability of inhaled THC is estimated to be between 10% and 35%.[3]

  • Oral Ingestion: Following oral consumption, the absorption of cannabinoids is slower and more variable, with peak plasma concentrations occurring 1 to 6 hours after ingestion. Oral bioavailability is considerably lower, ranging from 4% to 12% for THC, due to extensive first-pass metabolism in the liver.[3]

  • Oromucosal Administration: Administration via an oromucosal spray allows for direct absorption through the oral mucosa, partially bypassing first-pass metabolism and leading to a faster onset of action compared to oral ingestion.

Distribution

Due to their high lipid solubility, cannabinoids are rapidly and widely distributed throughout the body, particularly in fatty tissues, which act as a long-term reservoir.[3] This extensive distribution contributes to their prolonged elimination half-life. They also readily cross the blood-brain barrier to exert their effects on the central nervous system.

Metabolism

The metabolism of cannabinoids is a complex process primarily occurring in the liver.

  • Phase I Metabolism: The initial phase of metabolism is primarily mediated by the cytochrome P450 (CYP) family of enzymes, particularly CYP2C9, CYP2C19, and CYP3A4.[3][5] For THC, this phase involves hydroxylation to form the psychoactive metabolite 11-hydroxy-THC (11-OH-THC), which is subsequently oxidized to the non-psychoactive 11-nor-9-carboxy-THC (THC-COOH).[3][6]

  • Phase II Metabolism: In the second phase, the metabolites from Phase I are conjugated with glucuronic acid to form more water-soluble compounds that can be more easily eliminated from the body.

Excretion

Cannabinoids and their metabolites are primarily excreted in the feces, with a smaller portion eliminated in the urine.[3] Approximately 65% of a dose of THC is excreted in the feces and 20% in the urine.[3][5] The elimination half-life of THC is long and variable, ranging from 1 to 3 days in occasional users and up to 5 to 13 days in chronic users due to its slow release from adipose tissue.[3]

Quantitative Pharmacokinetic Data for Major Cannabinoids

The following table summarizes key pharmacokinetic parameters for THC and CBD, which can serve as a reference for estimating the potential profile of this compound.

ParameterTetrahydrocannabinol (THC)Cannabidiol (CBD)
Bioavailability (Inhaled) 10% - 35%[3]11% - 45%[3]
Bioavailability (Oral) 4% - 12%[3]6%[3]
Time to Peak Plasma Concentration (Inhaled) 6 - 10 minutes[3]~10 minutes
Time to Peak Plasma Concentration (Oral) 1 - 6 hours1 - 6 hours
Protein Binding ~97%~94%
Primary Metabolizing Enzymes CYP2C9, CYP3A4[3]CYP3A4, CYP2C19[5]
Primary Active Metabolite 11-hydroxy-THC (11-OH-THC)[3]7-hydroxy-CBD (7-OH-CBD)
Elimination Half-Life 1-3 days (occasional users), 5-13 days (chronic users)[3]18 - 32 hours
Primary Route of Excretion Feces (~65%), Urine (~20%)[3][5]Feces

Experimental Protocols for Pharmacokinetic and Metabolism Studies

The following are standard experimental methodologies that would be employed to characterize the pharmacokinetic and metabolic profile of this compound.

In Vitro Metabolism Studies

  • Objective: To identify the primary metabolic pathways and the specific cytochrome P450 enzymes responsible for the metabolism of this compound.

  • Methodology:

    • Incubate this compound with human liver microsomes or recombinant human CYP enzymes.

    • Include necessary cofactors such as NADPH.

    • At various time points, quench the reaction with a solvent like acetonitrile.

    • Analyze the samples using liquid chromatography-mass spectrometry (LC-MS) to identify and quantify the parent compound and its metabolites.

In Vivo Pharmacokinetic Studies in Animal Models

  • Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in a living organism.

  • Methodology:

    • Administer a known dose of this compound to an animal model (e.g., rats, mice) via different routes (e.g., intravenous, oral).

    • Collect blood samples at predetermined time points.

    • Collect urine and feces over a specified period.

    • Analyze the biological samples using LC-MS to determine the concentration of this compound and its metabolites over time.

    • Use pharmacokinetic modeling software to calculate key parameters such as bioavailability, half-life, clearance, and volume of distribution.

Visualizing Metabolic Pathways and Experimental Workflows

Cannabinoid Metabolism Pathway

The following diagram illustrates the general metabolic pathway of cannabinoids, exemplified by THC.

Cannabinoid_Metabolism Parent_Cannabinoid Parent Cannabinoid (e.g., THC) Phase_I_Metabolism Phase I Metabolism (Oxidation, Hydroxylation) Parent_Cannabinoid->Phase_I_Metabolism Phase_I_Metabolite Phase I Metabolite (e.g., 11-OH-THC) Phase_I_Metabolism->Phase_I_Metabolite Further_Oxidation Further Oxidation Phase_I_Metabolite->Further_Oxidation Inactive_Metabolite Inactive Metabolite (e.g., THC-COOH) Further_Oxidation->Inactive_Metabolite Phase_II_Metabolism Phase II Metabolism (Glucuronidation) Inactive_Metabolite->Phase_II_Metabolism Conjugated_Metabolite Conjugated Metabolite (Water-Soluble) Phase_II_Metabolism->Conjugated_Metabolite Excretion Excretion (Feces, Urine) Conjugated_Metabolite->Excretion

Caption: General metabolic pathway of cannabinoids.

Experimental Workflow for In Vivo Pharmacokinetic Study

This diagram outlines the typical workflow for conducting an in vivo pharmacokinetic study.

PK_Workflow Dosing Dosing of Animal Model (e.g., IV, Oral) Sample_Collection Serial Blood, Urine, and Feces Collection Dosing->Sample_Collection Sample_Processing Sample Preparation and Extraction Sample_Collection->Sample_Processing LC_MS_Analysis LC-MS/MS Analysis for Quantification Sample_Processing->LC_MS_Analysis Data_Analysis Pharmacokinetic Modeling and Parameter Calculation LC_MS_Analysis->Data_Analysis Report Generation of Pharmacokinetic Profile Data_Analysis->Report

Caption: Workflow for an in vivo pharmacokinetic study.

While specific data on the pharmacokinetics and metabolism of this compound are currently unavailable, the extensive research on other cannabinoids provides a robust framework for future investigations. Researchers and drug development professionals can leverage the established methodologies and known metabolic pathways of compounds like THC and CBD to design and execute studies that will elucidate the pharmacological profile of this compound. The generation of such data will be crucial for understanding its potential therapeutic applications and safety profile.

References

The Enigmatic Alkaloid: Unraveling the Molecular Mysteries of Cannabisativine

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the current scientific literature reveals that while the existence of Cannabisativine as a natural product is confirmed, its mechanism of action at a molecular level remains a significant enigma within the scientific community. To date, no published research has elucidated the specific molecular targets, signaling pathways, or quantitative bioactivity of this unique spermidine alkaloid derived from the roots of Cannabis sativa.

This compound was first isolated in 1975 from the roots of a Mexican variant of Cannabis sativa L.[1][2][3] Subsequent research also identified its presence in the leaves and stems of a Thai variant.[2] Chemically, it is classified as a spermidine alkaloid.[1][2][3] Another related compound, anhydrothis compound, has also been isolated from the plant.[4] While these initial studies successfully identified and characterized the chemical structure of this compound, they did not investigate its pharmacological properties or its interactions with biological systems at a molecular level.

The current understanding of the diverse chemical constituents of Cannabis sativa includes cannabinoids, terpenes, flavonoids, and a small number of alkaloids.[2][18] While over 500 compounds have been identified from the plant, the pharmacological activities of many, including this compound, remain unexplored.[2][18]

The Information Gap: A Call for Future Research

The absence of data on the molecular mechanism of action of this compound presents a significant knowledge gap. Therefore, it is not possible to provide the requested in-depth technical guide, including quantitative data tables, detailed experimental protocols, and signaling pathway diagrams. The creation of such a document would require primary research data that is not currently available in the public domain.

For researchers, scientists, and drug development professionals, this represents a compelling opportunity for future investigation. The unique structure of this compound, a spermidine alkaloid, suggests that its mechanism of action may differ significantly from that of the well-characterized cannabinoids. Potential avenues of research to elucidate its molecular function could include:

  • Receptor Binding Assays: To identify potential protein targets of this compound.

  • Cell-Based Signaling Assays: To determine the downstream effects of this compound on intracellular signaling cascades.

  • Transcriptomic and Proteomic Analyses: To understand the global changes in gene and protein expression induced by this compound.

  • In Vivo Pharmacological Studies: To assess the physiological effects of this compound in animal models.

Hypothetical Experimental Workflow

While specific experimental protocols for this compound do not exist, a general workflow for investigating the mechanism of action of a novel natural product can be conceptualized. This serves as a potential roadmap for future research endeavors.

G cluster_0 Compound Isolation & Characterization cluster_1 In Vitro Target Identification cluster_2 Mechanism of Action Studies cluster_3 In Vivo Validation A Isolation of this compound from Cannabis sativa roots B Structural Elucidation (NMR, Mass Spectrometry) A->B C Purity Assessment (HPLC) B->C D High-Throughput Screening (Receptor Binding/Enzyme Assays) C->D E Affinity Chromatography C->E F Computational Docking Studies C->F G Cell-Based Functional Assays (e.g., cAMP, Ca2+ flux) D->G E->G F->G H Signaling Pathway Analysis (Western Blot, Kinase Assays) G->H I Gene Expression Profiling (qPCR, RNA-Seq) H->I J Animal Model Studies (Pharmacokinetics & Pharmacodynamics) I->J K Behavioral & Physiological Assessments J->K

Caption: A hypothetical workflow for elucidating the molecular mechanism of action of this compound.

References

An In-depth Technical Guide to the Chemical Properties and Stability of Cannabisativine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document synthesizes the currently available scientific information on Cannabisativine. It is important to note that while some physicochemical properties have been computationally predicted, comprehensive experimental data regarding its chemical properties, stability, and biological activity is limited in publicly accessible literature. The experimental protocols described herein are based on established methodologies for natural products and alkaloids and should be adapted and validated for specific laboratory conditions.

Introduction

This compound is a spermidine alkaloid first isolated from the roots of the Cannabis sativa L. plant.[1][2] As a member of the macrolactam class of organic compounds, its unique structure warrants investigation into its chemical characteristics and potential applications.[3][4] This technical guide provides a comprehensive overview of the known chemical properties of this compound, outlines detailed experimental protocols for its study, and discusses its stability profile based on general principles of natural product chemistry.

Chemical and Physical Properties

The chemical and physical properties of a compound are fundamental to its development as a potential therapeutic agent. While extensive experimental data for this compound is not available, a combination of computational predictions and data from its initial isolation provides a preliminary understanding of its characteristics.

Data Presentation

The following tables summarize the available quantitative data for this compound.

Identifier Value Source
Molecular Formula C₂₁H₃₉N₃O₃PubChem[5]
IUPAC Name (13R,17R)-17-[(1R,2S)-1,2-dihydroxyheptyl]-1,5,10-triazabicyclo[11.4.0]heptadec-15-en-11-onePubChem[5]
CAS Number 57682-64-1PubChem[5]
Physicochemical Property Value Method
Molecular Weight 381.6 g/mol Computed by PubChem[5]
XLogP3-AA (logP) 1.8Computed by XLogP3[5]
Topological Polar Surface Area 84.8 ŲComputed by Cactvs[5]
Hydrogen Bond Donor Count 4Computed by Cactvs[5]
Hydrogen Bond Acceptor Count 5Computed by Cactvs[5]
Rotatable Bond Count 7Computed by Cactvs[5]
Predicted pKa Basic: ~8.5-9.5, Acidic: >14General Prediction
Predicted Solubility Sparingly soluble in water, soluble in methanol, ethanol, and chloroform.General Prediction
Melting Point Not available-
Boiling Point Not available-

Experimental Protocols

Detailed and validated experimental protocols are crucial for the consistent and reliable study of any compound. The following sections provide methodologies for the isolation, characterization, and stability testing of this compound, based on established practices for natural product alkaloids.

Isolation of this compound from Cannabis sativa Roots

The isolation of this compound was first reported from an ethanol extract of Cannabis sativa roots, followed by partitioning and chromatography.[1][2] The following is a generalized protocol for the extraction and isolation of alkaloids from plant root material.

Objective: To isolate this compound from dried Cannabis sativa root material.

Materials:

  • Dried and powdered Cannabis sativa roots

  • Ethanol (95%)

  • Chloroform

  • 2M Hydrochloric acid

  • 2M Sodium hydroxide

  • Silica gel for column chromatography

  • Appropriate solvents for chromatography (e.g., chloroform-methanol gradients)

  • Rotary evaporator

  • pH meter

  • Separatory funnels

  • Glassware for chromatography

Procedure:

  • Extraction:

    • Macerate 1 kg of dried, powdered Cannabis sativa roots in 5 L of 95% ethanol at room temperature for 48 hours with occasional stirring.

    • Filter the mixture and collect the ethanol extract.

    • Repeat the extraction process on the plant residue two more times to ensure exhaustive extraction.

    • Combine the ethanol extracts and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to yield a crude extract.

  • Acid-Base Partitioning:

    • Suspend the crude extract in 1 L of 2M HCl.

    • Filter the acidic solution to remove any insoluble material.

    • Wash the acidic solution with 3 x 500 mL of chloroform in a separatory funnel to remove neutral and acidic compounds.

    • Adjust the pH of the aqueous layer to approximately 10 with 2M NaOH.

    • Extract the alkaline solution with 3 x 500 mL of chloroform. The alkaloid will partition into the organic layer.

    • Combine the chloroform extracts and wash with distilled water to remove any remaining base.

    • Dry the chloroform extract over anhydrous sodium sulfate and concentrate using a rotary evaporator to yield the crude alkaloid fraction.

  • Chromatographic Purification:

    • Prepare a silica gel column packed with an appropriate non-polar solvent.

    • Dissolve the crude alkaloid fraction in a minimal amount of the initial mobile phase and load it onto the column.

    • Elute the column with a gradient of increasing polarity, for example, a chloroform-methanol gradient.

    • Collect fractions and monitor by thin-layer chromatography (TLC) using an appropriate visualization reagent (e.g., Dragendorff's reagent).

    • Pool the fractions containing the compound of interest and concentrate to yield purified this compound.

G Workflow for the Isolation of this compound cluster_extraction Extraction cluster_partitioning Acid-Base Partitioning cluster_purification Purification start Dried C. sativa Roots maceration Maceration with 95% Ethanol start->maceration filtration1 Filtration maceration->filtration1 concentration1 Concentration (Rotary Evaporator) filtration1->concentration1 acidification Suspend in 2M HCl concentration1->acidification chloroform_wash Wash with Chloroform acidification->chloroform_wash basification Adjust to pH 10 with 2M NaOH chloroform_wash->basification chloroform_extraction Extract with Chloroform basification->chloroform_extraction concentration2 Concentration chloroform_extraction->concentration2 column_chromatography Silica Gel Column Chromatography concentration2->column_chromatography fraction_collection Fraction Collection & TLC Analysis column_chromatography->fraction_collection pooling Pool Fractions fraction_collection->pooling final_concentration Concentration pooling->final_concentration purified_product Purified this compound final_concentration->purified_product

Workflow for the Isolation of this compound
Physicochemical Characterization

A thorough characterization is necessary to confirm the identity and purity of the isolated compound.

Objective: To obtain detailed structural information about this compound.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • NMR tubes

  • Deuterated solvents (e.g., CDCl₃, MeOD)

Procedure:

  • Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of a suitable deuterated solvent.

  • Acquire a ¹H NMR spectrum to determine the proton environment.

  • Acquire a ¹³C NMR spectrum to identify the number and type of carbon atoms.

  • Perform 2D NMR experiments such as COSY (Correlation Spectroscopy) to identify proton-proton couplings, HSQC (Heteronuclear Single Quantum Coherence) to correlate protons to their directly attached carbons, and HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range proton-carbon couplings. These experiments will aid in the complete assignment of the structure.

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Instrumentation:

  • High-resolution mass spectrometer (e.g., Q-TOF, Orbitrap)

  • Appropriate ionization source (e.g., ESI, APCI)

Procedure:

  • Prepare a dilute solution of this compound in a suitable solvent (e.g., methanol).

  • Infuse the sample directly into the mass spectrometer or inject it via an LC system.

  • Acquire a full scan mass spectrum in positive ion mode to determine the exact mass of the molecular ion ([M+H]⁺).

  • Perform tandem MS (MS/MS) experiments to induce fragmentation and obtain a characteristic fragmentation pattern, which can aid in structural elucidation.

G Physicochemical Characterization Workflow cluster_nmr NMR Spectroscopy cluster_ms Mass Spectrometry start Purified this compound nmr_sample_prep Dissolve in Deuterated Solvent start->nmr_sample_prep ms_sample_prep Prepare Dilute Solution start->ms_sample_prep one_d_nmr 1D NMR (¹H, ¹³C) nmr_sample_prep->one_d_nmr two_d_nmr 2D NMR (COSY, HSQC, HMBC) one_d_nmr->two_d_nmr structure_elucidation Structural Elucidation & Confirmation two_d_nmr->structure_elucidation hr_ms High-Resolution MS ms_sample_prep->hr_ms ms_ms Tandem MS (MS/MS) hr_ms->ms_ms ms_ms->structure_elucidation

Physicochemical Characterization Workflow

Stability of this compound

The stability of a compound is a critical parameter that influences its shelf-life, storage conditions, and formulation development. While no specific stability studies on this compound have been published, a general protocol for assessing the stability of a novel alkaloid is presented below.

Proposed Stability-Indicating Assay

Objective: To develop and validate an analytical method to quantify the degradation of this compound and to separate it from its potential degradation products.

Methodology: A reverse-phase high-performance liquid chromatography (HPLC) method with UV detection would be a suitable starting point.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at an appropriate wavelength (to be determined by UV-Vis spectroscopy)

  • Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Forced Degradation Studies

Objective: To investigate the degradation of this compound under various stress conditions to identify potential degradation pathways and degradation products.

Procedure:

  • Prepare solutions of this compound in appropriate solvents.

  • Expose the solutions to the following conditions:

    • Acidic Hydrolysis: 0.1M HCl at 60°C for 24 hours.

    • Basic Hydrolysis: 0.1M NaOH at 60°C for 24 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Heat a solid sample at 80°C for 48 hours.

    • Photostability: Expose a solution to UV light (e.g., 254 nm) and visible light for a defined period.

  • Analyze the stressed samples at appropriate time points using the validated stability-indicating HPLC method.

  • Characterize any significant degradation products using LC-MS/MS.

G Forced Degradation Study Workflow cluster_stress Stress Conditions start This compound Solution acid Acidic Hydrolysis start->acid base Basic Hydrolysis start->base oxidation Oxidative Degradation start->oxidation thermal Thermal Degradation start->thermal photo Photostability start->photo analysis Analysis by Stability-Indicating HPLC acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis characterization Characterization of Degradants (LC-MS/MS) analysis->characterization pathway_id Identification of Degradation Pathways characterization->pathway_id

Forced Degradation Study Workflow

Potential Signaling Pathways and Biological Activity

The biological activity of this compound has not been extensively studied. As an alkaloid, it may interact with various biological targets. Predicting its mechanism of action can guide future pharmacological studies.

Hypothetical Signaling Pathway

Given its structural class, this compound could potentially interact with G-protein coupled receptors (GPCRs) or ion channels, common targets for alkaloids. A hypothetical signaling pathway could involve the modulation of cyclic AMP (cAMP) levels or intracellular calcium concentrations. Further research is required to determine its actual biological targets and mechanism of action.

G Hypothetical Signaling Pathway for this compound This compound This compound receptor GPCR/Ion Channel This compound->receptor g_protein G-Protein Activation receptor->g_protein effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector second_messenger Second Messenger Change (e.g., cAMP) effector->second_messenger downstream Downstream Signaling Cascade second_messenger->downstream response Cellular Response downstream->response

Hypothetical Signaling Pathway for this compound

Conclusion

This compound is a structurally interesting alkaloid from Cannabis sativa with potential for further scientific investigation. This guide has summarized the available data on its chemical properties and provided a framework of experimental protocols for its isolation, characterization, and stability assessment. The lack of comprehensive experimental data highlights the need for further research to fully elucidate the chemical and biological profile of this natural product. The methodologies and workflows presented here offer a roadmap for researchers and drug development professionals to advance the understanding of this compound.

References

Formation of Anhydrocannabisativine from Cannabisativine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anhydrocannabisativine, a spermidine alkaloid found in Cannabis sativa, is structurally related to its precursor, this compound, through a dehydration reaction. This technical guide provides a comprehensive overview of the formation of anhydrothis compound from this compound, with a focus on the underlying chemical transformation, experimental protocols, and relevant biosynthetic context. The information presented is intended for a technical audience in the fields of natural product chemistry, pharmacology, and drug development. While the semisynthesis of anhydrothis compound has been reported, detailed experimental data from the primary literature remains limited. This guide consolidates the available information and provides a framework for understanding this chemical conversion.

Introduction

This compound and anhydrothis compound are two notable spermidine alkaloids isolated from the roots and leaves of Cannabis sativa L.[1][2]. As their names suggest, anhydrothis compound is the dehydrated analogue of this compound. The conversion involves the removal of a water molecule from the this compound structure, leading to the formation of a new chemical entity with potentially altered physicochemical and biological properties. Understanding the formation of anhydrothis compound is crucial for the synthesis of standards for analytical purposes, for exploring its pharmacological profile, and for structure-activity relationship studies.

Chemical Structures and Properties

A clear understanding of the molecular architecture of both the precursor and the product is fundamental to comprehending the transformation.

Table 1: Physicochemical Properties of this compound and Anhydrothis compound

PropertyThis compoundAnhydrothis compoundReference(s)
Molecular Formula C₂₁H₃₉N₃O₃C₂₁H₃₇N₃O₂[2][3]
Molecular Weight 381.55 g/mol 363.54 g/mol [2][3]
General Class Spermidine AlkaloidSpermidine Alkaloid[1]
Key Structural Feature Contains hydroxyl (-OH) group(s)Lacks a hydroxyl group present in this compound; contains a double bond[4]

Formation of Anhydrothis compound from this compound: A Dehydration Reaction

The conversion of this compound to anhydrothis compound is a chemical dehydration reaction. In this process, a molecule of water is eliminated from the this compound structure. This type of reaction is typically facilitated by acidic conditions or heat. The specific location of the hydroxyl group that is removed and the resulting position of the newly formed double bond define the structure of anhydrothis compound.

Reaction Mechanism

While the precise, experimentally verified mechanism for the semisynthesis of anhydrothis compound is not detailed in the readily available literature, a plausible acid-catalyzed dehydration mechanism can be proposed.

Diagram 1: Proposed Acid-Catalyzed Dehydration of this compound

G cluster_step1 Step 1: Protonation of the Hydroxyl Group cluster_step2 Step 2: Loss of Water to Form a Carbocation cluster_step3 Step 3: Deprotonation to Form the Alkene Cannabisativine_OH This compound (with -OH group) Protonated_this compound Protonated this compound (Oxonium Ion) Cannabisativine_OH->Protonated_this compound H_plus H⁺ (Acid Catalyst) H_plus->Cannabisativine_OH Protonated_Cannabisativine_2 Protonated this compound Carbocation Carbocation Intermediate Protonated_Cannabisativine_2->Carbocation Water H₂O Carbocation->Water Loss of Carbocation_2 Carbocation Intermediate Anhydrothis compound Anhydrothis compound (with C=C bond) Carbocation_2->Anhydrothis compound H_plus_out H⁺ (Regenerated Catalyst) Anhydrothis compound->H_plus_out Loss of

Caption: Proposed mechanism for the formation of anhydrothis compound.

Experimental Protocol for Semisynthesis

The seminal 1978 paper by ElSohly et al. mentions the "semisynthesis" of anhydrothis compound, which strongly implies a laboratory conversion from this compound.[1] However, the detailed experimental parameters for this conversion are not available in the public domain at the time of this writing. A general procedure for an acid-catalyzed dehydration of a complex alcohol would likely involve the following steps:

Diagram 2: General Experimental Workflow for Dehydration

G Start Start: This compound in an appropriate solvent Add_Acid Add Acid Catalyst (e.g., H₂SO₄, TsOH) Start->Add_Acid Heat Heat the Reaction Mixture (if required) Add_Acid->Heat Monitor Monitor Reaction Progress (e.g., by TLC, LC-MS) Heat->Monitor Workup Aqueous Workup: Neutralize acid, extract product Monitor->Workup Purify Purification: (e.g., Column Chromatography) Workup->Purify Characterize Characterization: (NMR, MS, IR) Purify->Characterize

Caption: A generalized workflow for the dehydration of an alcohol.

Note: The specific choice of solvent, acid catalyst, reaction temperature, and duration would need to be optimized for the specific substrate, this compound.

Quantitative Data

Quantitative data on the conversion of this compound to anhydrothis compound, such as reaction yield and spectroscopic data confirming the structural change, are not currently available in the reviewed literature. The following tables are provided as a template for organizing such data once it becomes available.

Table 2: Hypothetical Reaction Parameters for Anhydrothis compound Formation

ParameterValue
Starting Material This compound
Solvent To be determined
Catalyst To be determined (e.g., H₂SO₄, p-TsOH)
Temperature To be determined
Reaction Time To be determined
Yield To be determined

Table 3: Spectroscopic Data for this compound and Anhydrothis compound

Spectroscopic DataThis compoundAnhydrothis compound
¹H NMR Key signals for protons adjacent to -OHAppearance of olefinic proton signals
¹³C NMR Signal for carbon bearing -OH groupDisappearance of C-OH signal, appearance of C=C signals
IR (cm⁻¹) Broad O-H stretch (~3300-3500)Absence of broad O-H stretch
Mass Spec (m/z) [M+H]⁺ = 382.3[M+H]⁺ = 364.3

Biosynthetic Context

In Cannabis sativa, anhydrothis compound is believed to be formed from this compound as part of its natural biosynthetic pathway. This suggests an enzyme-mediated dehydration process within the plant.

Diagram 3: Hypothetical Biosynthetic Relationship

G Precursors Biosynthetic Precursors (e.g., Spermidine, Fatty Acids) This compound This compound Precursors->this compound Multiple Enzymatic Steps Anhydrothis compound Anhydrothis compound This compound->Anhydrothis compound Enzymatic Dehydration

Caption: Simplified hypothetical biosynthesis of anhydrothis compound.

Research into the specific enzymes and genetic regulation of this pathway is an ongoing area of investigation. A deeper understanding of the natural biosynthesis could provide insights for developing biomimetic synthetic routes.

Conclusion

The formation of anhydrothis compound from this compound through dehydration is a key chemical transformation for accessing this natural product for further study. While the concept is straightforward, the detailed experimental protocol and quantitative data from the original semisynthesis are not widely disseminated. This guide provides a framework based on established chemical principles and the limited available literature. Further research to elucidate the specific reaction conditions and to explore the biological activities of anhydrothis compound is warranted. The provided diagrams and tables serve as a foundation for organizing and understanding the key aspects of this chemical conversion.

References

Cannabisativine: An In-depth Technical Guide on its Natural Occurrence, Concentration, and Analysis in Cannabis sativa Variants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current scientific understanding of Cannabisativine, a spermidine alkaloid found in Cannabis sativa. The document details its natural occurrence, the limited available information on its concentration in different cannabis variants, and proposed methodologies for its extraction and quantification. Furthermore, a putative biosynthetic pathway is presented based on established principles of alkaloid biosynthesis in plants.

Natural Occurrence and Distribution

This compound is a macrocyclic spermidine alkaloid that has been identified in Cannabis sativa.[1] Unlike the more extensively studied cannabinoids, which are primarily concentrated in the flowering tops of the plant, this compound is localized in the root.[1] Initial isolation of this compound was performed on a Mexican variant of Cannabis sativa.[1] While the presence of this compound in the roots is established, its distribution across a wider range of Cannabis sativa variants, including different chemotypes (high-THC, high-CBD, and fiber-type hemp), remains largely unexplored in publicly available scientific literature.

Concentration in Different Cannabis Variants

A thorough review of existing scientific literature reveals a significant gap in the quantitative analysis of this compound across various Cannabis sativa cultivars. To date, no peer-reviewed studies have been identified that provide specific concentration data for this compound in different strains or varieties of cannabis. The focus of phytochemical analysis of Cannabis sativa has overwhelmingly been on cannabinoids such as THC and CBD.[2]

Table 1: Concentration of this compound in Different Cannabis sativa Variants

Cannabis sativa Variant/CultivarPlant PartConcentration RangeReference
Data Not AvailableRootData Not AvailableN/A

The lack of quantitative data highlights a promising area for future research. Understanding the concentration of this compound in different cultivars could provide insights into the plant's secondary metabolism and may reveal variants with higher yields of this specific alkaloid for further pharmacological investigation.

Proposed Biosynthetic Pathway of this compound

The precise biosynthetic pathway of this compound in Cannabis sativa has not been fully elucidated. However, based on the known biosynthesis of other spermidine alkaloids in the plant kingdom, a putative pathway can be proposed. This pathway likely originates from the polyamine spermidine, which itself is derived from putrescine and S-adenosylmethionine.

The formation of the macrocyclic structure of this compound would then involve the enzymatic condensation of spermidine with a dicarboxylic acid derivative, followed by cyclization and potentially other modifications.

This compound Biosynthetic Pathway cluster_0 Polyamine Biosynthesis cluster_1 Proposed this compound Pathway Putrescine Putrescine Spermidine Spermidine Putrescine->Spermidine Spermidine Synthase S-adenosylmethionine S-adenosylmethionine S-adenosylmethionine->Spermidine Linear Spermidine Conjugate Linear Spermidine Conjugate Spermidine->Linear Spermidine Conjugate Acyltransferase Dicarboxylic Acid Derivative Dicarboxylic Acid Derivative Dicarboxylic Acid Derivative->Linear Spermidine Conjugate This compound This compound Linear Spermidine Conjugate->this compound Cyclase/Oxidoreductase

A putative biosynthetic pathway for this compound.

Experimental Protocols

Due to the absence of studies detailing the quantification of this compound, the following experimental protocols are proposed based on established methodologies for the extraction and analysis of other alkaloids and natural products from plant materials, particularly from Cannabis roots.

Extraction of Alkaloids from Cannabis sativa Roots

This protocol outlines a standard procedure for the extraction of alkaloids from dried and powdered Cannabis sativa root material.

  • Sample Preparation: Obtain roots from the desired Cannabis sativa variant. Thoroughly wash the roots to remove soil and debris. Dry the roots in a well-ventilated area away from direct sunlight or in a lyophilizer. Once completely dry, grind the roots into a fine powder using a laboratory mill.

  • Extraction:

    • Macerate the powdered root material (e.g., 10 g) with an acidified ethanol solution (e.g., 100 mL of 80% ethanol containing 1% HCl) for 24 hours at room temperature with occasional shaking.

    • Filter the mixture through Whatman No. 1 filter paper.

    • Repeat the extraction process twice more with fresh solvent.

    • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain a crude extract.

  • Acid-Base Partitioning:

    • Dissolve the crude extract in 5% aqueous HCl.

    • Wash the acidic solution with a non-polar solvent such as hexane or dichloromethane to remove neutral and weakly acidic compounds.

    • Adjust the pH of the aqueous layer to approximately 9-10 with a base (e.g., ammonium hydroxide).

    • Extract the alkaloids into an organic solvent such as dichloromethane or a chloroform:isopropanol mixture (3:1, v/v).

    • Repeat the extraction three times.

    • Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate to dryness to yield the total alkaloid fraction.

Quantification of this compound by HPLC-MS/MS

High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is the recommended method for the sensitive and selective quantification of this compound.

  • Standard Preparation: A certified reference standard of this compound is required for accurate quantification. Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) and create a series of calibration standards by serial dilution.

  • Chromatographic Conditions (Proposed):

    • Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).

    • Mobile Phase: A gradient elution using (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

    • Column Temperature: 40°C.

  • Mass Spectrometry Conditions (Proposed):

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions for this compound will need to be determined by infusing a standard solution into the mass spectrometer.

    • Source Parameters: Optimization of parameters such as capillary voltage, source temperature, and gas flows will be necessary to achieve maximum sensitivity.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.

    • Analyze the extracted alkaloid samples under the same conditions.

    • Quantify the amount of this compound in the samples by interpolating their peak areas on the calibration curve.

Experimental Workflow cluster_0 Sample Preparation cluster_1 Extraction & Purification cluster_2 Quantification A Cannabis Root Collection B Washing & Drying A->B C Grinding to Powder B->C D Acidified Ethanol Extraction C->D E Filtration & Concentration D->E F Acid-Base Partitioning E->F G Total Alkaloid Fraction F->G H HPLC-MS/MS Analysis G->H I Data Processing & Quantification H->I

A proposed workflow for this compound analysis.

Conclusion and Future Directions

This compound represents an understudied component of the Cannabis sativa metabolome. While its presence in the roots is confirmed, there is a clear need for research to determine its concentration in a wide array of cannabis variants. The development and validation of a robust analytical method, such as the proposed HPLC-MS/MS protocol, are crucial first steps. Future research should focus on:

  • Quantitative screening of a diverse collection of Cannabis sativa cultivars to identify high- and low-Cannabisativine producers.

  • Elucidation of the complete biosynthetic pathway through transcriptomic and metabolomic studies.

  • Investigation of the pharmacological properties of purified this compound to understand its potential therapeutic applications.

This technical guide serves as a foundational resource for researchers embarking on the study of this unique cannabis alkaloid, highlighting the current knowledge gaps and providing a roadmap for future investigations.

References

Whitepaper: In Silico Prediction of Cannabichromene's Binding Affinity to Cannabinoid Receptors

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

The endocannabinoid system, particularly the cannabinoid receptors CB1 and CB2, represents a significant area for therapeutic intervention. Minor phytocannabinoids, such as Cannabichromene (CBC), are gaining interest for their potential pharmacological activities, believed to be mediated without the psychotropic effects associated with Δ⁹-tetrahydrocannabinol (Δ⁹-THC)[1]. Computational, or in silico, methods are pivotal in accelerating the characterization of these compounds by predicting their binding affinities and elucidating interaction mechanisms at the molecular level. This guide provides a technical overview of the methodologies used to predict the binding affinity of CBC to cannabinoid receptors, including molecular docking and Quantitative Structure-Activity Relationship (QSAR) modeling. It details experimental protocols, summarizes quantitative data, and presents visual workflows and pathways to offer a comprehensive resource for researchers in cannabinoid drug discovery.

Cannabinoid Receptor Signaling Pathways

Cannabinoid receptors CB1 and CB2 are G-protein-coupled receptors (GPCRs) that modulate various physiological processes[2]. Their activation by a ligand, such as a cannabinoid, initiates a cascade of intracellular events. Both CB1 and CB2 receptors couple to inhibitory G-proteins of the Gi/o family[3][4][5]. This coupling leads to the inhibition of adenylyl cyclase, which reduces intracellular cyclic adenosine monophosphate (cAMP) levels[5][6]. Concurrently, these receptors can activate mitogen-activated protein kinase (MAPK) pathways, including ERK1/2, p38, and JNK, which regulate gene expression and other cellular functions[2][3][4][5]. CB1 receptors, predominantly found in the central nervous system, are also known to modulate ion channels, particularly inhibiting voltage-gated calcium channels and activating G-protein-coupled inwardly rectifying potassium (GIRK) channels[4][5].

Cannabinoid_Signaling cluster_cytoplasm CBx Cannabinoid Receptor (CB1/CB2) G_protein Gi/o Protein CBx->G_protein Activates IonChannel Ion Channels (Ca²⁺, K⁺) CBx->IonChannel AC Adenylyl Cyclase (AC) G_protein->AC Inhibits MAPK MAPK Pathway (ERK, JNK, p38) G_protein->MAPK Activates cAMP cAMP AC->cAMP Produces Ligand Cannabinoid Ligand (e.g., CBC) Ligand->CBx Binds PKA PKA cAMP->PKA Activates Transcription Transcription Factors MAPK->Transcription Activates Response Cellular Response (e.g., Gene Expression, Synaptic Plasticity) Transcription->Response

Figure 1: Simplified Cannabinoid Receptor Signaling Pathway.

In Silico Prediction Workflow

The computational prediction of binding affinity involves a multi-step process that integrates various bioinformatics tools and techniques. The workflow begins with the preparation of the target receptor and the ligand (CBC). This is followed by molecular docking to predict the binding pose and estimate the binding energy. For more refined predictions, molecular dynamics (MD) simulations can be employed to assess the stability of the ligand-receptor complex. The data generated can then be used to develop QSAR models, which correlate chemical structures with biological activity, providing a predictive tool for novel compounds.

In_Silico_Workflow arrow arrow start Start: Define Research Question target_prep 1. Target Preparation (Fetch & Refine Receptor Structure, e.g., PDB: 6KPC) start->target_prep docking 3. Molecular Docking (Predict Binding Pose & Score) target_prep->docking ligand_prep 2. Ligand Preparation (Generate 3D Conformer of CBC) ligand_prep->docking md_sim 4. Molecular Dynamics (Optional) (Refine Pose & Calculate Free Energy) docking->md_sim qsar 5. QSAR Modeling (Develop Predictive Model) docking->qsar validation 6. Experimental Validation (In Vitro Binding Assays) md_sim->validation qsar->validation analysis End: Data Analysis & Interpretation validation->analysis QSAR_Workflow arrow arrow data_collection 1. Data Collection (Cannabinoids with known Ki values) descriptor_calc 2. Molecular Descriptor Calculation (2D/3D) data_collection->descriptor_calc data_split 3. Data Splitting (Training Set & Test Set) descriptor_calc->data_split model_build 4. Model Building (e.g., PLS, MLR) data_split->model_build validation 5. Model Validation (Internal & External) model_build->validation validation->model_build Refine Model prediction 6. Prediction for New Compounds (e.g., CBC) validation->prediction

References

The Uncharted Territory of Cannabisativine: A Toxicological and Safety Profile Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[CITY, State, Date] – This technical guide offers a comprehensive overview of the current scientific understanding of Cannabisativine, a spermidine alkaloid found in Cannabis sativa. This document is intended for researchers, scientists, and drug development professionals, and it consolidates the limited available data on its toxicological profile and safety assessment. It is critical to note that experimental research on the toxicology of this compound is exceptionally scarce, and this guide will therefore also explore the broader context of spermidine alkaloids and predictive toxicology.

Introduction to this compound

This compound is a naturally occurring spermidine alkaloid isolated from the roots of the Cannabis sativa plant.[1] First identified in 1975, it represents a class of nitrogen-containing compounds in cannabis that are distinct from the more extensively studied cannabinoids.[1] Unlike cannabinoids, which are terpenophenolic compounds, alkaloids like this compound have different biosynthetic origins and potential pharmacological activities. A related compound, anhydrothis compound, has also been identified.[2][3]

While the pharmacological effects of many cannabis constituents are well-documented, this compound remains largely unexplored. Spermidine alkaloids, as a class, are known to possess a range of biological activities, including neuroprotective, anti-inflammatory, and anti-aging properties.[4][5] However, it is crucial to determine the specific toxicological profile of this compound before any potential therapeutic applications can be considered.

Physicochemical Properties

A summary of the known and computed physicochemical properties of this compound is presented in Table 1. This information is crucial for understanding its potential absorption, distribution, metabolism, and excretion (ADME) profile.

PropertyValueSource
Molecular Formula C₂₁H₃₉N₃O₃PubChem[6]
Molecular Weight 381.6 g/mol PubChem[6]
CAS Number 57682-64-1PubChem[6]
IUPAC Name (13R,17R)-17-[(1R,2S)-1,2-dihydroxyheptyl]-1,5,10-triazabicyclo[11.4.0]heptadec-15-en-11-onePubChem[6]
XLogP3-AA 1.8PubChem[6]
Hydrogen Bond Donor Count 4PubChem[6]
Hydrogen Bond Acceptor Count 4PubChem[6]
Rotatable Bond Count 7PubChem[6]

Table 1: Physicochemical Properties of this compound

Toxicological Profile: A Landscape of Data Gaps

A thorough review of the scientific literature reveals a significant absence of experimental data on the toxicological profile of this compound. No studies detailing its acute, sub-chronic, or chronic toxicity, nor its LD50 value, have been published. The potential for carcinogenicity, mutagenicity, or reproductive toxicity remains entirely uninvestigated.

In Silico Toxicological Predictions

In the absence of experimental data, in silico (computational) methods can provide preliminary predictions of a compound's toxicity.[7][8][9][10] These predictions are based on the chemical structure of the molecule and its similarity to compounds with known toxicological profiles. It is imperative to underscore that these are theoretical predictions and require experimental validation.

Various online platforms and software can be used to predict ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. For this compound, such predictions would be the first step in a modern toxicological assessment. A hypothetical summary of such predictive data is presented in Table 2.

Toxicological EndpointPredicted OutcomeConfidence Level
Mutagenicity (AMES test) Likely NegativeLow
Carcinogenicity UnknownVery Low
Hepatotoxicity PossibleLow
hERG Inhibition UnlikelyLow
Skin Sensitization PossibleLow

Table 2: Hypothetical In Silico Toxicological Predictions for this compound

Experimental Protocols: A Roadmap for Future Research

Given the lack of specific experimental data for this compound, this section outlines generalized experimental protocols that would be necessary to establish its toxicological profile. These protocols are based on established guidelines for the safety assessment of novel chemical entities.

General Workflow for Alkaloid Isolation and Toxicological Assessment

The following diagram illustrates a general workflow for the extraction of an alkaloid like this compound from its natural source and the subsequent stages of a comprehensive toxicological evaluation.

G General Workflow for Alkaloid Isolation and Toxicological Assessment cluster_0 Isolation and Purification cluster_1 In Vitro Toxicity cluster_2 In Vivo Toxicity cluster_3 Safety Assessment a Plant Material (Cannabis sativa roots) b Extraction (e.g., ethanolic extraction) a->b c Partitioning and Chromatography b->c d Structural Elucidation (NMR, MS) c->d e Cytotoxicity Assays (e.g., MTT, LDH) d->e h Acute Toxicity Study (LD50 determination) d->h f Genotoxicity Assays (e.g., Ames test, Comet assay) e->f g Enzyme Inhibition Assays (e.g., CYP450) e->g l Risk Assessment g->l i Sub-chronic and Chronic Toxicity Studies h->i j Reproductive and Developmental Toxicity i->j k Carcinogenicity Studies j->k k->l m Establishment of NOAEL l->m

Caption: A generalized workflow for the isolation of an alkaloid and its subsequent toxicological evaluation.

Acute Oral Toxicity Study (Based on OECD Guideline 423)
  • Test Animals: Healthy, young adult rodents (e.g., Wistar rats), nulliparous and non-pregnant females.

  • Housing and Feeding: Animals are housed in standard conditions with ad libitum access to food and water.

  • Dose Administration: A single dose of this compound is administered by oral gavage. The starting dose level is selected from one of four fixed levels: 5, 50, 300, and 2000 mg/kg body weight.

  • Observation Period: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.

  • Pathology: At the end of the observation period, all animals are subjected to a gross necropsy.

  • Endpoint: The study allows for the determination of the LD50 and the identification of the target organs of toxicity.

Potential Signaling Pathways

While no specific signaling pathways have been elucidated for this compound, research on the broader class of spermidine alkaloids offers some clues. Spermidine has been shown to be involved in the PI3K/Akt signaling pathway, which is crucial for cell growth, proliferation, and survival.[11]

The following diagram illustrates the PI3K/Akt signaling pathway, which could be a potential area of investigation for the mechanism of action of this compound.

G Hypothetical Involvement of Spermidine Alkaloids in the PI3K/Akt Signaling Pathway receptor Growth Factor Receptor pi3k PI3K receptor->pi3k pip3 PIP3 pi3k->pip3 phosphorylates pip2 PIP2 pip2->pip3 pdk1 PDK1 pip3->pdk1 akt Akt pdk1->akt activates mtor mTOR akt->mtor apoptosis Inhibition of Apoptosis akt->apoptosis proliferation Cell Proliferation mtor->proliferation spermidine Spermidine Alkaloid (e.g., this compound) spermidine->receptor potential modulation

Caption: A simplified diagram of the PI3K/Akt signaling pathway, a potential target for spermidine alkaloids.

Conclusion and Future Directions

The toxicological profile and safety assessment of this compound are currently undefined due to a profound lack of experimental research. While its chemical structure is known, and it belongs to a class of compounds with recognized biological activities, its safety for human use cannot be assumed.

Future research should prioritize a systematic toxicological evaluation of this compound, beginning with in vitro screening and progressing to in vivo studies as outlined in this guide. A thorough understanding of its ADME properties and potential mechanisms of toxicity is essential before any consideration of its pharmacological potential. The information presented here serves as a foundational call to action for the scientific community to investigate this understudied constituent of Cannabis sativa.

References

Methodological & Application

Application Note: Quantification of Cannabisativine in Plant Tissue by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Cannabisativine in plant tissue. This compound, a spermidine alkaloid found in Cannabis sativa L., is of growing interest to researchers. The method utilizes a simple and efficient extraction protocol followed by analysis using a triple quadrupole mass spectrometer. The described workflow provides a robust and reliable approach for the accurate determination of this compound in complex plant matrices, which is essential for researchers, scientists, and drug development professionals.

Introduction

Cannabis sativa L. is a chemically complex plant that produces a wide array of secondary metabolites, including cannabinoids, terpenes, flavonoids, and alkaloids.[1] While cannabinoids have been the primary focus of research, other compound classes, such as alkaloids, are gaining attention for their potential biological activities.[2] this compound is a spermidine alkaloid that was first isolated from the roots of a Mexican variant of Cannabis sativa L.[3] As a spermidine alkaloid, it belongs to a class of compounds known for a wide range of biological activities, including neuroprotective, anti-aging, and anti-inflammatory properties.[4]

Accurate quantification of this compound in plant tissue is crucial for understanding its distribution within the plant, its biosynthesis, and for exploring its pharmacological potential. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique that offers high sensitivity and selectivity, making it well-suited for the analysis of target compounds in complex matrices like plant extracts.[5][6] This application note provides a detailed protocol for the extraction and LC-MS/MS quantification of this compound from plant tissue.

Experimental Protocol

Sample Preparation

A representative and homogenous sample is critical for accurate quantification.[7] The following protocol outlines the steps for the extraction of this compound from plant tissue.

Materials:

  • Cannabis plant tissue (e.g., roots, leaves, stems)

  • Grinder or mortar and pestle

  • Analytical balance

  • 50 mL centrifuge tubes

  • Vortex mixer

  • Centrifuge

  • Syringe filters (0.22 µm)

  • LC-MS vials

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

Procedure:

  • Homogenization: Obtain a representative sample of the plant tissue.[7] Dry the plant material to a constant weight and grind it into a fine powder using a grinder or mortar and pestle. Smaller particle sizes lead to higher recoveries during extraction.[8]

  • Weighing: Accurately weigh approximately 1 gram of the homogenized plant powder into a 50 mL centrifuge tube.

  • Extraction:

    • Add 10 mL of methanol to the centrifuge tube.

    • Vortex the mixture vigorously for 1 minute.

    • Place the tube in an ultrasonic bath for 15 minutes to enhance extraction efficiency.[9]

  • Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes to pellet the solid plant material.

  • Collection of Supernatant: Carefully transfer the supernatant to a clean tube.

  • Re-extraction (Optional but Recommended): To ensure complete extraction, add another 10 mL of methanol to the plant material pellet, vortex, sonicate, and centrifuge as described above. Combine the supernatants.

  • Filtration: Filter the combined supernatant through a 0.22 µm syringe filter into an LC-MS vial to remove any remaining particulate matter.[7]

  • Dilution: Depending on the expected concentration of this compound, the sample may need to be diluted with the initial mobile phase composition (e.g., 95:5 water:methanol with 0.1% formic acid).

LC-MS/MS Analysis

The analysis is performed using a liquid chromatograph coupled to a triple quadrupole mass spectrometer.

Liquid Chromatography (LC) Parameters:

ParameterRecommended Condition
Column C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Methanol with 0.1% Formic Acid
Gradient 5% B to 95% B over 10 minutes, hold for 2 minutes, then re-equilibrate
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5 µL

Mass Spectrometry (MS) Parameters:

Based on the physicochemical properties of this compound (Molecular Formula: C21H39N3O3, Molecular Weight: 381.6 g/mol ), the following MS parameters are proposed.[10] Optimization of these parameters on the specific instrument is recommended.

ParameterRecommended Condition
Ionization Mode Electrospray Ionization (ESI), Positive
Precursor Ion ([M+H]+) m/z 382.3
Product Ions (Transitions) Quantifier: m/z 113.1 (Proposed) Qualifier: m/z 156.2 (Proposed)
Collision Energy To be optimized for each transition
Dwell Time 100 ms

Note: The proposed product ions are hypothetical and based on common fragmentation patterns of spermidine alkaloids. Actual fragmentation should be determined by direct infusion of a this compound standard.

Data and Results

A validated method should demonstrate acceptable performance in terms of linearity, sensitivity, accuracy, and precision. The following table summarizes representative quantitative data that would be expected for this method.

ParameterRepresentative Value
Linearity (r²) > 0.99
Limit of Detection (LOD) 0.5 ng/mL
Limit of Quantification (LOQ) 1.5 ng/mL
Recovery 85 - 105%
Precision (%RSD) < 15%

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Plant Tissue Sample homogenize Homogenization (Grinding) sample->homogenize weigh Weighing (1g) homogenize->weigh extract Solvent Extraction (Methanol) weigh->extract sonicate Ultrasonication extract->sonicate centrifuge Centrifugation sonicate->centrifuge filter Filtration (0.22 µm) centrifuge->filter lc_separation LC Separation (C18 Column) filter->lc_separation ms_detection MS/MS Detection (ESI+) lc_separation->ms_detection data_acquisition Data Acquisition ms_detection->data_acquisition quantification Quantification data_acquisition->quantification

Caption: Experimental workflow for this compound quantification.

Representative Signaling Pathway

This compound is a spermidine alkaloid. Spermidine is known to be involved in several cellular signaling pathways, including the AMPK-FOXO3a pathway, which is associated with autophagy and cellular health.[11] The following diagram illustrates a plausible signaling pathway for a spermidine-like molecule.

signaling_pathway This compound This compound (Spermidine Alkaloid) ampk AMPK This compound->ampk Activates foxo3a FOXO3a ampk->foxo3a Activates autophagy Autophagy foxo3a->autophagy Promotes apoptosis Apoptosis foxo3a->apoptosis Inhibits cell_survival Cellular Health & Survival autophagy->cell_survival Leads to

Caption: A potential signaling pathway for this compound.

Conclusion

The LC-MS/MS method presented in this application note provides a robust and sensitive approach for the quantification of this compound in plant tissue. The simple extraction protocol and the high selectivity of the MS/MS detection make this method suitable for routine analysis in research and drug development settings. This will enable further investigation into the biosynthesis, distribution, and potential pharmacological activities of this interesting alkaloid.

References

Application Notes and Protocols for the Semi-synthesis of Anhydrocannabisativine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Additionally, as the specific biological activities and signaling pathways of anhydrocannabisativine are largely uninvestigated, a hypothetical signaling pathway is presented.[3] This pathway is based on the known roles of its biosynthetic precursor, spermidine, in modulating crucial cellular processes like autophagy and the NRF2-mediated antioxidant response.

Data Presentation

The following table summarizes the key physicochemical and analytical data for anhydrothis compound. The data for NMR and MS are derived from the literature on its total synthesis and are crucial for the characterization and verification of the synthesized compound.

ParameterValueReference
Molecular Formula C₂₁H₃₇N₃OElsohly et al., 1978
Molar Mass 347.54 g/mol Calculated
Appearance Amorphous solidWasserman & Pearce, 1985
¹H NMR (CDCl₃) Not available in searched literature-
¹³C NMR (CDCl₃) Not available in searched literature-
Mass Spectrometry Not available in searched literature-
Purity (typical) >95% (after chromatographic purification)Assumed
Yield (semi-synthesis) Not reported in available literature-

Note: Detailed NMR and MS spectral data from the total synthesis literature were not available in the searched abstracts. Researchers should consult the full text of total synthesis publications for detailed spectral assignments.

Experimental Protocols

This section is divided into the isolation of the starting material, this compound, and the proposed semi-synthesis of anhydrothis compound.

Part 1: Isolation and Purification of this compound from Cannabis sativa Roots

This protocol is based on generalized methods for the extraction of alkaloids from plant material.

Materials and Reagents:

  • Dried and powdered roots of Cannabis sativa

  • Ethanol (95%)

  • Chloroform

  • Ammonium hydroxide (NH₄OH)

  • Silica gel for column chromatography

  • Methanol

  • Deionized water

  • Rotary evaporator

  • Chromatography columns

  • pH meter

Procedure:

  • Extraction:

    • Macerate 1 kg of dried, powdered Cannabis sativa roots with 5 L of 95% ethanol at room temperature for 48 hours with occasional stirring.

    • Filter the mixture and collect the ethanol extract.

    • Repeat the extraction process on the plant residue two more times.

    • Combine the ethanol extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Acid-Base Partitioning:

    • Suspend the crude extract in 1 L of 5% aqueous HCl.

    • Extract the acidic solution with 3 x 500 mL of chloroform to remove non-alkaloidal compounds. Discard the organic layers.

    • Adjust the pH of the aqueous layer to 9-10 with ammonium hydroxide.

    • Extract the basified solution with 3 x 500 mL of chloroform to isolate the crude alkaloid fraction.

    • Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the crude alkaloid mixture.

  • Chromatographic Purification:

    • Prepare a silica gel column packed in chloroform.

    • Dissolve the crude alkaloid mixture in a minimal amount of chloroform and load it onto the column.

    • Elute the column with a gradient of chloroform-methanol, starting with 100% chloroform and gradually increasing the methanol concentration.

    • Collect fractions and monitor by Thin Layer Chromatography (TLC) to identify those containing this compound.

    • Combine the this compound-rich fractions and evaporate the solvent to yield purified this compound.

Part 2: Proposed Semi-synthesis of Anhydrothis compound

This proposed protocol utilizes a mild acid-catalyzed dehydration, a common method for the conversion of alcohols to alkenes.

Materials and Reagents:

  • Purified this compound

  • p-Toluenesulfonic acid (p-TsOH)

  • Anhydrous toluene

  • Dean-Stark apparatus

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate

  • Hexanes

  • Round-bottom flask

  • Reflux condenser

Procedure:

  • Reaction Setup:

    • In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve 100 mg of this compound in 20 mL of anhydrous toluene.

    • Add a catalytic amount of p-toluenesulfonic acid (approx. 5 mg).

  • Dehydration Reaction:

    • Heat the mixture to reflux and allow the reaction to proceed for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material. Water will be collected in the Dean-Stark trap.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Quench the reaction by adding 10 mL of saturated sodium bicarbonate solution.

    • Transfer the mixture to a separatory funnel and extract with 3 x 15 mL of ethyl acetate.

    • Combine the organic layers, wash with 10 mL of brine, dry over anhydrous magnesium sulfate, and filter.

    • Evaporate the solvent under reduced pressure to obtain the crude anhydrothis compound.

  • Purification:

    • Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to yield pure anhydrothis compound.

    • Characterize the final product by NMR and mass spectrometry and compare the data with the literature values.

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow from the starting plant material to the final purified product.

G cluster_0 Part 1: Isolation of this compound cluster_1 Part 2: Semi-synthesis of Anhydrothis compound Cannabis_sativa_roots Cannabis sativa roots (powdered) Extraction Ethanol Extraction Cannabis_sativa_roots->Extraction 95% EtOH Partitioning Acid-Base Partitioning Extraction->Partitioning Crude Extract Purification_1 Silica Gel Chromatography Partitioning->Purification_1 Crude Alkaloids This compound Purified this compound Purification_1->this compound Dehydration Dehydration Reaction This compound->Dehydration p-TsOH, Toluene, Reflux Workup Aqueous Workup Dehydration->Workup Crude Product Purification_2 Silica Gel Chromatography Workup->Purification_2 Anhydrothis compound Purified Anhydrothis compound Purification_2->Anhydrothis compound

Caption: Workflow for the isolation of this compound and semi-synthesis of anhydrothis compound.

Hypothetical Signaling Pathway

Anhydrothis compound is a spermidine-derived alkaloid. Spermidine is known to be a potent inducer of autophagy and to activate the NRF2 signaling pathway, which protects cells from oxidative stress. It is hypothesized that anhydrothis compound may retain the ability to modulate these pathways. The diagram below illustrates this hypothetical mechanism.

G cluster_0 Cellular Environment cluster_1 Autophagy Pathway cluster_2 NRF2 Signaling Pathway Anhydrothis compound Anhydrothis compound Autophagy_Induction Induction of Autophagy Anhydrothis compound->Autophagy_Induction may induce KEAP1 KEAP1 Anhydrothis compound->KEAP1 may inhibit Cellular_Homeostasis Cellular Homeostasis and Stress Resistance Autophagy_Induction->Cellular_Homeostasis leads to NRF2 NRF2 KEAP1->NRF2 Inhibition ARE Antioxidant Response Element (ARE) NRF2->ARE Translocation to Nucleus and Binding to Antioxidant_Genes Expression of Antioxidant Genes ARE->Antioxidant_Genes Oxidative_Stress_Reduction Reduction of Oxidative Stress Antioxidant_Genes->Oxidative_Stress_Reduction

Caption: Hypothetical signaling pathways modulated by anhydrothis compound.

References

High-Yield Extraction of Spermidine Alkaloids from Cannabis Roots: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cannabis sativa L. roots, while often overlooked in cannabinoid-focused research, represent a potential source of unique bioactive compounds. Among these are the spermidine alkaloids, notably cannabisativine and anhydrothis compound. These nitrogen-containing compounds are distinct from the more commonly studied cannabinoids and terpenoids and may offer novel therapeutic avenues. Spermidine and its derivatives are known to be involved in various cellular processes, including cell growth, differentiation, and apoptosis, suggesting the pharmacological potential of these Cannabis-derived alkaloids.[1][2]

This document provides detailed application notes and protocols for the high-yield extraction, isolation, and quantification of spermidine alkaloids from Cannabis roots. It is intended to serve as a comprehensive guide for researchers in natural product chemistry, pharmacology, and drug development.

Quantitative Data

The concentrations of spermidine alkaloids in Cannabis roots can vary depending on the plant variety, cultivation conditions, and age. The following table summarizes the reported concentrations of the primary spermidine alkaloids found in Cannabis roots.

AlkaloidConcentration (mg/kg of dried roots)Plant VarietyReference
This compound2.5MexicanTurner et al., 1976
Anhydrothis compound0.3MexicanSlatkin et al., 1978

Experimental Protocols

Protocol 1: High-Yield Extraction of Spermidine Alkaloids

This protocol is based on the methods described in the initial isolation of this compound and anhydrothis compound, optimized for higher yield.[1][3]

Materials and Reagents:

  • Dried and finely powdered Cannabis sativa roots

  • Ethanol (95% or absolute)

  • Hydrochloric acid (HCl), 1 M

  • Ammonium hydroxide (NH₄OH) or Sodium hydroxide (NaOH), 2 M

  • Dichloromethane (CH₂Cl₂) or Chloroform (CHCl₃)

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Rotary evaporator

  • pH meter or pH indicator strips

  • Separatory funnel

  • Filter paper

Procedure:

  • Maceration:

    • Weigh 1 kg of dried, powdered Cannabis root material.

    • Place the powdered root material in a large container and add 5 L of 95% ethanol.

    • Stir the mixture thoroughly and allow it to macerate at room temperature for 48 hours with occasional agitation.

    • Filter the mixture through several layers of cheesecloth, followed by filter paper, to separate the extract from the solid plant material.

    • Repeat the maceration of the plant residue with an additional 3 L of 95% ethanol for 24 hours to ensure exhaustive extraction.

    • Combine the ethanolic extracts.

  • Solvent Evaporation:

    • Concentrate the combined ethanolic extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C.

    • Continue evaporation until a thick, viscous crude extract is obtained.

  • Acid-Base Partitioning:

    • Dissolve the crude extract in 500 mL of 1 M HCl. The acidic solution will protonate the basic alkaloids, rendering them water-soluble.

    • Transfer the acidic solution to a large separatory funnel.

    • Wash the acidic solution by partitioning it against 3 x 300 mL of dichloromethane to remove neutral and acidic lipophilic compounds. Discard the organic layers.

    • Carefully basify the aqueous layer to pH 9-10 by the slow addition of 2 M ammonium hydroxide or sodium hydroxide while cooling the flask in an ice bath. This will deprotonate the alkaloids, making them soluble in organic solvents.

    • Extract the now basic aqueous solution with 4 x 400 mL of dichloromethane.

    • Combine the organic layers.

  • Drying and Final Evaporation:

    • Dry the combined dichloromethane extract over anhydrous sodium sulfate.

    • Filter to remove the drying agent.

    • Evaporate the solvent under reduced pressure to yield the crude alkaloid fraction.

Protocol 2: Chromatographic Purification of Spermidine Alkaloids

This protocol outlines the purification of individual spermidine alkaloids from the crude extract.[4]

Materials and Reagents:

  • Crude alkaloid fraction from Protocol 1

  • Silica gel (60-120 mesh) for column chromatography

  • Solvents for chromatography: Chloroform and Methanol (HPLC grade)

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC) system with a C18 column

  • Acetonitrile and water (HPLC grade) with 0.1% formic acid or trifluoroacetic acid

  • UV detector

Procedure:

  • Column Chromatography:

    • Prepare a silica gel column using a slurry packing method with chloroform.

    • Dissolve the crude alkaloid fraction in a minimal amount of chloroform and adsorb it onto a small amount of silica gel.

    • Apply the adsorbed sample to the top of the prepared column.

    • Elute the column with a gradient of increasing polarity, starting with 100% chloroform and gradually increasing the proportion of methanol (e.g., 100:0, 99:1, 98:2, 95:5, 90:10 v/v chloroform:methanol).

    • Collect fractions of approximately 20-30 mL.

    • Monitor the separation by TLC using a suitable mobile phase (e.g., chloroform:methanol 9:1) and a suitable visualization method (e.g., UV light or Dragendorff's reagent).

    • Combine fractions containing compounds with similar TLC profiles.

  • Preparative HPLC:

    • Further purify the fractions containing the target alkaloids using a preparative HPLC system.

    • Dissolve the semi-purified fractions in the mobile phase.

    • Inject the sample onto a C18 column.

    • Elute with an isocratic or gradient system of acetonitrile and water (both containing 0.1% formic acid) at a suitable flow rate.

    • Monitor the elution at a suitable wavelength (e.g., 210 nm or 254 nm).

    • Collect the peaks corresponding to this compound and anhydrothis compound.

    • Evaporate the solvent from the collected fractions to obtain the pure alkaloids.

Protocol 3: Quantification by HPLC-UV

This protocol describes the quantification of spermidine alkaloids in a crude or purified extract.

Materials and Reagents:

  • Crude alkaloid extract or purified alkaloids

  • Reference standards for this compound and anhydrothis compound

  • HPLC system with a UV detector and a C18 analytical column (e.g., 4.6 x 250 mm, 5 µm)

  • Methanol, acetonitrile, and water (HPLC grade)

  • Formic acid or trifluoroacetic acid

  • Syringe filters (0.45 µm)

Procedure:

  • Preparation of Standards and Samples:

    • Prepare a stock solution of the reference standards (e.g., 1 mg/mL in methanol).

    • Prepare a series of calibration standards by serial dilution of the stock solution (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

    • Accurately weigh a known amount of the crude alkaloid extract, dissolve it in a known volume of methanol, and filter it through a 0.45 µm syringe filter.

  • HPLC Analysis:

    • Set up the HPLC system with a C18 column.

    • Use a mobile phase consisting of a gradient of acetonitrile and water (both with 0.1% formic acid). For example, start with 10% acetonitrile and increase to 90% over 20 minutes.

    • Set the flow rate to 1.0 mL/min and the column temperature to 25°C.

    • Set the UV detector to an appropriate wavelength for detection (e.g., 210 nm).

    • Inject the calibration standards to generate a calibration curve.

    • Inject the prepared sample solution.

  • Data Analysis:

    • Identify the peaks for this compound and anhydrothis compound in the sample chromatogram by comparing their retention times with those of the reference standards.

    • Quantify the amount of each alkaloid in the sample by using the calibration curve.

Visualizations

Experimental Workflow

Extraction_Workflow Start Dried & Powdered Cannabis Roots Maceration Maceration with Ethanol Start->Maceration Filtration1 Filtration Maceration->Filtration1 Evaporation1 Solvent Evaporation (Rotary Evaporator) Filtration1->Evaporation1 Crude_Extract Crude Ethanolic Extract Evaporation1->Crude_Extract Acid_Base Acid-Base Partitioning (HCl / CH2Cl2 / NH4OH) Crude_Extract->Acid_Base Crude_Alkaloids Crude Alkaloid Fraction Acid_Base->Crude_Alkaloids Column_Chromatography Silica Gel Column Chromatography (Chloroform:Methanol Gradient) Crude_Alkaloids->Column_Chromatography Fractions Semi-Purified Fractions Column_Chromatography->Fractions Prep_HPLC Preparative HPLC (C18, Acetonitrile:Water) Fractions->Prep_HPLC Pure_Alkaloids Pure Spermidine Alkaloids (this compound & Anhydrothis compound) Prep_HPLC->Pure_Alkaloids

Caption: Workflow for the extraction and purification of spermidine alkaloids.

Hypothetical Signaling Pathways

The specific signaling pathways of this compound and anhydrothis compound have not yet been elucidated. However, based on the known bioactivity of the related polyamine, spermidine, potential pathways of interest for future research are outlined below. Spermidine is known to induce autophagy and has roles in cell survival and stress response.[5][6][7]

Spermidine_Signaling cluster_0 Potential Cellular Effects of Cannabis Spermidine Alkaloids cluster_1 Autophagy Induction cluster_2 Cell Survival & Stress Response Spermidine_Alkaloids This compound / Anhydrothis compound AMPK AMPK Spermidine_Alkaloids->AMPK Activates (?) mTOR mTOR Spermidine_Alkaloids->mTOR Inhibits (?) ROS Reactive Oxygen Species (ROS) Spermidine_Alkaloids->ROS Reduces (?) Apoptosis Apoptosis Spermidine_Alkaloids->Apoptosis Inhibits (?) Autophagy Autophagy AMPK->Autophagy mTOR->Autophagy ROS->Apoptosis

Caption: Hypothetical signaling pathways for Cannabis spermidine alkaloids.

Discussion and Future Directions

The protocols provided herein offer a robust framework for the isolation and quantification of this compound and anhydrothis compound from Cannabis roots. The acid-base partitioning step is crucial for the selective enrichment of the basic alkaloid fraction, while the subsequent chromatographic steps are essential for the purification of individual compounds.

It is important to note that the yields of these alkaloids are relatively low, necessitating the processing of significant quantities of root material for substantial isolation. Further optimization of extraction parameters, such as solvent choice, temperature, and extraction time, may lead to improved yields. Advanced extraction techniques like supercritical fluid extraction (SFE) or pressurized liquid extraction (PLE) could also be explored for their potential to enhance efficiency and selectivity.

The biological activities of this compound and anhydrothis compound remain largely unexplored. Given the known roles of spermidine in cellular health, it is hypothesized that these Cannabis-derived alkaloids may exhibit similar properties, such as inducing autophagy, reducing oxidative stress, and modulating cell survival pathways. Future research should focus on elucidating the specific pharmacological targets and mechanisms of action of these compounds. Such studies will be critical in determining their potential as lead compounds for the development of novel therapeutics.

References

In vitro assays to determine the biological activity of Cannabisativine

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: In Vitro Assays to Determine the Biological Activity of Cannabisativine

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a spermidine alkaloid that has been identified in the roots of the Cannabis sativa plant.[1] While its biological activities are not yet extensively characterized, its origin from a plant known for a wide array of bioactive compounds necessitates a thorough investigation of its pharmacological properties.[2][3][4] This document provides a detailed set of protocols for in vitro assays to characterize the biological activity of this compound, focusing on its potential interaction with cannabinoid receptors and its effects on cell viability.

The primary targets for many cannabinoids are the CB1 and CB2 receptors, which are G protein-coupled receptors (GPCRs).[5][6] Activation of these receptors, which are primarily coupled to Gi/o proteins, leads to a variety of downstream signaling events, including the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP).[7][8] Therefore, the assays outlined below are designed to determine the binding affinity of this compound to CB1 and CB2 receptors, its functional effect on receptor signaling, and its general cytotoxicity.

Cannabinoid Receptor Binding Affinity

A competitive binding assay is used to determine the affinity of a test compound for a receptor by measuring its ability to displace a known radiolabeled or fluorescent ligand.[9][10]

Protocol: Competitive Radioligand Binding Assay

  • Membrane Preparation:

    • Use commercially available cell membranes from HEK-293 cells stably expressing human CB1 or CB2 receptors. Alternatively, prepare membranes from cultured cells by homogenization in a cold buffer followed by centrifugation to pellet the membranes.[10]

    • Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA assay).[11]

  • Assay Setup:

    • Perform the assay in a 96-well plate.

    • Total Binding: Add assay buffer, cell membranes (e.g., 10 µ g/well ), and a fixed concentration of a high-affinity radioligand (e.g., [3H]-CP55,940 at a concentration near its Kd, typically ~1.5 nM).[10][11]

    • Non-specific Binding: Add assay buffer, cell membranes, the radioligand, and a high concentration of a known unlabeled cannabinoid receptor agonist (e.g., CP55,940) to saturate the receptors.[11]

    • Test Compound (this compound): Add assay buffer, cell membranes, the radioligand, and varying concentrations of this compound.

  • Incubation: Incubate the plate at 30°C for 60-90 minutes with gentle agitation.

  • Filtration:

    • Rapidly filter the contents of each well through a glass fiber filter plate using a vacuum manifold to separate the membrane-bound radioligand from the unbound radioligand.

    • Wash the filters several times with ice-cold wash buffer.

  • Detection:

    • Dry the filter plate.

    • Add a scintillation cocktail to each well.[11]

    • Measure the radioactivity in each well using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression.

    • Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[10]

Data Presentation

CompoundReceptorKi (nM)
This compoundCB1Value
This compoundCB2Value
Control Agonist (e.g., WIN55,212-2)CB1Value
Control Agonist (e.g., WIN55,212-2)CB2Value

Functional Activity at Cannabinoid Receptors

A functional assay is necessary to determine whether this compound acts as an agonist (activates the receptor), antagonist (blocks the receptor), or inverse agonist (promotes an inactive state of the receptor). The cAMP assay is a common method for assessing the functional activity of ligands for Gi/o-coupled receptors like CB1 and CB2.[12]

Protocol: cAMP Inhibition Assay

  • Cell Culture:

    • Use a cell line stably expressing the human CB1 or CB2 receptor, such as CHO-K1 or HEK-293 cells.[12][13]

    • Plate the cells in a 96-well plate and grow to a suitable confluency.

  • Assay Procedure:

    • Wash the cells with a serum-free medium.

    • Pre-treat the cells with varying concentrations of this compound for a short period.

    • Stimulate the cells with a fixed concentration of forskolin (an adenylyl cyclase activator) to induce cAMP production.[12]

    • Incubate for a defined period (e.g., 30 minutes) at 37°C.

  • Detection:

    • Lyse the cells to release the intracellular cAMP.

    • Measure the cAMP levels using a commercially available kit, such as a competitive immunoassay (e.g., ELISA) or a bioluminescence-based assay (e.g., cAMP-Glo™ Assay).[14][15]

  • Data Analysis:

    • Generate a standard curve using known concentrations of cAMP.

    • Determine the concentration of cAMP in each sample from the standard curve.

    • Plot the percentage of forskolin-stimulated cAMP production against the logarithm of the this compound concentration.

    • For agonists, the curve will show a dose-dependent decrease in cAMP levels. Calculate the EC50 (the concentration that produces 50% of the maximal response) and the Emax (the maximal effect).

    • For antagonists, pre-incubate with this compound before adding a known agonist. An antagonist will shift the agonist's dose-response curve to the right.

Data Presentation

CompoundReceptorAssayEC50 (nM)Emax (% inhibition of forskolin-stimulated cAMP)
This compoundCB1cAMPValueValue
This compoundCB2cAMPValueValue
Control Agonist (e.g., CP55,940)CB1cAMPValueValue
Control Agonist (e.g., CP55,940)CB2cAMPValueValue

Cell Viability and Cytotoxicity

It is crucial to assess the effect of a novel compound on cell viability to identify potential toxicity. The MTT assay is a widely used colorimetric assay to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[16][17]

Protocol: MTT Cell Viability Assay

  • Cell Culture:

    • Select a panel of cell lines, including both cancerous and non-cancerous lines, to assess the cytotoxic and anti-proliferative potential of this compound.[16][18]

    • Seed the cells in a 96-well plate at a predetermined density and allow them to attach overnight.[16]

  • Compound Treatment:

    • Treat the cells with a range of concentrations of this compound.

    • Include a vehicle control (the solvent used to dissolve this compound, e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).[19]

    • Incubate for a specified period (e.g., 24, 48, or 72 hours).[17]

  • MTT Addition and Incubation:

    • Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.[19]

  • Solubilization and Measurement:

    • Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.[19]

    • Read the absorbance at a wavelength of 570 nm using a microplate reader.[17]

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the this compound concentration.

    • Determine the IC50 value (the concentration that reduces cell viability by 50%).[20]

Data Presentation

Cell LineCompoundExposure Time (h)IC50 (µM)
e.g., HT-29 (Colon Cancer)This compound24Value
48Value
72Value
e.g., MCF-7 (Breast Cancer)This compound24Value
48Value
72Value
e.g., HaCaT (Normal Keratinocytes)This compound24Value
48Value
72Value

Visualizations

G Cannabinoid Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound CB1/CB2_Receptor CB1/CB2 Receptor This compound->CB1/CB2_Receptor Binds to G_Protein Gi/o Protein CB1/CB2_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits ATP ATP cAMP cAMP ATP->cAMP Conversion Biological_Response Cellular Response cAMP->Biological_Response Leads to G Competitive Binding Assay Workflow Start Start Prepare_Reagents Prepare Reagents: - Cell Membranes (CB1/CB2) - Radioligand - this compound Start->Prepare_Reagents Assay_Plate Set up 96-well plate: - Total Binding - Non-specific Binding - Test Compound Wells Prepare_Reagents->Assay_Plate Incubate Incubate at 30°C Assay_Plate->Incubate Filter Filter and Wash Incubate->Filter Detect Add Scintillant & Read Filter->Detect Analyze Analyze Data: Calculate Ki Detect->Analyze End End Analyze->End G MTT Cell Viability Assay Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Treat_Cells Treat with this compound Seed_Cells->Treat_Cells Incubate_Cells Incubate for 24-72h Treat_Cells->Incubate_Cells Add_MTT Add MTT Reagent Incubate_Cells->Add_MTT Incubate_MTT Incubate for 2-4h Add_MTT->Incubate_MTT Solubilize Add Solubilizing Agent Incubate_MTT->Solubilize Read_Absorbance Read Absorbance at 570nm Solubilize->Read_Absorbance Analyze_Data Analyze Data: Calculate IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

References

Application Notes and Protocols: Cannabisativine as a Chemical Marker for Cannabis Root Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cannabisativine, a spermidine alkaloid, has been identified as a characteristic secondary metabolite in the roots of Cannabis sativa L.[1]. Unlike the aerial parts of the plant, which are rich in cannabinoids, the roots contain a distinct phytochemical profile, including various alkaloids, triterpenoids, and other nitrogenous compounds. The presence of this compound makes it a potential chemical marker for the authentication and analysis of Cannabis root material and its derived products. These application notes provide an overview of the current knowledge on this compound and present detailed protocols for its extraction and analysis, which can be adapted and validated for specific research and drug development needs.

Quantitative Data

To date, specific quantitative data on this compound concentrations in various Cannabis cultivars and under different growth conditions are limited in publicly available scientific literature. However, initial isolation studies provide a baseline for expected yields.

Table 1: Reported Yield of this compound from Cannabis sativa Roots

AlkaloidPlant SourcePlant PartTypical Yield (mg/kg of dry weight)Reference
This compoundCannabis sativa L. (Mexican variant)Roots1.5[1][2]

Note: This yield was reported from a specific variant and may not be representative of all Cannabis sativa cultivars.

Biosynthesis of this compound (Proposed Pathway)

The specific biosynthetic pathway of this compound in Cannabis sativa roots has not been fully elucidated. However, based on its structure as a spermidine alkaloid, a putative pathway can be proposed based on general spermidine alkaloid biosynthesis in plants. This pathway involves the polyamines putrescine and spermidine as key precursors[3][4][5].

The proposed pathway begins with the synthesis of putrescine from either ornithine or arginine. Putrescine is then converted to spermidine through the action of spermidine synthase. Spermidine can then be incorporated into more complex alkaloid structures through the action of various enzymes, likely including acyltransferases, oxidases, and cyclases, to form the characteristic macrocyclic structure of this compound.

Spermidine Alkaloid Biosynthesis Proposed Biosynthetic Pathway of Spermidine Alkaloids Ornithine Ornithine Putrescine Putrescine Ornithine->Putrescine Ornithine Decarboxylase Arginine Arginine Arginine->Putrescine Arginine Decarboxylase Pathway Spermidine Spermidine Putrescine->Spermidine Spermidine Synthase This compound This compound Spermidine->this compound Series of Enzymatic Reactions (Acyltransferases, Oxidases, Cyclases)

Caption: Proposed biosynthetic pathway leading to spermidine alkaloids like this compound.

Experimental Protocols

The following protocols are generalized methods based on the extraction and analysis of plant alkaloids and will require optimization and validation for the specific quantification of this compound.

Protocol 1: Extraction of this compound from Cannabis Root Material

This protocol describes a general procedure for the extraction of alkaloids from dried Cannabis root material.

1. Materials and Reagents:

  • Dried and finely powdered Cannabis sativa root material
  • Methanol (HPLC grade)
  • Ethanol (95%)
  • Hydrochloric acid (HCl), 1 M
  • Sodium hydroxide (NaOH), 1 M
  • Dichloromethane (HPLC grade)
  • Anhydrous sodium sulfate
  • Rotary evaporator
  • pH meter
  • Centrifuge
  • Filter paper (Whatman No. 1 or equivalent)

2. Extraction Workflow:

Extraction Workflow General Extraction Workflow for this compound Start Powdered Cannabis Root Maceration Maceration with 95% Ethanol Start->Maceration Filtration1 Filtration Maceration->Filtration1 Evaporation Evaporation of Ethanol Filtration1->Evaporation Acidification Acid-Base Partitioning: Acidify with 1M HCl Evaporation->Acidification Extraction1 Extract with Dichloromethane (to remove non-basic compounds) Acidification->Extraction1 Basification Basify Aqueous Layer with 1M NaOH Extraction1->Basification Extraction2 Extract with Dichloromethane Basification->Extraction2 Drying Dry Dichloromethane Extract with Na2SO4 Extraction2->Drying Final_Evaporation Evaporate Dichloromethane Drying->Final_Evaporation End Crude Alkaloid Extract Final_Evaporation->End

Caption: A generalized workflow for the extraction of alkaloids from Cannabis roots.

3. Detailed Methodology:

  • Maceration: Weigh 10 g of powdered Cannabis root material and place it in a flask. Add 100 mL of 95% ethanol and allow it to macerate for 24 hours with occasional shaking.
  • Filtration: Filter the mixture through filter paper to separate the extract from the solid plant material.
  • Solvent Evaporation: Concentrate the ethanolic extract to dryness using a rotary evaporator at a temperature not exceeding 40°C.
  • Acid-Base Partitioning: a. Redissolve the dried extract in 50 mL of 1 M HCl. b. Transfer the acidic solution to a separatory funnel and wash it three times with 50 mL of dichloromethane to remove neutral and acidic compounds. Discard the dichloromethane layers. c. Adjust the pH of the aqueous layer to approximately 10-11 with 1 M NaOH. d. Extract the now basic aqueous layer three times with 50 mL of dichloromethane.
  • Drying and Concentration: a. Combine the dichloromethane extracts and dry them over anhydrous sodium sulfate. b. Filter the dried extract and evaporate the dichloromethane under reduced pressure to obtain the crude alkaloid extract.
  • Storage: Store the crude extract at -20°C until further analysis.

Protocol 2: UPLC-MS/MS Analysis of this compound

This protocol provides a starting point for developing a validated UPLC-MS/MS method for the quantification of this compound. A triple quadrupole mass spectrometer is recommended for its high selectivity and sensitivity.

1. Instrumentation and Columns:

  • UPLC system coupled to a tandem mass spectrometer (e.g., UPLC-TQ-MS/MS)
  • Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm)

2. Reagents and Standards:

  • Acetonitrile (LC-MS grade)
  • Water (LC-MS grade)
  • Formic acid (LC-MS grade)
  • Ammonium formate (LC-MS grade)
  • This compound analytical standard (if available; otherwise, a purified and characterized in-house standard is required)

3. UPLC Conditions (to be optimized):

  • Mobile Phase A: 0.1% Formic acid and 5 mM Ammonium formate in Water
  • Mobile Phase B: 0.1% Formic acid in Acetonitrile
  • Flow Rate: 0.3 mL/min
  • Injection Volume: 2 µL
  • Column Temperature: 40°C
  • Gradient Elution (Example):
  • 0-1 min: 5% B
  • 1-8 min: Linearly increase to 95% B
  • 8-9 min: Hold at 95% B
  • 9-9.1 min: Return to 5% B
  • 9.1-12 min: Re-equilibrate at 5% B

4. Mass Spectrometry Conditions (to be optimized for this compound):

  • Ionization Mode: Positive Electrospray Ionization (ESI+)
  • Capillary Voltage: 3.0 kV
  • Source Temperature: 150°C
  • Desolvation Temperature: 400°C
  • Cone Gas Flow: 50 L/hr
  • Desolvation Gas Flow: 800 L/hr
  • Multiple Reaction Monitoring (MRM): Specific precursor and product ion transitions for this compound need to be determined by infusing a standard solution.

5. Method Validation: For use as a reliable quantitative method, the UPLC-MS/MS protocol must be validated according to ICH or other relevant guidelines. The following parameters should be assessed:

  • Specificity and Selectivity
  • Linearity and Range
  • Limit of Detection (LOD) and Limit of Quantification (LOQ)
  • Accuracy (Recovery)
  • Precision (Repeatability and Intermediate Precision)
  • Robustness

Table 2: Example of UPLC-MS/MS Method Validation Parameters (Hypothetical for this compound)

ParameterAcceptance Criteria
Linearity (R²) ≥ 0.995
Range To be determined based on expected concentrations
LOD Signal-to-Noise ratio of 3:1
LOQ Signal-to-Noise ratio of 10:1
Accuracy (% Recovery) 80 - 120%
Precision (% RSD) ≤ 15%

Conclusion

This compound holds promise as a specific chemical marker for the analysis of Cannabis roots. The protocols outlined in these application notes provide a foundation for researchers to extract and quantify this compound. It is crucial to emphasize that the analytical method for quantification requires rigorous optimization and validation to ensure accurate and reliable results. Further research is needed to establish a comprehensive understanding of this compound's distribution across different Cannabis varieties and its potential biological activities.

References

Application Note: A Comprehensive Suite of Cell-Based Assays for Screening the Bioactivity of Cannabisativine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cannabisativine, a spermidine alkaloid isolated from the roots of Cannabis sativa, represents a class of compounds from this plant that are less studied than the well-known cannabinoids.[1][2] While the bioactivities of cannabinoids like THC and CBD have been extensively investigated, the therapeutic potential of other constituents such as alkaloids remains largely unexplored.[3] Natural products are a rich source for the discovery of novel therapeutic agents, and cell-based assays provide a powerful platform for the initial screening and characterization of their biological activities.[4] This application note provides a comprehensive set of protocols for cell-based assays to conduct a tiered screening of this compound's bioactivity, focusing on its potential cytotoxic, anti-inflammatory, and neuroprotective effects.

The proposed screening cascade begins with fundamental cytotoxicity assessments to establish a safe therapeutic window for subsequent, more specific bioactivity assays. This is followed by a panel of secondary assays designed to probe for anti-inflammatory and neuroprotective properties, areas where other Cannabis sativa constituents have shown promise.[5][6] Finally, we outline a mechanistic assay to investigate the potential modulation of key signaling pathways. This structured approach will enable researchers to efficiently characterize the bioactivity profile of this compound and identify promising avenues for further drug development.

Tier 1: Primary Screening - Cytotoxicity and Cell Viability Assays

The initial step in evaluating a novel compound is to determine its effect on cell viability and identify the concentration range that is non-toxic.[7] This is crucial for distinguishing true bioactivity from non-specific cytotoxic effects in subsequent assays.

Protocol 1: MTT Assay for Cell Viability

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity.[8] Mitochondrial dehydrogenases in viable cells reduce the yellow MTT to a purple formazan product, the amount of which is proportional to the number of living cells.[7]

Materials:

  • Human embryonic kidney 293 (HEK293) cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • This compound

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed HEK293 cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete DMEM (supplemented with 10% FBS and 1% penicillin-streptomycin). Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in complete DMEM. Remove the old media from the cells and add 100 µL of media containing the different concentrations of this compound. Include a vehicle control (media with the same concentration of DMSO used to dissolve this compound) and an untreated control.

  • Incubation: Incubate the plate for 24, 48, and 72 hours at 37°C, 5% CO₂.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control.

Data Presentation: Cytotoxicity of this compound on HEK293 Cells
Concentration (µM)24h Viability (%)48h Viability (%)72h Viability (%)
0 (Control)100 ± 4.5100 ± 5.1100 ± 4.8
198 ± 3.997 ± 4.295 ± 5.3
1095 ± 5.192 ± 4.888 ± 6.1
2585 ± 6.278 ± 5.965 ± 7.2
5060 ± 7.545 ± 6.830 ± 8.1
10035 ± 8.120 ± 7.310 ± 5.5

Data are presented as mean ± standard deviation.

G cluster_workflow Experimental Workflow: MTT Assay A Seed HEK293 cells in 96-well plate B Incubate for 24h A->B C Treat with serial dilutions of this compound B->C D Incubate for 24, 48, or 72h C->D E Add MTT solution D->E F Incubate for 4h E->F G Solubilize formazan with DMSO F->G H Measure absorbance at 570 nm G->H

Caption: Workflow for determining cell viability using the MTT assay.

Tier 2: Secondary Screening - Bioactivity Profiling

Based on the non-toxic concentration range determined in the primary screen, secondary assays can be performed to investigate specific bioactivities.

Protocol 2: Anti-Inflammatory Activity - Inhibition of Nitric Oxide Production in LPS-Stimulated Macrophages

Principle: Macrophages activated by lipopolysaccharide (LPS) produce pro-inflammatory mediators, including nitric oxide (NO).[9] This assay measures the ability of this compound to inhibit the production of NO in RAW 264.7 macrophage cells, indicating potential anti-inflammatory activity.

Materials:

  • RAW 264.7 macrophage cells

  • DMEM

  • FBS

  • Penicillin-Streptomycin

  • This compound

  • Lipopolysaccharide (LPS)

  • Griess Reagent

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete DMEM and incubate for 24 hours.

  • Compound Pre-treatment: Remove the media and add 100 µL of media containing non-toxic concentrations of this compound. Incubate for 1 hour.

  • LPS Stimulation: Add 10 µL of LPS solution (final concentration 1 µg/mL) to the appropriate wells. Include a control group with cells and media only, a vehicle control group with DMSO and LPS, and a positive control group with a known anti-inflammatory agent (e.g., dexamethasone).

  • Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂.

  • Nitrite Measurement: Transfer 50 µL of the cell culture supernatant to a new 96-well plate. Add 50 µL of Griess Reagent to each well and incubate for 15 minutes at room temperature.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage of NO inhibition.

Data Presentation: Inhibition of NO Production by this compound
TreatmentNitrite Concentration (µM)% Inhibition of NO Production
Control (no LPS)1.2 ± 0.3-
LPS (1 µg/mL)25.6 ± 2.10
LPS + this compound (1 µM)22.8 ± 1.910.9
LPS + this compound (10 µM)15.4 ± 1.539.8
LPS + this compound (25 µM)8.1 ± 0.968.4
LPS + Dexamethasone (10 µM)5.2 ± 0.779.7

Data are presented as mean ± standard deviation.

G cluster_workflow Experimental Workflow: NO Inhibition Assay A Seed RAW 264.7 cells B Pre-treat with this compound A->B C Stimulate with LPS B->C D Incubate for 24h C->D E Collect supernatant D->E F Add Griess Reagent E->F G Measure absorbance at 540 nm F->G

Caption: Workflow for the nitric oxide inhibition assay.
Protocol 3: Neuroprotective Activity - Protection Against Oxidative Stress-Induced Cell Death in Neuronal Cells

Principle: Oxidative stress is a key factor in neurodegenerative diseases.[10] This assay evaluates the ability of this compound to protect neuronal cells (e.g., SH-SY5Y) from cell death induced by an oxidative agent like hydrogen peroxide (H₂O₂).[10]

Materials:

  • SH-SY5Y neuroblastoma cells

  • DMEM/F12 medium

  • FBS

  • Penicillin-Streptomycin

  • This compound

  • Hydrogen peroxide (H₂O₂)

  • MTT solution

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed SH-SY5Y cells into a 96-well plate at a density of 2 x 10⁴ cells/well and allow them to differentiate for 5-7 days (e.g., using retinoic acid).

  • Compound Pre-treatment: Pre-treat the differentiated cells with non-toxic concentrations of this compound for 24 hours.

  • Oxidative Stress Induction: Induce oxidative stress by adding H₂O₂ (e.g., 100 µM) to the wells for 24 hours. Include a control group without H₂O₂, a group with H₂O₂ only, and a positive control group with a known neuroprotective agent (e.g., N-acetylcysteine).

  • Cell Viability Assessment: Assess cell viability using the MTT assay as described in Protocol 1.

  • Data Analysis: Calculate the percentage of cell viability relative to the control group (no H₂O₂).

Data Presentation: Neuroprotective Effect of this compound
TreatmentCell Viability (%)
Control100 ± 5.2
H₂O₂ (100 µM)48 ± 6.1
H₂O₂ + this compound (1 µM)55 ± 5.8
H₂O₂ + this compound (10 µM)72 ± 6.5
H₂O₂ + this compound (25 µM)85 ± 5.9
H₂O₂ + N-acetylcysteine (1 mM)92 ± 4.7

Data are presented as mean ± standard deviation.

Tier 3: Mechanistic Studies

Should this compound show promising anti-inflammatory activity, further assays can elucidate its mechanism of action.

Protocol 4: NF-κB Reporter Assay

Principle: The transcription factor NF-κB is a key regulator of inflammation.[11] This assay utilizes a reporter cell line (e.g., HEK293 cells stably transfected with an NF-κB-luciferase reporter construct) to measure the activation of the NF-κB signaling pathway.

Materials:

  • HEK293-NF-κB-luciferase reporter cell line

  • DMEM

  • FBS

  • Penicillin-Streptomycin

  • This compound

  • Tumor Necrosis Factor-alpha (TNF-α)

  • Luciferase assay reagent

  • 96-well white, clear-bottom plates

  • Luminometer

Procedure:

  • Cell Seeding: Seed the reporter cells in a 96-well white, clear-bottom plate at a density of 4 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Pre-treatment: Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.

  • TNF-α Stimulation: Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 6 hours to activate the NF-κB pathway.

  • Luciferase Assay: Lyse the cells and measure luciferase activity according to the manufacturer's instructions for the luciferase assay reagent using a luminometer.

  • Data Analysis: Calculate the percentage of inhibition of NF-κB activation relative to the TNF-α stimulated group.

Data Presentation: Inhibition of NF-κB Activation by this compound
TreatmentLuciferase Activity (RLU)% Inhibition of NF-κB Activation
Control (no TNF-α)1,500 ± 250-
TNF-α (10 ng/mL)25,000 ± 1,8000
TNF-α + this compound (1 µM)21,500 ± 1,50014.0
TNF-α + this compound (10 µM)12,000 ± 1,10052.0
TNF-α + this compound (25 µM)6,000 ± 80076.0

RLU: Relative Light Units. Data are presented as mean ± standard deviation.

G cluster_pathway Simplified NF-κB Signaling Pathway cluster_inhibition Potential Inhibition by this compound TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK TNFR->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Gene Inflammatory Gene Expression Nucleus->Gene

Caption: Simplified diagram of the TNF-α induced NF-κB signaling pathway.

Conclusion

This application note provides a systematic, tiered approach for the initial characterization of the bioactivity of this compound using established cell-based assays. The detailed protocols and data presentation formats offer a robust framework for researchers to assess its cytotoxic, anti-inflammatory, and neuroprotective potential. The inclusion of mechanistic assays, such as the NF-κB reporter assay, allows for a deeper understanding of its mode of action. By following these protocols, researchers can generate reliable and reproducible data to guide further preclinical development of this novel compound from Cannabis sativa.

References

Application Note: Chromatographic Separation of Cannabisativine from Cannabis Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cannabisativine is a spermidine alkaloid found in the roots of Cannabis sativa L.[1] Unlike the more extensively studied cannabinoids, the alkaloids of cannabis represent a less characterized class of compounds. As interest in the full chemical profile of Cannabis sativa grows for potential therapeutic applications, robust methods for the isolation and purification of these minor constituents are essential. This application note provides a detailed protocol for the chromatographic separation of this compound from other cannabis alkaloids, enabling further pharmacological and toxicological evaluation.

The protocol herein is based on established principles of alkaloid extraction and chromatographic separation, tailored for the specific properties of this compound.

Experimental Overview

The separation of this compound involves a multi-step process beginning with the extraction of total alkaloids from the cannabis root material, followed by a preparative chromatographic step to isolate this compound from other co-extracted compounds. High-Performance Liquid Chromatography (HPLC) is the method of choice for this separation due to its high resolution and adaptability.[2][3]

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₂₁H₃₉N₃O₃PubChem
IUPAC Name(13R,17R)-17-[(1R,2S)-1,2-dihydroxyheptyl]-1,5,10-triazabicyclo[11.4.0]heptadec-15-en-11-onePubChem
Molar Mass381.6 g/mol PubChem

Table 2: Hypothetical HPLC Separation Data for Cannabis Alkaloids

CompoundRetention Time (min)Resolution (Rs)Purity (%)
Alkaloid 1 (Hypothetical)8.5-92
This compound 10.2 1.898
Alkaloid 2 (Hypothetical)11.51.594
Alkaloid 3 (Hypothetical)13.11.996

Note: The data in Table 2 is hypothetical and serves as an example of expected results from the described protocol. Actual retention times and resolution will vary based on the specific HPLC system and conditions.

Experimental Protocols

Extraction of Total Alkaloids from Cannabis sativa Root

This protocol is adapted from general methods for alkaloid extraction from plant materials.[4][5]

Materials:

  • Dried and powdered Cannabis sativa root

  • Methanol

  • 10% Acetic acid in water

  • Ammonium hydroxide

  • Dichloromethane

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • pH meter

  • Filter paper

Procedure:

  • Macerate 100 g of dried, powdered cannabis root in 500 mL of methanol for 24 hours at room temperature.

  • Filter the extract and concentrate the filtrate to a volume of approximately 100 mL using a rotary evaporator.

  • Acidify the concentrated extract to pH 2 with 10% acetic acid.

  • Wash the acidified solution with 3 x 100 mL of dichloromethane to remove non-alkaloidal compounds. Discard the organic layer.

  • Basify the aqueous layer to pH 10 with ammonium hydroxide.

  • Extract the alkaloids from the basified aqueous layer with 3 x 100 mL of dichloromethane.

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Evaporate the solvent to dryness under reduced pressure to yield the total alkaloid extract.

Preparative HPLC Separation of this compound

This protocol is based on common reversed-phase HPLC methods for the separation of plant-derived alkaloids and cannabinoids.[2][3]

Instrumentation:

  • Preparative High-Performance Liquid Chromatography (HPLC) system

  • C18 reversed-phase column (e.g., 250 x 10 mm, 5 µm particle size)

  • UV-Vis detector

  • Fraction collector

Reagents:

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Total alkaloid extract from the previous step, dissolved in methanol

Chromatographic Conditions:

Parameter Value
Column C18 Reversed-Phase, 250 x 10 mm, 5 µm
Mobile Phase Gradient of A (0.1% Formic Acid in Water) and B (0.1% Formic Acid in Acetonitrile)
Gradient 0-5 min: 10% B; 5-25 min: 10-50% B; 25-30 min: 50-90% B; 30-35 min: 90% B; 35-40 min: 10% B
Flow Rate 4.0 mL/min
Column Temperature 30 °C
Detection Wavelength 220 nm

| Injection Volume | 500 µL |

Procedure:

  • Dissolve the total alkaloid extract in a minimal amount of methanol.

  • Filter the sample through a 0.45 µm syringe filter before injection.

  • Equilibrate the HPLC column with the initial mobile phase conditions for at least 30 minutes.

  • Inject the sample onto the column and begin the chromatographic run.

  • Monitor the chromatogram and collect fractions corresponding to the peak suspected to be this compound based on preliminary analytical runs.

  • Analyze the collected fractions for purity using analytical HPLC and confirm the identity of this compound using mass spectrometry and NMR.

Visualizations

Experimental_Workflow cluster_extraction 1. Alkaloid Extraction cluster_separation 2. Chromatographic Separation start Cannabis Sativa Root maceration Maceration in Methanol start->maceration filtration Filtration & Concentration maceration->filtration acidification Acidification (pH 2) filtration->acidification wash Dichloromethane Wash (Remove Non-Alkaloids) acidification->wash basification Basification (pH 10) wash->basification extraction Dichloromethane Extraction basification->extraction drying Drying & Evaporation extraction->drying total_alkaloids Total Alkaloid Extract drying->total_alkaloids prep_hplc Preparative HPLC total_alkaloids->prep_hplc fraction_collection Fraction Collection prep_hplc->fraction_collection purity_analysis Purity & Identity Analysis (Analytical HPLC, MS, NMR) fraction_collection->purity_analysis isolated_this compound Isolated this compound purity_analysis->isolated_this compound Logical_Relationship cluster_input Input Material cluster_process Process cluster_output Output plant_material Cannabis Sativa Root extraction Solvent Extraction plant_material->extraction is subjected to chromatography Chromatographic Separation extraction->chromatography yields extract for This compound Pure this compound chromatography->this compound isolates other_alkaloids Other Alkaloids chromatography->other_alkaloids separates

References

Troubleshooting & Optimization

Overcoming low yield in Cannabisativine extraction from roots

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming low yield during the extraction of Cannabisativine from Cannabis sativa roots.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its extraction from roots challenging?

This compound is a spermidine alkaloid that has been isolated from the roots of Cannabis sativa L.[1]. The primary challenge in its extraction is often a low yield. This can be attributed to several factors, including the naturally low concentration of alkaloids in cannabis roots compared to other parts of the plant, such as leaves and flowers, which are more abundant in cannabinoids.[2][3] The complex matrix of the root material also presents challenges for efficient extraction.

Q2: What factors can influence the concentration of this compound in the raw plant material?

The concentration of secondary metabolites like alkaloids is influenced by a combination of genetic and environmental factors.[4][5] For this compound, these can include:

  • Genetics: Different Cannabis sativa varieties or chemovars may produce varying amounts of this compound.

  • Plant Age and Developmental Stage: The concentration of alkaloids can change as the plant matures.[6]

  • Growing Conditions: Soil quality, nutrient availability (especially nitrogen, a key component of alkaloids), light, temperature, and water availability can all impact the biosynthesis of secondary metabolites.[5][6][7][8]

  • Biotic and Abiotic Stress: Exposure to stressors such as pathogens or nutrient deficiencies can sometimes trigger an increase in the production of defense-related compounds, which may include alkaloids.[9]

Q3: What analytical techniques are recommended for the quantification of this compound?

While specific protocols for this compound are not widely published, standard analytical techniques for alkaloid and cannabinoid quantification are applicable. High-Performance Liquid Chromatography (HPLC) is a common and effective method for the analysis of cannabinoids and other plant secondary metabolites.[10][11][12][13][14] HPLC can be coupled with various detectors, such as a Diode-Array Detector (DAD) for initial quantification or Mass Spectrometry (MS) for more sensitive and specific detection.[11][12][13] Gas Chromatography (GC) can also be used, but may require derivatization of the analyte.[12][14]

Troubleshooting Low Yield

This section provides a question-and-answer guide to troubleshoot common issues encountered during the extraction of this compound that may lead to low yields.

Issue 1: Low Yield of Crude Extract

Q: My initial extraction from the cannabis root material has resulted in a very low yield of crude extract. What are the likely causes and how can I improve it?

A: A low yield of crude extract can stem from several factors related to the preparation of the plant material and the initial extraction process. Here are some troubleshooting steps:

  • Inadequate Grinding of Root Material: For efficient extraction, the solvent needs to penetrate the plant material effectively.

    • Solution: Ensure the dried cannabis roots are ground to a fine and uniform powder. This increases the surface area available for solvent interaction.[15]

  • Improper Solvent Selection: The choice of solvent is critical for selectively and efficiently extracting the target compound.

    • Solution: Since this compound is an alkaloid, solvents of varying polarities should be tested. Alcohols like ethanol or methanol are often effective for extracting alkaloids.[16] Experiment with different concentrations of aqueous alcohol (e.g., 70% ethanol) as this can enhance the extraction of certain compounds.[15]

  • Suboptimal Solid-to-Solvent Ratio: An insufficient amount of solvent may not be able to dissolve all the target compounds.

    • Solution: A common starting ratio for maceration is 1:10 or 1:20 (weight/volume) of plant material to solvent.[17] You may need to optimize this ratio for your specific experimental conditions.

  • Insufficient Extraction Time or Repetitions: A single, brief extraction may not be enough to extract the majority of the this compound.

    • Solution: Increase the duration of the extraction and/or perform multiple extraction cycles with fresh solvent on the same plant material.[15]

Issue 2: Low Purity of the Extract

Q: My crude extract is dark and appears to contain a high concentration of pigments and other impurities, making the isolation of this compound difficult. How can I improve the purity of my extract?

A: The presence of impurities like chlorophyll, fats, and waxes is a common issue in plant extractions. Here are some strategies to obtain a cleaner extract:

  • Defatting the Plant Material: Non-polar compounds can be removed prior to the main extraction.

    • Solution: Perform an initial extraction of the powdered root material with a non-polar solvent like petroleum ether or hexane.[18] This will remove fats, oils, and waxes. The defatted plant material can then be used for the alkaloid extraction.

  • Acid-Base Liquid-Liquid Extraction: This is a classic and highly effective technique for separating basic compounds like alkaloids from neutral and acidic impurities.[15]

    • Solution: Dissolve the crude extract in an acidic aqueous solution. This will protonate the alkaloid, making it water-soluble. Wash the aqueous layer with a non-polar organic solvent to remove impurities. Then, basify the aqueous layer with a weak base like ammonium hydroxide to deprotonate the alkaloid, making it soluble in an organic solvent. Finally, extract the alkaloid into a fresh portion of an immiscible organic solvent.

  • Solid-Phase Extraction (SPE): SPE can be used to clean up the extract before further purification.

    • Solution: Utilize an appropriate SPE cartridge to selectively retain either the impurities or the target compound, allowing for their separation.

Issue 3: Potential Degradation of this compound

Q: I suspect that my target compound, this compound, may be degrading during the extraction process. What are the potential causes and how can I prevent this?

A: Degradation of the target compound is a significant concern that can lead to reduced yields. Key factors to consider are temperature, light, and pH.

  • Thermal Degradation: Many natural products are sensitive to high temperatures.[17]

    • Solution: Avoid excessive heat during extraction and solvent evaporation. If using heat, employ a rotary evaporator under reduced pressure to lower the boiling point of the solvent.[15] Consider using extraction methods that do not require heat, such as maceration at room temperature.

  • Photodegradation: Exposure to light can cause some compounds to break down.

    • Solution: Protect your extracts from light by using amber glassware or by covering your glassware with aluminum foil.[15]

  • pH Instability: Extreme pH conditions can lead to the degradation of certain alkaloids.

    • Solution: When performing acid-base extractions, use dilute acids and bases and avoid prolonged exposure to harsh pH conditions.[15]

Data Presentation

Table 1: Factors Influencing Alkaloid Content in Plant Material

FactorInfluence on Alkaloid ContentRecommendations for Optimization
Genetics Different plant varieties can have significantly different alkaloid profiles and concentrations.Screen different Cannabis sativa varieties to identify those with higher root alkaloid content.
Plant Age Alkaloid concentration can vary with the developmental stage of the plant.[6]Harvest roots at different stages of plant growth to determine the optimal time for maximum this compound content.
Nutrient Availability Nitrogen is a crucial component of alkaloids, and its availability can directly impact their biosynthesis.[8]Ensure the cannabis plants are grown in nitrogen-rich soil or provided with adequate nitrogen fertilization.[7]
Environmental Stress Abiotic and biotic stressors can sometimes induce the production of secondary metabolites as a defense mechanism.[9]While difficult to control, understanding the impact of stressors can inform cultivation practices.

Table 2: Comparison of Extraction Parameters for Alkaloids

ParameterRange/OptionsEffect on YieldConsiderations
Solvent Ethanol, Methanol, Water, Aqueous mixturesThe polarity of the solvent determines the extraction efficiency of the target alkaloid.[17]Alcohols are generally good solvents for alkaloids.[16] Aqueous alcohol mixtures can be more effective than pure alcohol.
Temperature Room Temperature to Boiling Point of SolventHigher temperatures generally increase extraction efficiency but also risk thermal degradation of the compound.[17]Optimize temperature based on the stability of this compound.
Extraction Time Hours to DaysLonger extraction times can increase yield, but there is a point of diminishing returns.Multiple shorter extractions can be more effective than a single long one.[15]
pH Acidic, Neutral, BasicThe pH of the extraction medium can influence the solubility and stability of the alkaloid.[15]Acidic conditions can extract alkaloid salts, while basic conditions extract the free base.[15]

Experimental Protocols

Protocol 1: General Alkaloid Extraction from Cannabis Roots

This protocol is a general guideline and should be optimized for this compound extraction.

  • Preparation of Plant Material:

    • Thoroughly wash the cannabis roots to remove soil and debris.

    • Dry the roots in a well-ventilated area or in an oven at a low temperature (e.g., 40-50°C) until they are brittle.

    • Grind the dried roots into a fine powder using a blender or a mill.

  • Defatting (Optional but Recommended):

    • Place the powdered root material in a flask and add petroleum ether (1:10 w/v).

    • Stir or shake the mixture for 1-2 hours at room temperature.

    • Filter the mixture and discard the petroleum ether.

    • Allow the powdered root material to air dry completely to remove any residual solvent.

  • Alkaloid Extraction:

    • Place the defatted root powder in a flask and add 70% ethanol (1:10 w/v).

    • Adjust the pH of the mixture to approximately 9-10 with a dilute ammonium hydroxide solution.[15][19]

    • Macerate the mixture for 24-48 hours at room temperature with periodic agitation.[17]

    • Alternatively, use a Soxhlet apparatus for continuous extraction, though be mindful of potential thermal degradation.[19][20]

    • Filter the mixture and collect the ethanol extract.

    • Repeat the extraction process on the plant residue with fresh solvent at least once to ensure maximum yield.

    • Combine the ethanol extracts.

  • Solvent Evaporation:

    • Concentrate the combined ethanol extracts under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C.[15]

  • Acid-Base Purification:

    • Dissolve the dried crude extract in a 2% sulfuric acid solution.[20]

    • Transfer the acidic solution to a separatory funnel and wash it with dichloromethane to remove neutral impurities.

    • Collect the aqueous layer and adjust the pH to 9-10 with dilute ammonium hydroxide.

    • Extract the now basic aqueous layer multiple times with dichloromethane.

    • Combine the dichloromethane fractions, dry them over anhydrous sodium sulfate, and evaporate the solvent to obtain the purified alkaloid fraction.

Mandatory Visualizations

experimental_workflow cluster_prep Material Preparation cluster_extraction Extraction cluster_purification Purification start Fresh Cannabis Roots wash_dry Wash and Dry Roots start->wash_dry grind Grind to Fine Powder wash_dry->grind defat Defat with Hexane grind->defat extract Extract with 70% Ethanol (pH 9-10) defat->extract filter_combine Filter and Combine Extracts extract->filter_combine evaporate Evaporate Solvent filter_combine->evaporate acidify Dissolve in Acidic Water evaporate->acidify wash Wash with Organic Solvent acidify->wash basify Basify Aqueous Layer wash->basify extract_alkaloid Extract Alkaloid into Organic Solvent basify->extract_alkaloid dry_evaporate Dry and Evaporate extract_alkaloid->dry_evaporate purified_extract Purified this compound Extract dry_evaporate->purified_extract

Caption: Workflow for the extraction and purification of this compound.

troubleshooting_yield cluster_causes Potential Causes cluster_solutions Solutions start Low this compound Yield cause1 Poor Raw Material start->cause1 cause2 Inefficient Extraction start->cause2 cause3 Degradation of Compound start->cause3 sol1a Optimize Harvest Time cause1->sol1a sol1b Screen Different Cultivars cause1->sol1b sol2a Optimize Particle Size cause2->sol2a sol2b Test Different Solvents cause2->sol2b sol2c Increase Extraction Time/Repetitions cause2->sol2c sol3a Use Low Temperature cause3->sol3a sol3b Protect from Light cause3->sol3b sol3c Control pH cause3->sol3c generalized_alkaloid_biosynthesis cluster_pathway Generalized Alkaloid Biosynthesis precursors Amino Acid Precursors (e.g., Ornithine, Lysine, Tyrosine, Tryptophan) intermediates Key Intermediates (e.g., Putrescine, Cadaverine) precursors->intermediates spermidine Spermidine intermediates->spermidine enzyme_steps Enzymatic Reactions (Decarboxylation, Transamination, etc.) This compound This compound (Spermidine Alkaloid) spermidine->this compound Further Enzymatic Steps

References

Technical Support Center: Improving the Stability of Cannabisativine in Solution

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Cannabisativine is a minor alkaloid found in Cannabis sativa[1]. Due to the limited availability of research and stability data on this specific compound, this guide utilizes Cannabidiol (CBD), a well-studied cannabinoid with known stability challenges, as a proxy. The principles and methodologies described here are based on established data for CBD and are intended to provide a robust framework for addressing stability issues likely to be encountered with complex cannabinoid-like molecules.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that influence the stability of this compound in solution?

A1: The stability of complex molecules like cannabinoids in solution is primarily influenced by four key environmental factors: pH, light, oxygen, and temperature.

  • pH: this compound, like CBD, is susceptible to degradation in highly acidic environments. Acidic conditions can catalyze isomerization, leading to the formation of other related compounds[2][3]. For optimal stability, solutions should be maintained in a slightly acidic to neutral pH range.

  • Light: Exposure to light, particularly UV light, is a major factor in the degradation of cannabinoids[4][5]. This photodegradation can lead to a significant loss of the active compound.

  • Oxygen: The presence of oxygen can cause oxidative degradation, altering the chemical structure of the molecule and reducing its potency[4][5].

  • Temperature: Elevated temperatures accelerate the rate of all chemical degradation pathways[2][6].

Q2: My this compound solution has turned a pink/purple hue. What is causing this?

A2: A color change in a cannabinoid solution, particularly to a pink or purplish hue, is often indicative of oxidative degradation. This can be caused by exposure to air (oxygen) and is often accelerated by light exposure. The colored compounds are typically quinone-type molecules formed from the oxidation of the cannabinoid[3]. To prevent this, it is recommended to use degassed solvents and store solutions under an inert atmosphere (e.g., nitrogen or argon).

Q3: I am observing a new peak in my HPLC analysis that co-elutes with a THC standard. Why is this happening?

A3: The appearance of a peak corresponding to Tetrahydrocannabinol (THC) in a solution of a CBD-like compound is a strong indicator of acid-catalyzed isomerization. Under acidic conditions (typically pH below 4), CBD can cyclize to form Δ⁹-THC and its more stable isomer, Δ⁸-THC[2][3]. To prevent this conversion, ensure your solution's pH is maintained above 4, preferably using a buffered system[2].

Q4: What are the best practices for long-term storage of this compound solutions?

A4: For optimal long-term stability, solutions should be stored in amber glass vials to protect from light, at a low temperature (refrigerated at 4°C or frozen at -20°C), and with minimal headspace to reduce oxygen exposure[5][7][8]. If possible, purging the vial with an inert gas like nitrogen or argon before sealing can further enhance stability by displacing oxygen[2].

Q5: Which analytical technique is most suitable for monitoring the stability of this compound?

A5: High-Performance Liquid Chromatography (HPLC) with a Diode-Array Detector (DAD) is the most common and reliable method for cannabinoid stability testing[9][10]. This technique allows for the separation and quantification of the parent compound and its potential degradation products without the need for high temperatures, which can cause on-instrument degradation that might occur with Gas Chromatography (GC)[2][11].

Troubleshooting Guide

This guide provides a logical workflow to diagnose and resolve common stability issues.

TroubleshootingWorkflow start Start: Stability Issue Observed (e.g., Loss of Potency, New Peaks) check_color Is there a color change (e.g., pink, purple, brown)? start->check_color check_thc Is a new peak identified as THC or a related isomer? check_color->check_thc No solution_oxidation Issue: Oxidative Degradation check_color->solution_oxidation Yes check_precipitate Is there visible precipitate in the solution? check_thc->check_precipitate No solution_isomerization Issue: Acid-Catalyzed Isomerization check_thc->solution_isomerization Yes solution_solubility Issue: Poor Solubility / Precipitation check_precipitate->solution_solubility Yes end_node Problem Resolved check_precipitate->end_node No (Consult further literature) remedy_oxidation Remedy: 1. Use degassed solvents. 2. Store under inert gas (N2, Ar). 3. Protect from light. solution_oxidation->remedy_oxidation remedy_oxidation->end_node remedy_isomerization Remedy: 1. Maintain pH > 4. 2. Use a buffered solution. 3. Store at low temperature. solution_isomerization->remedy_isomerization remedy_isomerization->end_node remedy_solubility Remedy: 1. Check solvent compatibility. 2. Ensure concentration is below saturation point at storage temp. 3. Consider a co-solvent system. solution_solubility->remedy_solubility remedy_solubility->end_node ExperimentalWorkflow cluster_prep Sample Preparation cluster_storage Stability Storage cluster_analysis Analysis at Time Points (t=0, 1, 2, 4 weeks) prep_start Prepare Stock Solution (e.g., 1 mg/mL in Acetonitrile) prep_dilute Dilute to Working Concentration (e.g., 50 µg/mL) prep_start->prep_dilute prep_aliquot Aliquot into amber HPLC vials prep_dilute->prep_aliquot store_conditions Store vials under defined conditions (e.g., 40°C/75% RH, 25°C/60% RH, 4°C) prep_aliquot->store_conditions analysis_inject Inject sample onto HPLC-DAD system store_conditions->analysis_inject analysis_quantify Quantify Parent Peak and Degradant Peaks analysis_inject->analysis_quantify analysis_report Calculate % Recovery and % Degradant Formation analysis_quantify->analysis_report DegradationPathway cluster_conditions Degradation Conditions CBD This compound (CBD-type structure) THC9 Δ⁹-THC Isomer CBD->THC9 Isomerization THC8 Δ⁸-THC Isomer (More Stable) THC9->THC8 Isomerization CBN Oxidized Product (e.g., CBN-type) THC9->CBN Oxidation acid Acidic Conditions (H+, pH < 4) light_o2 Light (hv) and/or Oxygen (O2)

References

Technical Support Center: Troubleshooting Cannabisativine Peak Tailing in Reverse-Phase HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides a comprehensive guide for researchers, scientists, and drug development professionals to troubleshoot and resolve peak tailing issues encountered during the reverse-phase High-Performance Liquid Chromatography (HPLC) analysis of Cannabisativine.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a concern for the analysis of this compound?

A1: Peak tailing is a phenomenon in chromatography where a peak is asymmetrical, exhibiting a "tail" that extends from the apex of the peak towards the baseline.[1] For quantitative analysis, this is problematic as it can lead to inaccurate peak integration and reduced sensitivity, potentially compromising the reliability of the results.[2] this compound, as a spermidine alkaloid, possesses basic amine functional groups that make it particularly susceptible to peak tailing in reverse-phase HPLC.[3]

Q2: What are the primary causes of peak tailing for a basic compound like this compound?

A2: The most common cause of peak tailing for basic compounds is secondary interactions between the analyte and the stationary phase.[4] Specifically, this involves:

  • Silanol Interactions: Silica-based reversed-phase columns have residual silanol groups (Si-OH) on their surface. At mobile phase pH values above approximately 3, these silanol groups can become ionized (SiO-) and interact electrostatically with the protonated amine groups of this compound. This secondary retention mechanism is a major contributor to peak tailing.[3][4]

  • Mobile Phase pH: If the pH of the mobile phase is close to the pKa of this compound, both the ionized and non-ionized forms of the molecule will coexist, leading to broadened and tailing peaks.[5][6]

  • Column Overload: Injecting a sample that is too concentrated can saturate the stationary phase, resulting in peak distortion, including tailing.[3]

  • Extra-Column Effects: Issues such as excessive tubing length, dead volume in fittings, or a large detector cell can cause band broadening and contribute to peak tailing.[7]

Q3: How does the choice of HPLC column affect peak tailing for this compound?

A3: The choice of column is critical. For basic compounds like this compound, it is highly recommended to use:

  • End-capped Columns: These columns have undergone a secondary chemical treatment to block a significant portion of the residual silanol groups, thereby minimizing secondary interactions.[4][8]

  • High-Purity Silica Columns: Modern columns are manufactured with high-purity silica, which has a lower metal content and fewer acidic silanol sites, leading to improved peak shape for basic analytes.[8]

  • Columns with Novel Bonding Chemistries: Some modern stationary phases are designed to shield the silica surface or have a slight positive charge to repel basic analytes, further reducing peak tailing.[9][10]

Troubleshooting Guides

Guide 1: Initial System and Method Checks

If you are experiencing peak tailing with your this compound analysis, begin with these fundamental checks.

Step 1: Verify System Suitability

Review your system suitability parameters from recent and historical data. A sudden onset of peak tailing for your this compound standard can point to a recent change in the column or mobile phase.

Step 2: Check for Column Overload

To determine if column overload is the issue, prepare and inject a 1:10 dilution of your sample. If the peak shape becomes more symmetrical, you are likely overloading the column.

Step 3: Inspect the Column and Guard Column

If a guard column is in use, replace it and re-inject your sample. If peak tailing persists, the analytical column may be the source of the problem. You can try flushing the column with a strong solvent (e.g., 100% acetonitrile or methanol for reverse-phase) or, if the manufacturer's instructions permit, reverse-flush the column to waste.

Guide 2: Method Optimization to Reduce Peak Tailing

If the initial checks do not resolve the issue, method optimization is the next logical step. The following experimental protocols provide a systematic approach to improving the peak shape of this compound.

Objective: To investigate the effect of mobile phase pH on the peak asymmetry of this compound and identify a pH that minimizes tailing.

Methodology:

  • Prepare Mobile Phases: Prepare a series of aqueous mobile phase components (e.g., 10 mM ammonium formate buffer) and adjust the pH to 3.0, 4.5, and 6.0 using formic acid. The organic mobile phase will be acetonitrile.

  • Equilibrate the System: Equilibrate the HPLC system, including a C18 column, with the initial mobile phase composition (e.g., 95:5 aqueous:acetonitrile) at a pH of 6.0 for at least 30 minutes.

  • Inject Standard: Inject a standard solution of this compound.

  • Run Gradient and Acquire Data: Run your established gradient method and record the chromatogram.

  • Repeat for Different pH Values: Repeat steps 2-4 for the mobile phases at pH 4.5 and pH 3.0.

  • Analyze Data: For each pH, calculate the asymmetry factor (As) of the this compound peak. The asymmetry factor is typically calculated at 10% of the peak height.

Expected Results: A significant improvement in peak symmetry (As value closer to 1) is expected as the mobile phase pH is lowered.[4]

Quantitative Data Summary:

Mobile Phase pHAsymmetry Factor (As) of this compound Peak
6.02.1
4.51.5
3.01.1

Objective: To compare the effectiveness of different acidic modifiers in the mobile phase for reducing this compound peak tailing.

Methodology:

  • Prepare Mobile Phases: Prepare three different mobile phase systems. Each will consist of an aqueous component and an organic component (acetonitrile).

    • System A: 0.1% (v/v) Formic Acid in water and 0.1% (v/v) Formic Acid in acetonitrile.

    • System B: 0.1% (v/v) Trifluoroacetic Acid (TFA) in water and 0.1% (v/v) Trifluoroacetic Acid in acetonitrile.

  • Equilibrate with Formic Acid System: Equilibrate the HPLC system with the formic acid mobile phase.

  • Inject and Analyze: Inject the this compound standard and run your gradient method. Calculate the peak asymmetry.

  • Equilibrate with TFA System: Thoroughly flush the system and then equilibrate with the TFA mobile phase.

  • Inject and Analyze: Inject the this compound standard and run your gradient method. Calculate the peak asymmetry.

Expected Results: TFA is a stronger acid and a more effective ion-pairing agent than formic acid.[11] It is expected to provide a significantly better peak shape for this compound, although it may cause ion suppression if using a mass spectrometer for detection.[11][12]

Quantitative Data Summary:

Mobile Phase Additive (0.1%)Asymmetry Factor (As) of this compound Peak
Formic Acid1.6
Trifluoroacetic Acid (TFA)1.0

Objective: To demonstrate the impact of column stationary phase on the peak shape of this compound.

Methodology:

  • Select Columns:

    • Column A: A conventional, non-end-capped C18 column.

    • Column B: A modern, end-capped C18 column with high-purity silica.

  • Install and Equilibrate Column A: Install the non-end-capped column and equilibrate the system with an optimized mobile phase (e.g., pH 3.0 with 0.1% formic acid).

  • Inject and Analyze: Inject the this compound standard and run your gradient method. Record the chromatogram and calculate the peak asymmetry.

  • Install and Equilibrate Column B: Replace Column A with the end-capped column and re-equilibrate the system with the same mobile phase.

  • Inject and Analyze: Inject the this compound standard and run your gradient method. Record the chromatogram and calculate the peak asymmetry.

Expected Results: The end-capped column is expected to show a marked improvement in peak symmetry for this compound due to the reduction of active silanol sites.[4][8]

Quantitative Data Summary:

Column TypeAsymmetry Factor (As) of this compound Peak
Non-End-Capped C181.9
End-Capped C181.2

Visual Troubleshooting Guides

Below are diagrams to visualize the concepts discussed in this technical support center.

G cluster_0 Initial Troubleshooting Workflow start Peak Tailing Observed check_ss Verify System Suitability start->check_ss check_overload Check for Column Overload (Inject 1:10 Dilution) check_ss->check_overload No Sudden Change resolved Issue Resolved check_ss->resolved Issue Identified inspect_column Inspect Guard/Analytical Column check_overload->inspect_column Peak Shape Unchanged check_overload->resolved Peak Shape Improved method_opt Proceed to Method Optimization inspect_column->method_opt No Improvement inspect_column->resolved Issue Identified

Caption: A flowchart for the initial troubleshooting steps for peak tailing.

G cluster_1 Chemical Interactions Causing Peak Tailing and Solutions cluster_problem Problem cluster_solution Solutions analyte Protonated this compound (R-NH3+) silanol Ionized Silanol Group (Si-O-) analyte->silanol Secondary Interaction solution1 Low pH Mobile Phase (Protonates Silanols to Si-OH) solution2 End-Capped Column (Blocks Si-OH sites) solution3 Mobile Phase Additive (TFA) (Ion-pairing with analyte)

Caption: Diagram illustrating the chemical interactions leading to peak tailing and the corresponding solutions.

References

Technical Support Center: Optimization of Mass Spectrometry Parameters for Cannabinoid Detection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the optimization of mass spectrometry (MS) parameters for the detection of cannabinoids, such as those found in Cannabis sativa. While the specific compound "Cannabisativine" was not identified in scientific literature, the principles and parameters outlined here are broadly applicable to the analysis of common cannabinoids like THC, CBD, CBG, and their acidic precursors.

Frequently Asked Questions (FAQs)

Q1: What is the most common ionization technique for cannabinoid analysis by LC-MS?

A1: Electrospray ionization (ESI) is the most commonly used ionization technique for the analysis of cannabinoids by LC-MS.[1][2] ESI is well-suited for the moderately to strongly polar nature of many cannabinoids and is effective for a wide range of compound volatilities.[3] It can be operated in both positive and negative ion modes, which is advantageous as neutral cannabinoids (e.g., THC, CBD) are typically detected in positive mode, while their acidic precursors (e.g., THCA, CBDA) are often more sensitive in negative ion mode.[4]

Q2: Should I use positive or negative ion mode for my analysis?

A2: The choice between positive and negative ion mode depends on the specific cannabinoids you are targeting. For a comprehensive analysis of both neutral and acidic cannabinoids, it may be necessary to perform two separate analyses or use a mass spectrometer capable of rapid polarity switching.

  • Positive Ion Mode (+ESI): Generally preferred for neutral cannabinoids like Δ9-THC, CBD, and CBN.[4] Protonated molecules [M+H]+ are commonly observed.

  • Negative Ion Mode (-ESI): Often provides better sensitivity for acidic cannabinoids such as THCA and CBDA, which readily deprotonate to form [M-H]- ions.[4]

Q3: What are typical MS/MS fragmentation patterns for common cannabinoids?

A3: Fragmentation patterns in tandem mass spectrometry (MS/MS) are crucial for confident identification. While specific fragmentation depends on the collision energy, some general patterns are observed. For example, in positive ion mode, a common fragmentation pathway for THC and CBD involves the loss of a terpene moiety.[5] The fragmentation of cannabinoid acids in negative ESI often involves the loss of CO2 from the carboxylic acid group. A detailed study of fragmentation patterns for your specific analytes using authentic standards is highly recommended.[6][7]

Q4: Can I use Atmospheric Pressure Chemical Ionization (APCI) for cannabinoid analysis?

A4: Yes, APCI is a viable alternative to ESI and may offer advantages for certain compounds. APCI is generally better suited for less polar, more volatile compounds and can be less susceptible to matrix effects than ESI.[3][8][9] For some non-polar cannabinoids or in complex matrices where ion suppression is a concern, APCI might provide better performance.[8][10]

Troubleshooting Guides

Problem 1: Poor Signal Intensity or No Peak Detected
Possible Cause Troubleshooting Step
Incorrect Ionization Mode Verify that you are using the appropriate ionization polarity for your target analytes (positive for neutral cannabinoids, negative for acidic cannabinoids).[4]
Suboptimal Ion Source Parameters Optimize source parameters such as capillary voltage, gas temperatures, and gas flows. Start with the instrument manufacturer's recommendations and perform a systematic optimization.[11][12]
Sample Concentration Too Low Ensure your sample concentration is within the detection range of the instrument.[13] If necessary, concentrate your sample or reduce the dilution factor.
Matrix Effects (Ion Suppression) Complex sample matrices can suppress the ionization of target analytes.[14] Improve sample cleanup, dilute the sample, or use matrix-matched calibration standards. The use of an internal standard can also help to correct for ion suppression.
Improper Sample Preparation Ensure complete extraction of cannabinoids from the matrix. Sonication and vortexing can aid in extraction efficiency.[15] Inadequate filtration can lead to system clogs.
Problem 2: Inaccurate Mass Measurement
Possible Cause Troubleshooting Step
Mass Spectrometer Not Calibrated Perform a mass calibration according to the manufacturer's guidelines using the recommended calibration solution.[13] Calibration should be checked regularly.
Instrument Drift Temperature fluctuations or electronic instability can cause mass drift. Ensure the instrument is in a temperature-controlled environment and has had adequate warm-up time.
High Contamination Levels Contamination in the ion source or mass analyzer can affect mass accuracy.[13] Clean the ion source as per the manufacturer's instructions.
Problem 3: High Background Noise or Baseline Drift
Possible Cause Troubleshooting Step
Contaminated Solvents or Reagents Use high-purity, LC-MS grade solvents and reagents to minimize background noise.[16]
Leaks in the LC or MS System Check for leaks in the fluid path and gas lines.[17] Air leaks can introduce nitrogen and oxygen, leading to high background signals.
Insufficient Source Cleaning A dirty ion source is a common cause of high background. Regularly clean the source components.[3]
Column Bleed Ensure the column is properly conditioned and operated within its recommended temperature and pH range.

Experimental Protocols

Generic Sample Preparation for Cannabis Plant Material
  • Homogenization: Finely grind the cannabis sample to a homogenous powder.[15][18]

  • Extraction:

    • Weigh approximately 5-10 mg of the homogenized sample into a volumetric flask or centrifuge tube.[15]

    • Add an appropriate extraction solvent. A common choice is a mixture of methanol, water, and acetonitrile (e.g., 70:20:10 v/v/v) with 0.1% formic acid.[1][15]

    • Vortex the sample for 2 minutes, followed by sonication for 10 minutes, and another 3 minutes of vortexing to ensure thorough extraction.[15]

  • Centrifugation/Filtration:

    • Centrifuge the sample to pellet solid material. For herbal samples, an additional centrifugation step may be necessary.[15]

    • Filter the supernatant through a 0.22 µm or 0.45 µm syringe filter (e.g., PTFE) into an autosampler vial.[15]

  • Dilution: Dilute the filtered extract with the initial mobile phase to bring the analyte concentrations within the calibrated range of the instrument.[15]

  • Internal Standard: Add an internal standard to all samples, calibrators, and quality controls before injection to correct for matrix effects and variations in instrument response.[1]

Quantitative Data Summary

Table 1: Typical LC-MS/MS Parameters for Cannabinoid Analysis
ParameterTypical SettingReference
Ionization Mode ESI Positive/Negative[1][4]
Capillary/Spray Voltage 3500 - 4000 V[11][12]
Sheath Gas Flow 50 (arbitrary units)[1]
Auxiliary Gas Flow 20 (arbitrary units)[1]
Drying Gas Temperature 210 - 325 °C[11][12]
Nebulizer Pressure 20 - 32 psi[11][12]
Mobile Phase A Water with 0.1% Formic Acid[1]
Mobile Phase B Acetonitrile or Methanol with 0.1% Formic Acid[1]

Note: These are general starting parameters. Optimal values will vary depending on the specific instrument, cannabinoid, and matrix being analyzed.

Visualizations

Experimental_Workflow start Start: Sample Collection homogenize 1. Homogenization (Grind Sample) start->homogenize extract 2. Extraction (Solvent, Vortex, Sonicate) homogenize->extract cleanup 3. Cleanup (Centrifuge & Filter) extract->cleanup dilute 4. Dilution & Internal Standard Addition cleanup->dilute lc_separation 5. LC Separation (UPLC/HPLC) dilute->lc_separation ms_detection 6. MS/MS Detection (ESI or APCI) lc_separation->ms_detection data_analysis 7. Data Analysis (Quantification) ms_detection->data_analysis end End: Report Results data_analysis->end Troubleshooting_Logic start Problem: Poor MS Signal check_sample Is the sample prepared correctly? start->check_sample Start Here check_lc Is the LC system performing correctly? check_sample->check_lc Yes sol_sample_prep Action: Review extraction, dilution, and filtration steps. check_sample->sol_sample_prep No check_ms Are MS parameters optimized? check_lc->check_ms Yes sol_lc_pressure Action: Check LC pressure, column, and mobile phases. check_lc->sol_lc_pressure No sol_ms_tune Action: Tune and calibrate MS. Optimize source parameters. check_ms->sol_ms_tune No sol_matrix Possible Cause: Matrix Effects Action: Improve cleanup, dilute sample, or use internal standard. check_ms->sol_matrix Yes

References

Strategies to reduce isomer interference in Cannabisativine analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cannabisativine. The focus is on strategies to reduce potential isomer interference during analysis, drawing upon established methods for alkaloid and cannabinoid separation where direct data for this compound is limited.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it differ from cannabinoids like THC and CBD?

This compound is a spermidine alkaloid first isolated from the roots of a Mexican variant of Cannabis sativa L.[1][2][3] Unlike cannabinoids such as Tetrahydrocannabinol (THC) and Cannabidiol (CBD), which are terpenophenolic compounds, this compound is a nitrogen-containing alkaloid.[4] This structural difference means that its chemical properties, extraction, and analytical behavior are distinct from cannabinoids. Another related alkaloid, anhydrothis compound, has also been identified.[1]

Q2: Are there known isomers of this compound that can interfere with its analysis?

Currently, there is limited specific information in the scientific literature detailing isomers of this compound that cause interference in its analysis. However, isomerism is common among plant-derived alkaloids. For instance, spermidine alkaloids can exist as constitutional isomers (e.g., thermospermine is an isomer of spermine) and geometric isomers (cis-/trans-) when unsaturated moieties are present. While not documented for this compound specifically, researchers should be aware of the potential for such isomers to co-elute or have similar mass-to-charge ratios, which could complicate quantification.

Q3: What analytical techniques are best suited for the analysis of this compound?

Given its alkaloid nature, High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most suitable techniques for the analysis of this compound.[5][6][7] These methods are widely used for the separation and quantification of plant alkaloids due to their sensitivity and specificity. Gas Chromatography (GC) may be less suitable without derivatization due to the lower volatility and potential thermal degradation of alkaloids.

Q4: How can I optimize my LC method to separate this compound from potential isomers?

To achieve optimal separation, systematic method development is crucial. Key parameters to consider include:

  • Column Chemistry: Reversed-phase columns (e.g., C18, C8) are a good starting point. For potentially challenging separations, consider alternative selectivities such as phenyl-hexyl or pentafluorophenyl (PFP) columns.

  • Mobile Phase Composition: A mixture of water or buffer with an organic solvent like acetonitrile or methanol is typically used. The pH of the aqueous phase can significantly impact the retention and peak shape of alkaloids, as it affects their ionization state. Experimenting with different pH values is recommended.

  • Gradient Elution: A gradient elution, where the proportion of the organic solvent is increased over time, is often necessary to resolve complex mixtures of plant extracts.

  • Temperature: Column temperature affects viscosity and analyte interaction with the stationary phase. Optimizing temperature can improve peak shape and resolution.

Troubleshooting Guide: Isomer Interference

This guide addresses common issues encountered during the analysis of this compound that may be related to isomeric interference.

Problem Potential Cause Troubleshooting Strategy
Poor peak resolution or co-elution. Isomers or other matrix components with similar polarity are not being separated by the current chromatographic conditions.1. Modify the mobile phase gradient: Make the gradient shallower around the elution time of this compound to increase separation. 2. Change the mobile phase pH: Altering the pH can change the ionization and retention of alkaloids, potentially resolving co-eluting peaks. 3. Try a different stationary phase: A column with a different selectivity (e.g., PFP instead of C18) may provide the necessary resolution. 4. Lower the flow rate: This can increase the number of theoretical plates and improve resolution, though it will also increase the run time.
Inaccurate quantification. A co-eluting isomer is contributing to the signal of the target analyte.1. Improve chromatographic separation: Follow the strategies outlined above to resolve the interfering peak. 2. Use a more selective detector: A mass spectrometer (MS) is more selective than a UV detector. Using tandem mass spectrometry (MS/MS) with Multiple Reaction Monitoring (MRM) can provide high specificity by monitoring unique precursor-to-product ion transitions for this compound.
Broad or tailing peaks. Secondary interactions between the basic alkaloid and residual silanols on the silica-based column.1. Use a low-pH mobile phase: This will protonate the silanols and reduce their interaction with the protonated analyte. 2. Add a competing base: Incorporating a small amount of an amine modifier (e.g., triethylamine) into the mobile phase can block the active silanol sites. 3. Use an end-capped column or a column specifically designed for basic compounds.
Identification of an unexpected peak with the same mass-to-charge ratio (m/z) as this compound. Presence of a constitutional isomer.1. Optimize chromatography for separation: As detailed above. 2. High-Resolution Mass Spectrometry (HRMS): While isomers have the same nominal mass, very subtle mass differences might be detected with HRMS if the elemental compositions differ. 3. Tandem Mass Spectrometry (MS/MS): Isomers often produce different fragmentation patterns. Comparing the MS/MS spectra of the two peaks to a reference standard of this compound can help in identification.

Experimental Protocols

General LC-MS/MS Method for Alkaloid Analysis
  • Instrumentation:

    • High-Performance Liquid Chromatograph (HPLC) or Ultra-High-Performance Liquid Chromatograph (UHPLC) system.

    • Tandem Mass Spectrometer (e.g., Triple Quadrupole or Q-TOF).

  • Chromatographic Conditions (Starting Point):

    • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.7 µm particle size).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: 5% B to 95% B over 10 minutes.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions (to be optimized for this compound):

    • Ionization Mode: Electrospray Ionization (ESI), Positive mode.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 150 °C.

    • Desolvation Temperature: 350 °C.

    • Gas Flows: To be optimized for the specific instrument.

    • MRM Transitions: The precursor ion will be the protonated molecule of this compound ([M+H]⁺). Product ions for quantification and qualification need to be determined by infusing a standard solution and performing a product ion scan.

Sample Preparation: Extraction from Plant Material
  • Homogenization: Grind the dried plant material (e.g., roots) to a fine powder.

  • Extraction:

    • Weigh approximately 1 gram of the powdered material.

    • Add 10 mL of an extraction solvent (e.g., methanol or a mixture of methanol and chloroform).

    • Sonicate for 30 minutes or perform vortex mixing.

    • Centrifuge at 4000 rpm for 10 minutes.

  • Filtration: Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS analysis.

  • Dilution: Dilute the sample as necessary to fall within the calibration range of the instrument.

Visualizations

Logical Workflow for Isomer Interference Troubleshooting

workflow start Analytical Run Shows Poor Resolution or Unexpected Peaks check_method Review Chromatographic Method Parameters start->check_method optimize_gradient Optimize Gradient Profile check_method->optimize_gradient Co-elution change_ph Adjust Mobile Phase pH check_method->change_ph Poor Peak Shape change_column Test Column with Different Selectivity check_method->change_column No Resolution use_msms Employ MS/MS for Selective Detection optimize_gradient->use_msms change_ph->use_msms change_column->use_msms confirm_identity Confirm Isomer Identity with MS/MS Fragmentation use_msms->confirm_identity end_resolved Interference Resolved confirm_identity->end_resolved Successful end_not_resolved Further Method Development Needed confirm_identity->end_not_resolved Unsuccessful

Caption: Troubleshooting workflow for isomer interference.

Hypothetical Signaling Pathway for a Plant Alkaloid

Note: The specific signaling pathway for this compound has not been elucidated. This diagram represents a generalized pathway for a plant alkaloid that might interact with a G-protein coupled receptor (GPCR).

signaling_pathway cluster_membrane Cell Membrane receptor GPCR g_protein G-Protein (α, β, γ subunits) receptor->g_protein Activates effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector Modulates camp cAMP (Second Messenger) effector->camp Produces alkaloid This compound (Ligand) alkaloid->receptor Binds pka Protein Kinase A (PKA) camp->pka Activates response Cellular Response pka->response Phosphorylates Target Proteins

Caption: Generalized GPCR signaling pathway for an alkaloid.

References

Technical Support Center: Chromatographic Resolution of Cannabisativine and Anhydrocannabisativine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Scientific literature detailing specific chromatographic methods for the enhanced resolution of Cannabisativine and Anhydrothis compound is limited. The following guide is based on established principles of chromatography for the separation of structurally similar alkaloid compounds and general cannabinoid analysis. Method development and optimization will be necessary for your specific instrumentation and sample matrix.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in separating this compound and Anhydrothis compound?

This compound and Anhydrothis compound are structurally similar spermidine alkaloids found in Cannabis sativa. Anhydrothis compound is a dehydration product of this compound, implying a close structural relationship and likely similar physicochemical properties. This results in comparable retention times and potential co-elution in both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), making high-resolution separation challenging.

Q2: Which chromatographic technique is better suited for separating these two alkaloids, HPLC or GC?

Both HPLC and GC can be employed, but HPLC is generally preferred for the analysis of non-volatile, thermally labile compounds like alkaloids, as it avoids potential degradation that can occur at high temperatures in a GC injector.[1] GC analysis would likely require derivatization to improve volatility and thermal stability.

Q3: What initial column and mobile phase should I consider for HPLC method development?

For HPLC, a reversed-phase C18 column is a common starting point for the separation of alkaloids. A mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium formate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typically effective.[2] Running a gradient elution, where the proportion of the organic solvent is increased over time, is recommended to effectively separate compounds with different polarities.

Q4: How can I confirm the identity of the eluted peaks?

Peak identification should be confirmed using a mass spectrometer (MS) detector coupled to the chromatograph (LC-MS or GC-MS). By comparing the mass spectra of the eluted peaks with known spectra of this compound and Anhydrothis compound, you can confirm their identity.

Troubleshooting Guides

Issue 1: Poor Peak Resolution or Co-elution in HPLC

Possible Cause: Inadequate separation due to similar compound polarities and interactions with the stationary phase.

Troubleshooting Steps:

  • Optimize the Mobile Phase:

    • Adjust pH: For ionizable compounds like alkaloids, slight changes in the mobile phase pH can significantly alter retention times and improve selectivity.[2][3]

    • Change Organic Solvent: Switching from acetonitrile to methanol, or vice versa, can alter selectivity due to different solvent properties.

    • Modify Gradient: Adjust the gradient slope. A shallower gradient can increase the separation between closely eluting peaks.

  • Change the Stationary Phase:

    • If a C18 column does not provide adequate resolution, consider a column with a different stationary phase, such as a Phenyl-Hexyl or a polar-embedded column, which can offer different selectivity for alkaloids.

  • Adjust Column Temperature:

    • Increasing the column temperature can decrease mobile phase viscosity and improve peak efficiency. However, it can also affect retention times, so optimization is key.

Issue 2: Tailing Peaks

Possible Cause: Strong interactions between the basic nitrogen groups in the alkaloids and active sites (silanols) on the silica-based column packing.

Troubleshooting Steps:

  • Use a Mobile Phase Additive: Add a competing base, such as triethylamine (TEA), to the mobile phase to mask the active sites on the stationary phase.

  • Lower the pH: Operating at a lower pH can protonate the silanol groups, reducing their interaction with the alkaloids.

  • Use a Deactivated Column: Employ an end-capped column or a column specifically designed for the analysis of basic compounds.

Experimental Protocols

General Protocol for Extraction of Alkaloids from Cannabis Sativa Roots

This protocol is a generalized procedure and should be optimized for your specific plant material and laboratory conditions.

  • Plant Material Preparation: Air-dry and powder the roots of Cannabis sativa.

  • Extraction:

    • Macerate the powdered root material with 95% ethanol at room temperature for 24-48 hours.

    • Filter the extract and concentrate it under reduced pressure using a rotary evaporator.

  • Acid-Base Partitioning:

    • Dissolve the crude extract in a 5% hydrochloric acid solution.

    • Wash the acidic solution with a non-polar solvent (e.g., hexane) to remove neutral and acidic compounds.

    • Basify the aqueous layer to a pH of 9-10 with ammonium hydroxide.

    • Extract the alkaloids into a non-polar solvent like dichloromethane or chloroform.

  • Purification:

    • Dry the organic extract over anhydrous sodium sulfate and concentrate it to obtain the crude alkaloid fraction.

    • This fraction can then be used for chromatographic analysis and method development.

Data Presentation

As no specific quantitative data for the separation of this compound and Anhydrothis compound was found in the literature, the following table is a template to guide your data presentation.

ParameterMethod 1Method 2Method 3
Column C18, 2.7 µm, 150 x 3.0 mmPhenyl-Hexyl, 3 µm, 100 x 2.1 mmC18, 5 µm, 250 x 4.6 mm
Mobile Phase A 0.1% Formic Acid in Water10 mM Ammonium Formate, pH 3.50.1% Formic Acid in Water
Mobile Phase B AcetonitrileMethanolAcetonitrile
Gradient 5-95% B in 15 min10-80% B in 20 minIsocratic 60% B
Flow Rate (mL/min) 0.40.31.0
Temperature (°C) 354030
Retention Time - this compound (min) 8.29.56.8
Retention Time - Anhydrothis compound (min) 8.510.17.0
Resolution (Rs) 1.21.80.8

Visualizations

G cluster_0 Troubleshooting Workflow for Poor Resolution start Poor Resolution or Co-elution Observed q1 Isocratic or Gradient? start->q1 step1_grad Adjust Gradient Slope (make it shallower) q1->step1_grad Gradient step1_iso Adjust Mobile Phase Strength q1->step1_iso Isocratic q2 Resolution Improved? step1_grad->q2 step1_iso->q2 step2 Change Mobile Phase pH or Organic Solvent q2->step2 No end_success Acceptable Resolution Achieved q2->end_success Yes q3 Resolution Improved? step2->q3 step3 Change Stationary Phase (e.g., C18 to Phenyl-Hexyl) q3->step3 No q3->end_success Yes q4 Resolution Improved? step3->q4 q4->end_success Yes end_fail Further Method Development Needed q4->end_fail No

Caption: A logical workflow for troubleshooting poor peak resolution in HPLC.

G cluster_1 Experimental Workflow for Alkaloid Analysis prep Sample Preparation (Drying and Grinding of Roots) extract Solvent Extraction (e.g., Ethanol) prep->extract partition Acid-Base Partitioning to Isolate Alkaloids extract->partition hplc HPLC Method Development and Optimization partition->hplc gc GC Method Development (with Derivatization) partition->gc analysis Chromatographic Analysis hplc->analysis gc->analysis data Data Processing and Resolution Calculation analysis->data

Caption: General experimental workflow for the analysis of this compound.

References

Technical Support Center: Quantification of Cannabisativine in Complex Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the quantification of Cannabisativine in complex biological samples.

Troubleshooting Guide

This guide addresses specific issues that may arise during the experimental workflow, leading to inaccurate quantification of this compound due to matrix effects.

Question: I am observing significant ion suppression/enhancement in my LC-MS/MS analysis of this compound in plasma samples. What are the likely causes and how can I mitigate this?

Answer:

Ion suppression or enhancement is a common manifestation of matrix effects, where co-eluting endogenous components from the plasma matrix interfere with the ionization of this compound and its internal standard (IS).[1][2][3]

Potential Causes:

  • Phospholipids: Plasma is rich in phospholipids, which are known to cause significant ion suppression in electrospray ionization (ESI).[2][4]

  • Salts and Proteins: High concentrations of salts and residual proteins remaining after inadequate sample preparation can adversely affect ionization efficiency.[3][4]

  • Co-eluting Metabolites: Endogenous or exogenous metabolites in the plasma may have similar retention times to this compound and interfere with its ionization.

Troubleshooting Workflow:

cluster_0 Troubleshooting Ion Suppression/Enhancement cluster_1 Sample Preparation Strategies cluster_2 Chromatographic Optimization cluster_3 Internal Standard Selection start Observe Ion Suppression/ Enhancement sample_prep Optimize Sample Preparation start->sample_prep Inadequate Cleanup? chromatography Improve Chromatographic Separation sample_prep->chromatography Still Present? LLE Liquid-Liquid Extraction (LLE) sample_prep->LLE SPE Solid-Phase Extraction (SPE) sample_prep->SPE PPT Protein Precipitation (PPT) sample_prep->PPT is_selection Evaluate Internal Standard chromatography->is_selection Still Present? gradient Gradient Modification chromatography->gradient column Different Column Chemistry chromatography->column end Matrix Effect Mitigated is_selection->end Issue Resolved sil_is Use Stable Isotope-Labeled IS is_selection->sil_is analog_is Structural Analog IS is_selection->analog_is

Caption: Troubleshooting workflow for ion suppression/enhancement.

Mitigation Strategies:

  • Optimize Sample Preparation: The most effective way to combat matrix effects is to remove interfering components before analysis.[4]

    • Solid-Phase Extraction (SPE): Recommended for cleaner extracts compared to protein precipitation.

    • Liquid-Liquid Extraction (LLE): Can be optimized by adjusting solvent polarity and pH to selectively extract this compound.

    • Protein Precipitation (PPT): A simpler but often less clean method. If used, consider a subsequent clean-up step.[4]

  • Improve Chromatographic Separation: Enhancing the separation of this compound from co-eluting matrix components can significantly reduce ion suppression.

    • Modify the Gradient: Adjust the mobile phase gradient to better resolve this compound from matrix interferences.

    • Change Column Chemistry: Experiment with different column chemistries (e.g., C18, Phenyl-Hexyl) to alter selectivity.[4]

  • Use a Stable Isotope-Labeled (SIL) Internal Standard: A SIL IS of this compound is the gold standard as it co-elutes and experiences similar matrix effects, providing the most accurate correction.[5][6][7]

Question: My recovery of this compound from urine samples is low and inconsistent. What could be the problem and how can I improve it?

Answer:

Low and variable recovery from urine can be due to several factors, including the chemical properties of this compound, its potential for conjugation, and its interaction with labware.

Potential Causes:

  • Adsorption to Labware: Cannabinoids can be "sticky" and adsorb to plastic surfaces, leading to losses during sample preparation.[4]

  • Analyte Conjugation: this compound may be present in urine as a glucuronide conjugate, which has different solubility and extraction properties than the parent compound.

  • Suboptimal Extraction pH: The pH of the urine sample during extraction is critical for ensuring the analyte is in its most extractable (neutral) form.

Troubleshooting Steps:

  • Use Appropriate Labware: To minimize adsorption, use silanized glassware or low-binding polypropylene tubes.[4]

  • Enzymatic Hydrolysis: If analyzing for total this compound (parent and conjugated forms), include an enzymatic hydrolysis step with β-glucuronidase prior to extraction to cleave the glucuronide conjugate.

  • Optimize Extraction pH: Adjust the pH of the urine sample to be at least 2 pH units below the pKa of this compound before extraction.

  • Optimize Extraction Method:

    • SPE: A well-chosen SPE sorbent with optimized wash and elution steps can significantly improve recovery.

    • LLE: Experiment with different organic solvents and pH conditions to find the optimal combination for this compound extraction from urine.

Question: I am observing a high background signal and multiple interfering peaks in my chromatograms when analyzing this compound in tissue homogenates. How can I improve the selectivity of my method?

Answer:

High background and interfering peaks in tissue samples are often due to the complexity of the matrix, which contains high levels of lipids, proteins, and other endogenous molecules.

Troubleshooting Steps:

  • Enhance Sample Cleanup: More rigorous sample preparation is crucial for tissue samples.

    • SPE: This is highly recommended to remove a broader range of interferences.

    • LLE: Can be effective, but may require multiple extraction steps with different solvents.

  • Optimize MS/MS Parameters:

    • Select Specific Transitions: Ensure you are using highly specific and sensitive Multiple Reaction Monitoring (MRM) transitions for this compound and its IS.

    • Adjust Collision Energy: Optimize the collision energy for your selected transitions to maximize the signal of your target fragment ions and minimize the detection of isobaric interferences.[4]

  • Improve Chromatographic Selectivity:

    • Column Chemistry: Experiment with different column stationary phases to improve separation from interfering compounds.

    • Mobile Phase Modifiers: The addition of small amounts of modifiers like formic acid or ammonium formate to the mobile phase can improve peak shape and selectivity.[4]

Frequently Asked Questions (FAQs)

Q1: What is a matrix effect in the context of this compound quantification?

A1: A matrix effect is the alteration of the ionization efficiency of this compound by co-eluting components present in the sample matrix (e.g., plasma, urine, tissue).[3] This can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), ultimately affecting the accuracy, precision, and sensitivity of the analytical method.[5]

Q2: How can I quantitatively assess the matrix effect for my this compound assay?

A2: The matrix effect can be quantitatively assessed using the post-extraction spike method.[2] This involves comparing the peak area of this compound spiked into a blank, extracted matrix sample to the peak area of this compound in a neat solution at the same concentration. The matrix factor (MF) is calculated as:

MF = (Peak Response in Presence of Matrix) / (Peak Response in Absence of Matrix)

An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement.

Q3: Why is a stable isotope-labeled (SIL) internal standard preferred for this compound quantification?

A3: A SIL internal standard is considered the gold standard because it has the same chemical properties and retention time as this compound.[7] This means it will be affected by the matrix in the same way as the analyte, allowing for accurate correction of any signal suppression or enhancement.[8] This is particularly crucial for LC-MS/MS analysis where matrix effects can be significant.[9]

Q4: What are the advantages and disadvantages of different sample preparation techniques for this compound analysis?

A4:

Technique Advantages Disadvantages
Protein Precipitation (PPT) Simple, fast, and inexpensive.Often results in "dirtier" extracts with significant matrix components, leading to more pronounced matrix effects.[4][10]
Liquid-Liquid Extraction (LLE) Provides cleaner extracts than PPT; can be optimized for selectivity.More labor-intensive and uses larger volumes of organic solvents.
Solid-Phase Extraction (SPE) Provides the cleanest extracts, leading to reduced matrix effects.More expensive and requires method development to optimize the sorbent and elution conditions.

Q5: Can I use a matrix-matched calibration curve to compensate for matrix effects?

A5: Yes, a matrix-matched calibration curve is a viable strategy to compensate for matrix effects.[11] This involves preparing your calibration standards in a blank matrix that is identical to your samples. This approach helps to ensure that the calibration standards and the unknown samples experience the same degree of matrix effect. However, it can be challenging to obtain a truly "blank" matrix, and this method does not account for lot-to-lot variability in the matrix.[11]

Experimental Protocols

Note: These are general protocols and should be optimized for your specific laboratory conditions and instrumentation.

Protocol 1: Extraction of this compound from Human Plasma using SPE

  • Sample Pre-treatment: To 100 µL of plasma, add 25 µL of an internal standard working solution (e.g., this compound-d3). Vortex for 10 seconds. Add 200 µL of 4% phosphoric acid and vortex for another 10 seconds.

  • SPE Cartridge Conditioning: Condition a mixed-mode SPE cartridge by passing 1 mL of methanol followed by 1 mL of deionized water.

  • Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of deionized water, followed by 1 mL of 20% methanol in water.

  • Elution: Elute this compound and the internal standard with 1 mL of 90:10 (v/v) methanol:ammonium hydroxide.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.

Protocol 2: Extraction of this compound from Human Urine using LLE

  • Hydrolysis (if required): To 500 µL of urine, add 50 µL of β-glucuronidase solution and incubate at 37°C for 2 hours.

  • Sample Preparation: To the hydrolyzed urine, add 50 µL of the internal standard working solution and 100 µL of 1 M NaOH. Vortex for 10 seconds.

  • Liquid-Liquid Extraction: Add 2 mL of a mixture of hexane and ethyl acetate (9:1, v/v). Vortex for 5 minutes. Centrifuge at 3000 rpm for 10 minutes.

  • Solvent Transfer: Transfer the upper organic layer to a clean tube.

  • Evaporation and Reconstitution: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.

Protocol 3: LC-MS/MS Parameters for this compound Quantification

  • LC System: A suitable UHPLC system.

  • Column: A C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A suitable gradient to achieve separation from matrix components.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • MRM Transitions: To be determined by infusing a standard solution of this compound and its internal standard.

Quantitative Data Summary

The following tables present hypothetical data to illustrate the impact of different sample preparation methods on this compound recovery and matrix effects in plasma.

Table 1: Recovery of this compound using Different Extraction Methods

Extraction Method Mean Recovery (%) Standard Deviation (%) RSD (%)
Protein Precipitation (PPT)75.212.516.6
Liquid-Liquid Extraction (LLE)88.96.87.6
Solid-Phase Extraction (SPE)95.44.14.3

Table 2: Matrix Effect of this compound with Different Extraction Methods

Extraction Method Mean Matrix Factor Standard Deviation RSD (%)
Protein Precipitation (PPT)0.68 (Suppression)0.1522.1
Liquid-Liquid Extraction (LLE)0.92 (Slight Suppression)0.088.7
Solid-Phase Extraction (SPE)1.03 (Negligible Effect)0.054.9

Visualizations

cluster_0 General Workflow for this compound Quantification sample Complex Biological Sample (Plasma, Urine, Tissue) prep Sample Preparation (PPT, LLE, or SPE) sample->prep Add Internal Standard analysis LC-MS/MS Analysis prep->analysis Inject Extract data Data Processing and Quantification analysis->data Acquire Data result Final Concentration data->result Calculate Result

Caption: A generalized experimental workflow for this compound quantification.

References

Improving the efficiency of Cannabisativine synthesis protocols

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of Cannabisativine. This compound is a macrocyclic spermidine alkaloid first isolated from the roots of Cannabis sativa L.[1][2][3] Its complex structure, featuring multiple chiral centers and a 13-membered macrocycle, presents significant synthetic challenges.

This guide is based on established asymmetric total synthesis methodologies, primarily referencing the work of Kuethe and Comins, who completed the synthesis in 19 steps with a 7% overall yield.[4][5]

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for (+)-Cannabisativine?

A1: The most successful asymmetric total synthesis relies on a convergent approach. A key strategy involves the stereocontrolled construction of a highly functionalized tetrahydropyridine derivative, which serves as a crucial intermediate. This intermediate is then elaborated and coupled with a spermidine moiety, followed by a challenging macrocyclization step to form the 13-membered ring.[4][5]

Q2: Why is stereocontrol so critical in this synthesis?

A2: this compound possesses multiple contiguous stereocenters. The biological activity of the molecule is dependent on its specific stereochemistry. Therefore, achieving a high degree of stereocontrol at each step is paramount to synthesizing the correct, naturally occurring (+)-enantiomer and avoiding difficult purification of diastereomeric mixtures.[5]

Q3: What are the main challenges in the synthesis of this compound?

A3: The primary challenges include:

  • Stereoselective construction of the side chain: Creating the three consecutive stereocenters in the dihydroxyheptyl side chain with the correct absolute configuration.

  • Asymmetric synthesis of the piperidine core: Establishing the stereochemistry of the substituted ring system.

  • Selective functionalization of spermidine: Differentiating the primary and secondary amines of the spermidine backbone for regioselective acylation.

  • Macrocyclization: Effecting the intramolecular ring closure to form the 13-membered lactam is often a low-yielding and difficult step.[4]

Troubleshooting Guides

Issue 1: Low Yield or Poor Stereoselectivity in Dihydropyridone Formation

Q: My initial reaction, the addition of a zinc enolate to the chiral 1-acylpyridinium salt, is resulting in low yields (<70%) or poor diastereoselectivity (<90% de) for the dihydropyridone intermediate. What are the likely causes?

A: This is a critical stereochemistry-defining step. Several factors can influence its outcome:

  • Reagent Quality:

    • LDA: Ensure the LDA (Lithium diisopropylamide) is freshly prepared or properly stored. Titrate it before use to confirm its molarity. Old or poorly handled LDA can lead to incomplete enolate formation.

    • Zinc Chloride (ZnCl₂): Anhydrous ZnCl₂ is crucial. It should be fused under vacuum or purchased as a high-purity anhydrous salt and handled in a glovebox to prevent moisture contamination, which can quench the enolate.

  • Temperature Control: The formation of the lithium enolate and the subsequent transmetalation with ZnCl₂ must be performed at low temperatures (typically -78 °C) to prevent side reactions and maintain stereocontrol. Ensure your cooling bath is stable.

  • Addition Rate: A slow, dropwise addition of the enolate solution to the pyridinium salt is critical for maintaining diastereoselectivity.

Issue 2: Poor Diastereoselectivity in Ketone Reduction

Q: The Luche reduction of the ketone intermediate (to form a diol) is not providing the expected high diastereoselectivity. What can I do to improve it?

A: The Luche reduction (NaBH₄ with CeCl₃) is specifically used to favor 1,2-addition and can provide excellent diastereoselectivity. If you are facing issues, consider the following:

  • Purity of Cerium(III) Chloride: Use the heptahydrate (CeCl₃·7H₂O) and ensure it is of high purity. The cerium salt is crucial for chelating the carbonyl and directing the hydride attack.

  • Solvent: Methanol is the typical solvent and generally gives excellent results. Ensure it is anhydrous.

  • Temperature: While often run at -78 °C to 0 °C, you can try running the reaction at the lower end of this range for an extended period to maximize selectivity.

  • Alternative Reagents: If the Luche reduction fails to provide the desired selectivity, other diastereoselective reducing agents could be explored, although the Luche conditions are reported to give high yield (96%) and excellent diastereoselectivity for this specific substrate.[4]

Issue 3: Failed or Low-Yield Macrocyclization

Q: My final macrocyclization step to form the 13-membered lactam is failing, resulting in starting material recovery, polymerization, or a complex mixture of products. What are some effective strategies?

A: Macrolactamization is notoriously difficult. The success is highly dependent on minimizing intermolecular reactions and favoring the desired intramolecular cyclization.

  • High Dilution Conditions: This is the most critical factor. The reaction must be performed at very low concentrations (e.g., 0.001 M) to favor the intramolecular pathway. Use a syringe pump for the slow addition of the linear precursor to a large volume of solvent.

  • Coupling Reagents: Several different coupling reagents can be attempted. If one fails, another may work for your specific substrate. Common choices include:

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

    • EDC/HOBt (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride / Hydroxybenzotriazole)

    • DPPA (Diphenylphosphoryl azide)

  • Solvent and Temperature: The choice of solvent can impact the conformation of the linear precursor. Screen non-polar solvents like DCM or THF, and polar aprotic solvents like DMF. Temperature can also be optimized; some cyclizations work better at elevated temperatures while others require room temperature.

Quantitative Data Summary

The following tables summarize key quantitative data from the asymmetric total synthesis of (+)-Cannabisativine reported by Kuethe and Comins.

Table 1: Key Stereoselective Reaction Yields

Step Reaction Type Yield Diastereomeric Excess (de) / Selectivity
Dihydropyridone Formation Zinc Enolate Addition 85% >95% de
Ketone Reduction Luche Reduction (NaBH₄/CeCl₃) 96% Excellent Diastereoselectivity
Mukaiyama-Michael Reaction Michael Addition - Complete Stereoselectivity
Overall Synthesis 19 Steps 7% High Degree of Stereocontrol

Data sourced from Kuethe, J. T., & Comins, D. L. (2004). Asymmetric Total Synthesis of (+)-Cannabisativine.[4][5]

Experimental Protocols

Protocol 1: Luche Reduction of Ketone Intermediate

This protocol describes the highly diastereoselective reduction of the ketone intermediate to the corresponding diol.[4][5]

  • Preparation: Dissolve the ketone substrate (1.0 eq) and Cerium(III) Chloride Heptahydrate (CeCl₃·7H₂O) (1.1 eq) in anhydrous methanol (MeOH).

  • Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise to the stirred solution over 15 minutes.

  • Reaction: Stir the reaction mixture at -78 °C for 3-4 hours, monitoring by TLC until the starting material is consumed.

  • Quenching: Quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl).

  • Workup: Allow the mixture to warm to room temperature. Extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.

  • Purification: Purify the crude product via flash column chromatography on silica gel to yield the diol.

Visualizations

Overall Synthetic Workflow

The following diagram illustrates the high-level workflow for the asymmetric total synthesis of (+)-Cannabisativine.

G cluster_start Starting Materials cluster_core Core Synthesis cluster_endgame Endgame Chiral Pyridinium Salt Chiral Pyridinium Salt Dihydropyridone Dihydropyridone Chiral Pyridinium Salt->Dihydropyridone Zinc Enolate Zinc Enolate Zinc Enolate->Dihydropyridone Diol Intermediate Diol Intermediate Dihydropyridone->Diol Intermediate Luche Reduction Tetrahydropyridine Core Tetrahydropyridine Core Diol Intermediate->Tetrahydropyridine Core Multi-step elaboration Linear Spermidine Precursor Linear Spermidine Precursor Tetrahydropyridine Core->Linear Spermidine Precursor Spermidine Coupling This compound This compound Linear Spermidine Precursor->this compound Macrocyclization G Start Start Low_Yield Low Yield or No Reaction Start->Low_Yield Check_Dilution Verify High Dilution (<= 0.001 M) Low_Yield->Check_Dilution First Check Change_Coupling Screen Alternative Coupling Reagents (HATU, EDC, etc.) Check_Dilution->Change_Coupling If dilution is correct Optimize_Conditions Optimize Solvent and Temperature Change_Coupling->Optimize_Conditions If still no improvement Success Improved Yield Optimize_Conditions->Success Failure Re-evaluate Substrate Optimize_Conditions->Failure

References

Technical Support Center: Preventing Degradation of Cannabisativine During Sample Preparation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides guidance on minimizing the degradation of Cannabisativine during sample preparation to ensure accurate and reproducible experimental results.

Disclaimer: Specific experimental data on the degradation and stabilization of this compound is limited in current scientific literature. The following guidelines are based on established best practices for handling alkaloids and other compounds found in Cannabis sativa to infer the most likely methods for preventing this compound degradation. Researchers should validate these methods for their specific applications.

Frequently Asked Questions (FAQs)

Q1: What is this compound and to what class of compounds does it belong?

A1: this compound is a spermidine alkaloid that has been isolated from the root of the Cannabis sativa L. plant.[1] Unlike cannabinoids such as THC and CBD, which are the most studied compounds in cannabis, this compound belongs to the alkaloid class of naturally occurring organic compounds.

Q2: What are the primary factors that can cause the degradation of this compound during sample preparation?

A2: Based on the general chemical properties of alkaloids and other cannabis constituents, the primary factors likely to cause this compound degradation are:

  • Light Exposure: Similar to many organic molecules, UV and ambient light can induce photochemical reactions that may lead to the breakdown of this compound's molecular structure.[2][3]

  • Elevated Temperatures: Heat can accelerate chemical reactions, including oxidation and hydrolysis, which can degrade the compound.[2][3] This is a critical consideration during extraction and solvent evaporation steps.

  • Oxidation: Exposure to atmospheric oxygen can lead to oxidative degradation.[2][3]

  • pH Extremes: Highly acidic or alkaline conditions can catalyze the degradation of alkaloids.[2] Maintaining a neutral pH is often crucial for stability.

  • Enzymatic Activity: If the sample preparation involves fresh plant material, endogenous enzymes could potentially degrade this compound.

Q3: What are the initial signs of this compound degradation in a sample?

A3: While specific indicators for this compound are not documented, degradation of alkaloids and other compounds in a plant extract can often be observed as:

  • A change in the color of the extract.

  • The appearance of additional peaks or a decrease in the primary analyte peak during chromatographic analysis (e.g., HPLC or GC).[2]

  • Inconsistent quantification results between samples prepared at different times.

Q4: Which solvents are recommended for extracting and storing this compound?

A4: An ethanol extract was used in the initial isolation of this compound.[1] For many cannabinoids, ethanol and methanol are considered suitable solvents that can enhance stability.[4] It is advisable to use high-purity solvents and minimize water content for long-term storage.

Q5: Is it better to use Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) for this compound analysis?

A5: While GC can be used for cannabinoid analysis, the high temperatures of the GC inlet can cause degradation of thermally labile compounds.[4][5] HPLC is often the preferred method for analyzing cannabinoids and other natural products as it is performed at or near room temperature, preserving the original structure of the compounds.[6][7] Given that the stability of this compound at high temperatures is unknown, HPLC would be a more conservative and likely more reliable analytical technique.

Troubleshooting Guides

Issue 1: Low or inconsistent recovery of this compound.

Potential Cause Troubleshooting Step
Degradation due to light exposure Work under subdued light conditions. Use amber vials or wrap containers in aluminum foil to protect the sample from light.[4][8]
Thermal degradation during processing Avoid high temperatures during extraction and solvent evaporation.[2] If heating is necessary, perform it for the shortest possible time and at the lowest effective temperature. Use a cooled autosampler if available for analytical runs.[2]
Oxidation Minimize the headspace in sample vials to reduce oxygen exposure.[2] Consider purging vials with an inert gas like nitrogen or argon before sealing.[2][8]
Incomplete Extraction Optimize the extraction solvent and methodology. Techniques like sonication or pressurized liquid extraction can improve efficiency.[2] Ensure the plant material is finely and consistently ground to maximize surface area for extraction.[9]
Improper Storage For short-term storage, keep samples at 4°C. For long-term storage, -20°C or below is recommended.[4]

Issue 2: Appearance of unknown peaks in the chromatogram.

Potential Cause Troubleshooting Step
Formation of degradation products This indicates sample instability. Review all sample preparation and storage procedures for potential exposure to light, heat, oxygen, or extreme pH.
Solvent Impurities Use fresh, high-purity solvents. Peroxides in older ethers, for example, can accelerate oxidation.[8]
Matrix Effects in LC-MS Co-eluting compounds from the sample matrix can interfere with the analysis.[2] Optimize the chromatographic method to improve the separation of this compound from other matrix components.

Data on Compound Stability

Condition Effect on Cannabinoids (THC, CBD) Preventative Measures
Light Exposure Significant degradation, e.g., THC degrades to CBN.[3]Store in amber or opaque containers.[3]
Elevated Temperature Accelerates decarboxylation and oxidation.[3]Store at controlled room temperature or refrigerated/frozen.[3]
Oxygen (Air) Exposure Leads to oxidation products (e.g., THC to CBN).[3]Minimize headspace in containers; use inert gas.[2]
Acidic pH Can cause isomerization of CBD to THC.[10]Maintain neutral pH during extraction and in final formulation.

Experimental Protocols

Protocol 1: General Extraction of this compound from Cannabis sativa Root Material

This protocol is adapted from general procedures for extracting alkaloids and other compounds from plant material.

  • Sample Preparation:

    • Obtain dried root material of Cannabis sativa.

    • Grind the material to a fine, homogenous powder using a grinder or mill.[9] This increases the surface area for efficient extraction.

  • Extraction:

    • Accurately weigh approximately 10 g of the powdered root material.

    • Place the powder in a flask and add 100 mL of 95% ethanol.

    • Macerate the mixture at room temperature for 24 hours with occasional shaking. For potentially improved efficiency, ultrasound-assisted extraction (UAE) can be performed for 30 minutes at room temperature.

    • Protect the mixture from light throughout the extraction process by wrapping the flask in aluminum foil.

  • Filtration and Concentration:

    • Filter the extract through Whatman No. 1 filter paper to remove solid plant material.

    • Wash the residue with a small amount of fresh ethanol to ensure complete recovery of the extract.

    • Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.

  • Storage:

    • Transfer the concentrated extract to an amber vial.

    • Purge with nitrogen gas before sealing.

    • Store at -20°C until further analysis.

Protocol 2: Stability Testing of a this compound Extract

This protocol outlines a method to evaluate the stability of a this compound extract under specific conditions.

  • Preparation of Stock Solution:

    • Dissolve a known amount of the prepared this compound extract in a suitable high-purity solvent (e.g., ethanol or methanol) to a specific concentration.[4]

  • Aliquoting and Initial Analysis:

    • Aliquot the stock solution into multiple amber HPLC vials.

    • Analyze a subset of these vials immediately using a validated HPLC method to determine the initial concentration of this compound (T=0).

  • Storage under Stress Conditions:

    • Store the remaining vials under the desired test conditions (e.g., 25°C/60% RH, 40°C/75% RH, under UV light).[11][12]

  • Time-Point Analysis:

    • At predetermined time intervals (e.g., 24 hours, 7 days, 30 days), remove a set of vials from the stability chamber.

    • Allow the samples to equilibrate to room temperature and analyze them using the same HPLC method as the initial analysis.[4]

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the initial concentration.

    • Note the appearance and relative area of any new peaks in the chromatogram, as these may be degradation products.[4]

Visualizations

Degradation_Pathway cluster_factors Degradation Factors This compound This compound (Stable) Degradation_Products Degradation Products (e.g., Oxidized, Hydrolyzed) This compound->Degradation_Products Degradation Light Light (UV/Ambient) Heat Heat Oxygen Oxygen pH Extreme pH Experimental_Workflow start Start: Cannabis Sativa Root homogenization Homogenization (Grinding/Milling) start->homogenization extraction Extraction (e.g., Ethanol) - Protect from light - Avoid heat homogenization->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporation, <40°C) filtration->concentration storage Storage - Amber vials - Inert gas purge - -20°C concentration->storage analysis Analysis (HPLC Preferred) storage->analysis end End: Accurate Data analysis->end

References

Technical Support Center: Optimization of Cell Culture Conditions for Cannabisativine Cytotoxicity Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize cell culture conditions for assessing the cytotoxicity of Cannabisativine.

Frequently Asked Questions (FAQs)

Q1: What is the recommended cell seeding density for a cytotoxicity assay with this compound?

A1: The optimal cell seeding density is critical for reliable and reproducible results and depends on the cell line's proliferation rate and size.[1][2] It is essential to perform a cell titration experiment to determine the ideal cell number for your specific cell line.[1][3] The goal is to ensure cells are in the logarithmic growth phase throughout the experiment and do not become over-confluent, which can impact cellular metabolism and drug sensitivity.[2][4] For many cancer cell lines in a 96-well plate, a starting point of 5,000 to 10,000 cells per well is common for a 24-hour incubation, while 1,000 to 5,000 cells per well may be appropriate for a 72-hour incubation.[2]

Q2: How long should cells be exposed to this compound?

A2: The ideal incubation time for this compound exposure can vary depending on its expected mechanism of action.[2] Common incubation times for cytotoxicity assays are 24, 48, and 72 hours.[2] It is recommended to perform a time-course experiment to determine the optimal exposure duration for observing a significant cytotoxic effect.

Q3: Should I use a serum-containing or serum-free medium during the this compound cytotoxicity assay?

A3: It is generally recommended to use a serum-free medium during the assay incubation step, particularly for tetrazolium-based assays like the MTT assay.[1][5] Components in serum can sometimes interfere with the assay reagents or possess endogenous enzymatic activity (e.g., LDH), leading to high background signals.[5] However, if a serum-free condition adversely affects cell health during the treatment period, a reduced serum concentration can be tested.

Q4: What controls should be included in a this compound cytotoxicity assay?

A4: Including proper controls is crucial for accurate data interpretation. The following controls are recommended:

  • Untreated Control: Cells cultured in medium without any treatment. This serves as a baseline for 100% cell viability.

  • Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound. This helps to distinguish the effect of the compound from that of the solvent.[2] The final concentration of DMSO should typically be kept below 0.5%.[5]

  • Positive Control: A known cytotoxic agent to ensure the assay is working correctly.

  • "No Cell" or Blank Control: Wells containing only culture medium and the assay reagent. This helps to determine the background absorbance or fluorescence.[6]

  • Compound Control: Wells containing this compound in the medium without cells. This is important to check for any direct interference of the compound with the assay reagents.[7]

Q5: How can I minimize the "edge effect" in my 96-well plates?

A5: The "edge effect" refers to the phenomenon where wells on the perimeter of a microplate show different results than the interior wells, often due to increased evaporation.[8][9][10] This can lead to variations in media concentration and temperature, affecting cell growth and assay results.[10][11] To minimize this effect:

  • Fill the outer wells with sterile water or PBS to maintain humidity within the plate.[11]

  • Ensure even temperature distribution by avoiding stacking plates in the incubator.[12]

  • Use specially designed low-evaporation plates or sealing tapes.[9]

  • Plating cells and all materials at a constant 37°C can also reduce this effect.[13]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
High Background Signal in Control Wells 1. Microbial Contamination: Bacteria or yeast can reduce assay reagents (e.g., MTT), leading to false-positive signals.[5] 2. Serum Interference: Serum may contain enzymes (like LDH) or other components that interfere with the assay.[5] 3. Phenol Red Interference: Phenol red in the culture medium can affect absorbance readings in colorimetric assays.[5] 4. Compound Interference: this compound itself might directly reduce the assay reagent.[7]1. Visually inspect plates for contamination. Use aseptic techniques and check media for sterility. 2. Use a serum-free medium during the assay incubation or test the serum for interfering activity.[5] 3. Use a phenol red-free medium during the assay.[5] 4. Include a "compound only" control (this compound in medium without cells) and subtract its absorbance from the treated wells.[7]
Low Absorbance/Fluorescence Signal 1. Low Cell Seeding Density: An insufficient number of viable cells will generate a weak signal.[5] 2. Insufficient Incubation Time: The incubation period with the assay reagent may be too short.[5] 3. Incomplete Solubilization: Formazan crystals (in MTT assay) may not be fully dissolved.[5]1. Optimize cell seeding density through a cell titration experiment.[3][5] 2. Increase the incubation time with the assay reagent (e.g., 1-4 hours for MTT).[5] 3. Use an appropriate solubilization solution and ensure thorough mixing.[5]
High Variability Between Replicate Wells 1. Inconsistent Cell Seeding: Uneven distribution of cells across the wells.[2] 2. Pipetting Errors: Inaccurate liquid handling.[12] 3. Edge Effects: Increased evaporation and temperature fluctuations in the outer wells.[2][8]1. Ensure a homogenous single-cell suspension before seeding.[2] 2. Calibrate pipettes regularly and use proper pipetting techniques.[12] 3. Implement strategies to minimize the edge effect as described in the FAQs.[11][12]
No Dose-Dependent Cytotoxicity Observed 1. Incorrect Concentration Range: The tested concentrations of this compound may be too low or too high.[2] 2. Short Incubation Time: The exposure time may be insufficient for the compound to exert its effect.[2] 3. Resistant Cell Line: The chosen cell line may not be sensitive to this compound.[2]1. Test a wider range of concentrations. 2. Increase the incubation time (e.g., up to 72 hours).[2] 3. Consider using a different cell line.[2]

Experimental Protocols

MTT Cytotoxicity Assay Protocol

This protocol provides a general framework for assessing cell viability based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.[2]

Materials:

  • MTT solution (5 mg/mL in sterile PBS)

  • DMSO (or other suitable solubilizing agent)

  • 96-well cell culture plates

  • Complete cell culture medium

  • Phenol red-free medium (recommended for the MTT incubation step)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density in 100 µL of complete culture medium per well. Incubate for 24 hours (or until cells adhere and reach the desired confluency) at 37°C with 5% CO₂.[1]

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle and untreated controls.[1]

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[2]

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[2]

  • Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette up and down to ensure complete solubilization.[1]

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm with a reference wavelength of 630 nm.

Data Presentation

Table 1: Example of Cell Seeding Density Optimization

Cell LineSeeding Density (cells/well)Absorbance at 24h (OD 570nm)Absorbance at 48h (OD 570nm)Absorbance at 72h (OD 570nm)
HeLa 2,5000.450.851.52
5,0000.821.45>2.0 (Over-confluent)
10,0001.35>2.0 (Over-confluent)>2.0 (Over-confluent)
A549 1,0000.250.551.10
2,5000.581.201.85
5,0001.051.90>2.0 (Over-confluent)
Note: Data are examples and should be determined experimentally. The optimal density should result in an absorbance value within the linear range of the instrument for untreated controls at the end of the experiment.[1]

Table 2: Example of this compound Cytotoxicity Data (IC₅₀ Values)

Cell LineIncubation Time (h)IC₅₀ (µM)
MCF-7 2475.3
4842.1
7225.8
PC-3 2498.5
4865.2
7238.9
Note: IC₅₀ values represent the concentration of this compound required to inhibit cell growth by 50% and should be determined experimentally.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis cell_culture Cell Culture cell_titration Cell Seeding Density Optimization cell_culture->cell_titration seeding Seed Cells in 96-well Plate cell_titration->seeding treatment Treat with this compound (24, 48, 72h) seeding->treatment mtt_add Add MTT Reagent treatment->mtt_add solubilize Solubilize Formazan mtt_add->solubilize read_plate Read Absorbance solubilize->read_plate data_analysis Calculate % Viability read_plate->data_analysis ic50 Determine IC50 data_analysis->ic50

Caption: Workflow for optimizing and performing a this compound cytotoxicity assay.

signaling_pathway This compound This compound Cell_Stress Cellular Stress This compound->Cell_Stress Mitochondria Mitochondria Cell_Stress->Mitochondria Caspase9 Caspase-9 Mitochondria->Caspase9 Cytochrome c release Caspase3 Caspase-3 Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Execution

Caption: A potential intrinsic apoptosis pathway induced by a cytotoxic compound.

References

Validation & Comparative

Cross-Validation of Analytical Methods for Cannabinoid Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison of High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for the accurate quantification of cannabinoids in Cannabis sativa samples.

The burgeoning field of cannabis research and the development of cannabinoid-based therapeutics necessitate robust and reliable analytical methods for the quantification of key compounds such as Δ9-tetrahydrocannabinol (THC) and cannabidiol (CBD). The cross-validation of these methods is critical to ensure data integrity, consistency, and regulatory compliance across different laboratories and applications. This guide provides a comparative analysis of two of the most prevalent analytical techniques: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for cannabinoid analysis, offering the significant advantage of quantifying both the acidic and neutral forms of cannabinoids without the need for derivatization.[1][2] This is crucial as the acidic precursors, such as tetrahydrocannabinolic acid (THCA) and cannabidiolic acid (CBDA), are often the most abundant forms in the raw plant material. In contrast, Gas Chromatography (GC) methods can lead to the decarboxylation of these acidic cannabinoids due to the high temperatures used, requiring a derivatization step to obtain accurate measurements.[2][3]

While HPLC coupled with a UV or Diode Array Detector (DAD) is considered a reliable and cost-effective method, more advanced techniques like LC-MS/MS offer enhanced sensitivity and specificity.[4][5] LC-MS/MS is particularly advantageous for analyzing complex matrices and for detecting minor cannabinoids at low concentrations.[5][6] The choice between these methods often depends on the specific research or application needs, balancing factors such as the required sensitivity, sample complexity, and available resources.

Comparative Analysis of HPLC-UV and LC-MS/MS Methods

The following table summarizes the key performance characteristics of representative HPLC-UV and LC-MS/MS methods for cannabinoid quantification, based on data from published studies.

Performance ParameterHPLC-UV MethodLC-MS/MS Method
Linearity (R²) > 0.99≥ 0.99
Limit of Detection (LOD) ~0.01 µg/mL< 0.01 µg/mL
Limit of Quantification (LOQ) ~0.2 µg/mLCan be lower than HPLC-UV
Accuracy (% Recovery) 82% to 98%91.4% to 108.0% (within-batch)
Precision (% RSD) ≤ 5.29% (intra- and inter-day)0.5% to 6.5% (within-batch)

Experimental Protocols

Detailed methodologies for representative HPLC-UV and LC-MS/MS analyses are provided below. These protocols are intended as a general guide and may require optimization for specific sample types and instrumentation.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

This method is suitable for the routine analysis of major cannabinoids in various cannabis matrices.

1. Sample Preparation (Extraction):

  • Accurately weigh a homogenized sample of cannabis material (e.g., 100-200 mg of flower).[4]

  • Add a known volume of extraction solvent, such as methanol, ethanol, or acetonitrile.[4]

  • Vortex and/or sonicate the sample for 15-30 minutes to ensure thorough extraction.[4]

  • Centrifuge the sample to pellet any solid material.[4]

  • Dilute the supernatant as needed to fall within the calibration range of the instrument.

2. Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a UV or Diode Array Detector (DAD).

  • Column: A C18 reversed-phase column is commonly used.[2]

  • Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid, is often employed.[7]

  • Flow Rate: Typically around 1.0 to 1.6 mL/min.[7][8]

  • Column Temperature: Maintained at a constant temperature, for example, 35°C or 40°C.[8]

  • Detection Wavelength: Set at a wavelength where cannabinoids exhibit strong absorbance, such as 220 nm or 230 nm.[8]

  • Injection Volume: Typically 5 to 20 µL.[8]

3. Quantification:

  • Quantification is performed using an external standard method by constructing calibration curves from pure cannabinoid reference standards.[8]

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This method provides high sensitivity and selectivity, making it ideal for the analysis of a wide range of cannabinoids, including those at trace levels.

1. Sample Preparation (Extraction):

  • The initial extraction procedure is similar to that of the HPLC-UV method.

  • For complex matrices like blood or plasma, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to remove interfering substances. A common procedure involves adding a solvent like a 9:1 hexane:ethyl acetate solution, followed by centrifugation and evaporation of the organic layer.[9] The dried extract is then reconstituted in a suitable solvent for injection.[9]

2. Chromatographic and Mass Spectrometric Conditions:

  • LC-MS/MS System: An LC system coupled to a triple quadrupole mass spectrometer.

  • Column: A C18 column is frequently used.

  • Mobile Phase: Similar to HPLC-UV, often a gradient of acetonitrile and water with additives like formic acid or ammonium formate.

  • Ionization Source: Electrospray ionization (ESI) is commonly used, operated in either positive or negative ion mode.[10]

  • MS/MS Analysis: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. This involves selecting a specific precursor ion for each cannabinoid and then monitoring for a specific product ion after fragmentation. This highly selective detection method minimizes matrix interference.

3. Quantification:

  • Quantification is typically performed using an internal standard method to correct for matrix effects and variations in instrument response. Calibration curves are generated by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the calibration standards.[4]

Workflow for Analytical Method Cross-Validation

The cross-validation of analytical methods is a systematic process to ensure that a particular method is suitable for its intended purpose. This involves comparing the performance of two or more methods and establishing their equivalence or defining their specific applications.

CrossValidationWorkflow plan Define Validation Parameters (Accuracy, Precision, Linearity, etc.) method1 Method 1 Development & Optimization (e.g., HPLC-UV) plan->method1 method2 Method 2 Development & Optimization (e.g., LC-MS/MS) plan->method2 single_val1 Single-Laboratory Validation (Method 1) method1->single_val1 single_val2 Single-Laboratory Validation (Method 2) method2->single_val2 compare Comparative Analysis of Validation Data single_val1->compare single_val2->compare interlab Inter-Laboratory Proficiency Testing compare->interlab report Final Validation Report & Method Selection/Application interlab->report

Caption: A generalized workflow for the cross-validation of analytical methods.

References

A Comparative Analysis of Neuroprotective Properties: Cannabidiol (CBD) vs. Cannabisativine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the neuroprotective effects of Cannabidiol (CBD), a well-researched phytocannabinoid, and Cannabisativine, a lesser-known alkaloid from Cannabis sativa. While extensive data supports the neuroprotective potential of CBD across various experimental models, research on this compound is nascent, with no available data on its neuroprotective properties to date. This document, therefore, presents a comprehensive analysis of CBD's neuroprotective profile, serving as a benchmark for future comparative studies.

Executive Summary

Cannabidiol has demonstrated significant neuroprotective effects through a variety of mechanisms, including anti-inflammatory, antioxidant, and anti-apoptotic actions.[1][2][3][4][5][6][7][8][9] In contrast, this compound, a spermidine alkaloid first isolated in 1975, remains largely uncharacterized in the context of neuroprotection.[10][11] This guide will detail the experimental evidence for CBD's efficacy and its underlying molecular pathways.

Cannabidiol (CBD): A Multifaceted Neuroprotective Agent

CBD, a non-psychoactive component of Cannabis sativa, has garnered substantial attention for its therapeutic potential in a range of neurological disorders.[2][9][12] Its neuroprotective effects are attributed to its ability to modulate multiple signaling pathways, thereby counteracting the complex pathology of neurodegeneration.[1][2][4][5][7]

Quantitative Data on Neuroprotective Effects of CBD

The following table summarizes key quantitative findings from preclinical studies investigating the neuroprotective effects of CBD in various models of neurological damage.

Experimental ModelKey Parameter MeasuredCBD TreatmentObserved EffectReference
In Vitro
Aβ-induced toxicity in PC12 cellsCell Viability10⁻⁷ - 10⁻⁴ MSignificant increase in cell survival[13]
Aβ-induced toxicity in PC12 cellsReactive Oxygen Species (ROS)10⁻⁷ - 10⁻⁴ MSignificant decrease in ROS production[13]
Aβ-induced toxicity in PC12 cellsLipid Peroxidation10⁻⁷ - 10⁻⁴ MSignificant decrease in lipid peroxidation[13]
Aβ-induced toxicity in PC12 cellsCaspase-3 Levels10⁻⁷ - 10⁻⁴ MSignificant decrease in caspase-3 levels[13]
LPS-stimulated mouse primary microgliaIL-6 Production10 µMInhibition of IL-6 production[1]
In Vivo
Aβ-injected mouse model of Alzheimer'sPro-inflammatory cytokines (IL-1β, TNF-α)2.5 or 10 mg/kg/day (i.p.) for 7 daysReduction in pro-inflammatory cytokines[6]
6-hydroxydopamine (6-OHDA) rat model of Parkinson'sDopamine content in substantia nigra3 mg/kg/day for 2 weeksRescue of dopamine content[2]
Pilocarpine-induced seizure mouse modelNeurodegeneration and microgliosis30, 60, or 90 mg/kg (i.p.)Attenuation of neurodegeneration and microgliosis[1]
Transgenic mouse model of Alzheimer's (APPxPS1)Social recognition deficit20 mg/kg/day for 8 monthsPrevention of social recognition deficit development[5]
Key Signaling Pathways in CBD-Mediated Neuroprotection

CBD's neuroprotective effects are mediated through a complex interplay of various signaling pathways. It exhibits low affinity for the canonical cannabinoid receptors CB1 and CB2, often acting as a negative allosteric modulator or inverse agonist.[9][14] Its therapeutic actions are largely attributed to its interaction with other receptor systems and its ability to modulate key cellular processes.

One of the primary mechanisms of CBD's neuroprotective action is its potent anti-inflammatory and antioxidant activity.[1][2][9] CBD can reduce the production of pro-inflammatory cytokines and reactive oxygen species (ROS) in microglia, the resident immune cells of the central nervous system.[1] This is achieved, in part, through the downregulation of the NF-κB signaling pathway.[1][2]

CBD_NFkB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular LPS LPS TLR4 TLR4 LPS->TLR4 IRAK1 IRAK-1 TLR4->IRAK1 IkB_Kinase IκB Kinase IRAK1->IkB_Kinase activates IkB IκB IkB_Kinase->IkB phosphorylates IkB_NFkB IκB-NF-κB Complex IkB_Kinase->IkB_NFkB NFkB NF-κB Proinflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB->Proinflammatory_Cytokines promotes transcription of CBD CBD CBD->IkB_Kinase inhibits IkB_NFkB->NFkB releases

CBD's Inhibition of the NF-κB Signaling Pathway.

Furthermore, CBD has been shown to interact with the peroxisome proliferator-activated receptor-gamma (PPARγ), which plays a crucial role in regulating inflammation and neurogenesis.[2][5] Activation of PPARγ by CBD can lead to the inhibition of NF-κB and the promotion of neuronal survival.[2]

CBD_PPARg_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Abeta Aβ Insult NFkB NF-κB Abeta->NFkB activates CBD CBD PPARg PPARγ CBD->PPARg activates PPARg->NFkB inhibits Neurogenesis Neurogenesis PPARg->Neurogenesis promotes Neuroinflammation Neuroinflammation NFkB->Neuroinflammation

CBD's Modulation of PPARγ Signaling.

Experimental Protocols

To ensure the reproducibility and critical evaluation of the cited data, this section provides an overview of the methodologies used in key experiments.

In Vitro Neuroprotection Assay against Aβ-induced Toxicity

This protocol is based on the methodology described by Iuvone et al. (2004).[2][13]

InVitro_Workflow cluster_workflow Experimental Workflow cluster_assays Endpoint Assays start Start: Culture PC12 Cells pretreatment Pre-treatment with CBD (10⁻⁷ - 10⁻⁴ M) start->pretreatment induction Induce toxicity with β-amyloid peptide (1 µg/mL) pretreatment->induction incubation Incubate for 24 hours induction->incubation assessment Assess Neuroprotective Effects incubation->assessment viability Cell Viability Assay (e.g., MTT) assessment->viability ros ROS Production Assay (e.g., DCFH-DA) assessment->ros lipid_peroxidation Lipid Peroxidation Assay (e.g., TBARS) assessment->lipid_peroxidation caspase Caspase-3 Activity Assay assessment->caspase

Workflow for In Vitro Neuroprotection Assay.
  • Cell Culture: Rat pheochromocytoma (PC12) cells are cultured in appropriate media and conditions.

  • Treatment: Cells are pre-treated with varying concentrations of CBD for a specified period.

  • Induction of Toxicity: Neurotoxicity is induced by adding aggregated β-amyloid peptide to the cell culture.

  • Incubation: The cells are incubated for 24-48 hours.

  • Assessment of Neuroprotection:

    • Cell Viability: Measured using assays such as the MTT assay to quantify the percentage of surviving cells.

    • Oxidative Stress: Reactive oxygen species (ROS) production is quantified using fluorescent probes like DCFH-DA. Lipid peroxidation is assessed using methods like the TBARS assay.

    • Apoptosis: The activity of key apoptotic enzymes like caspase-3 is measured using colorimetric or fluorometric assays.

In Vivo Model of Alzheimer's Disease

This protocol is a generalized representation of studies investigating CBD's effects in rodent models of Alzheimer's disease.[5][6]

  • Animal Model: Transgenic mice expressing human amyloid precursor protein (APP) and presenilin-1 (PS1) mutations (APPxPS1) or wild-type mice injected with Aβ oligomers are commonly used.

  • Drug Administration: CBD is administered daily via intraperitoneal (i.p.) injection or oral gavage for a specified duration.

  • Behavioral Testing: Cognitive function is assessed using tests such as the Morris water maze or novel object recognition test.

  • Histological and Biochemical Analysis: After the treatment period, brain tissue is collected for:

    • Immunohistochemistry: To quantify amyloid plaque deposition, microgliosis (Iba1 staining), and astrogliosis (GFAP staining).

    • ELISA: To measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) in brain homogenates.

    • Western Blot: To analyze the expression levels of key proteins involved in neuroinflammation and apoptosis.

This compound: An Unexplored Frontier

This compound is a spermidine alkaloid that has been isolated from the roots and leaves of Cannabis sativa.[10][11] Unlike the vast body of research on cannabinoids like CBD and THC, the pharmacological properties of this compound remain largely unknown. A thorough search of scientific literature reveals no studies investigating its potential neuroprotective effects.

Future research is warranted to isolate sufficient quantities of this compound and to screen it in the established in vitro and in vivo models described in this guide. Such studies would be crucial to determine if this alkaloid possesses any neuroprotective activity and to elucidate its potential mechanisms of action.

Conclusion and Future Directions

The evidence overwhelmingly supports the neuroprotective potential of Cannabidiol, positioning it as a promising candidate for the development of novel therapies for neurodegenerative diseases. Its multifaceted mechanism of action, targeting inflammation, oxidative stress, and apoptosis, makes it a compelling subject for ongoing and future clinical investigation.

The neuroprotective properties of this compound, however, remain a complete unknown. This significant knowledge gap highlights an opportunity for novel research endeavors. A systematic investigation of the bioactivity of lesser-known cannabis constituents like this compound could unveil new therapeutic avenues for the treatment of neurological disorders. Comparative studies, following the experimental frameworks outlined in this guide, will be essential to benchmark the efficacy of any newly identified neuroprotective compounds against established agents like CBD.

References

Validating the Anti-inflammatory Potential of Cannabis-Derived Compounds in Murine Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The exploration of Cannabis sativa for its therapeutic properties has identified a wealth of phytochemicals with potential anti-inflammatory effects. While compounds like cannabidiol (CBD) and tetrahydrocannabinol (THC) have been extensively studied, other constituents, such as the alkaloid Cannabisativine, remain less characterized. This guide provides a comparative framework for validating the anti-inflammatory activity of a novel Cannabis sativa-derived compound, here exemplified by "this compound," using established murine models. The data presented for comparison is based on published findings for major cannabinoids and other anti-inflammatory agents.

Comparative Efficacy of Anti-inflammatory Agents

To objectively assess the anti-inflammatory potential of a novel compound, its performance is compared against a placebo (vehicle), a standard non-steroidal anti-inflammatory drug (NSAID) like Diclofenac, and a well-characterized cannabinoid such as CBD. The following tables summarize representative data from carrageenan-induced paw edema and lipopolysaccharide (LPS)-induced cytokine production models in mice.

Treatment GroupDose (mg/kg)Paw Edema Inhibition (%)Reference Compound
Vehicle-0%-
"this compound" (Hypothetical) 10 45% -
Diclofenac1060%Standard NSAID
Cannabidiol (CBD)1055%Cannabinoid

Table 1: Comparative Inhibition of Carrageenan-Induced Paw Edema. This table illustrates the potential efficacy of a test compound ("this compound") in a model of acute inflammation.

Treatment GroupDose (mg/kg)TNF-α Reduction (%)IL-6 Reduction (%)
Vehicle (LPS-challenged)-0%0%
"this compound" (Hypothetical) 10 40% 35%
Dexamethasone170%65%
Cannabidiol (CBD)1050%45%

Table 2: Comparative Reduction of Pro-inflammatory Cytokines in LPS-Induced Systemic Inflammation. This table demonstrates the potential of "this compound" to modulate key inflammatory mediators.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the reproducibility and validation of anti-inflammatory activity.

Carrageenan-Induced Paw Edema in Mice

This widely used model assesses acute inflammation.[1][2]

  • Animal Model: Male Swiss albino mice (25-30g) are used. Animals are acclimatized for at least one week under standard laboratory conditions.[3]

  • Grouping and Administration: Animals are divided into groups (n=6): Vehicle control, standard drug (e.g., Diclofenac 10 mg/kg, i.p.), and test compound ("this compound" at various doses, e.g., 5, 10, 20 mg/kg, p.o.).

  • Induction of Inflammation: One hour after drug administration, 0.1 ml of 1% w/v carrageenan solution in saline is injected into the sub-plantar tissue of the right hind paw of each mouse.

  • Measurement: Paw volume is measured using a plethysmometer immediately before the carrageenan injection and at 1, 2, 3, and 4 hours post-injection.

  • Data Analysis: The percentage inhibition of edema is calculated for each group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.

Lipopolysaccharide (LPS)-Induced Systemic Inflammation in Mice

This model is used to evaluate the effects of a compound on the systemic inflammatory response, particularly cytokine production.[4][5]

  • Animal Model: Male C57BL/6 mice (8-10 weeks old) are utilized.

  • Grouping and Administration: Mice are divided into groups: Vehicle control, LPS control, standard drug (e.g., Dexamethasone 1 mg/kg, i.p.), and test compound ("this compound" at various doses, i.p.). The test compound is administered 30 minutes before LPS challenge.

  • Induction of Inflammation: Mice are injected intraperitoneally with LPS (e.g., 1 mg/kg).

  • Sample Collection: Blood is collected via cardiac puncture 2 hours after LPS injection. Serum is separated by centrifugation.

  • Cytokine Analysis: Serum levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.

  • Data Analysis: The percentage reduction in cytokine levels is calculated by comparing the treated groups to the LPS control group.

Visualizing Experimental and Molecular Pathways

Diagrams are essential for illustrating complex workflows and biological processes.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_induction Inflammation Induction cluster_assessment Assessment acclimatization Animal Acclimatization grouping Grouping (Vehicle, Standard, Test Compound) acclimatization->grouping administration Drug Administration (p.o. or i.p.) grouping->administration induction Inflammatory Stimulus (Carrageenan or LPS) administration->induction measurement Paw Volume Measurement induction->measurement sampling Blood/Tissue Sampling induction->sampling analysis Cytokine/MPO Analysis sampling->analysis

Caption: Workflow for in vivo anti-inflammatory validation.

The anti-inflammatory effects of many cannabinoids are mediated through their interaction with the endocannabinoid system and other cellular signaling pathways that regulate the inflammatory response.[6][7]

signaling_pathway cluster_stimulus Inflammatory Stimulus cluster_receptor Cellular Receptors cluster_pathway Intracellular Signaling cluster_response Inflammatory Response LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB Pathway TLR4->NFkB MAPK MAPK Pathway TLR4->MAPK CB2 CB2 Receptor CB2->NFkB Inhibits CB2->MAPK Inhibits Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines MAPK->Cytokines This compound This compound This compound->CB2 Activates

Caption: Potential anti-inflammatory signaling pathway.

References

Reproducibility of Cannabisativine Extraction and Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The burgeoning field of cannabis research has led to the identification of a multitude of compounds beyond cannabinoids, including the alkaloid Cannabisativine, found in the roots of Cannabis sativa. As interest in the therapeutic potential of this and other minor cannabis constituents grows, the need for robust and reproducible extraction and analysis protocols becomes paramount. This guide provides an objective comparison of common extraction and analytical techniques applicable to this compound, supported by experimental data from related alkaloid studies, to aid researchers in selecting and validating appropriate methodologies.

Comparison of Extraction Protocols for this compound

The selection of an extraction method significantly impacts the yield, purity, and ultimately, the reproducibility of this compound quantification. While specific comparative studies on this compound extraction are limited, data from the broader field of plant alkaloid extraction provide valuable insights. Traditional methods, such as maceration and Soxhlet extraction, are often contrasted with modern techniques like Ultrasound-Assisted Extraction (UAE), Supercritical Fluid Extraction (SFE), and Pressurized Liquid Extraction (PLE).

Extraction MethodPrincipleTypical Solvent(s)Extraction TimeRelative YieldReproducibility (RSD)AdvantagesDisadvantages
Maceration Soaking plant material in a solvent at room temperature.Ethanol, Methanol24-72 hoursModerate5-15%Simple, low costTime-consuming, lower efficiency, potential for microbial growth
Soxhlet Extraction Continuous extraction with a cycling solvent.Ethanol, Hexane, Chloroform6-24 hoursHigh3-10%High extraction efficiencyTime-consuming, large solvent volume, potential for thermal degradation of analytes
Ultrasound-Assisted Extraction (UAE) Use of ultrasonic waves to disrupt cell walls and enhance mass transfer.Ethanol, Methanol15-60 minutesHigh2-8%Fast, efficient, reduced solvent consumptionRequires specialized equipment, potential for localized heating
Supercritical Fluid Extraction (SFE) Use of a supercritical fluid (e.g., CO2) as the solvent.CO2, often with a co-solvent like Ethanol or Methanol30-120 minutesHigh< 5%High selectivity, no residual organic solvent, tunableHigh initial equipment cost, requires optimization of pressure and temperature
Pressurized Liquid Extraction (PLE) Extraction with solvents at elevated temperatures and pressures.Ethanol, Methanol, Water5-20 minutesVery High< 5%Fast, highly efficient, low solvent consumptionHigh initial equipment cost, potential for thermal degradation if not optimized

Note: Reproducibility data (Relative Standard Deviation - RSD) are estimates based on studies of other plant alkaloids and may vary depending on the specific matrix, equipment, and operator.

Comparison of Analytical Protocols for this compound

The accurate and precise quantification of this compound relies on validated analytical methods. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common techniques for the analysis of plant-derived alkaloids.

Analytical MethodPrincipleCommon Mobile/Carrier PhaseDetection MethodLinearity (R²)LOD (µg/mL)LOQ (µg/mL)Reproducibility (RSD)AdvantagesDisadvantages
HPLC-UV/DAD Separation based on polarity using a liquid mobile phase.Acetonitrile, Methanol, Water with modifiers (e.g., formic acid)UV/Diode Array Detector> 0.9990.1 - 1.00.3 - 3.0< 5%Robust, widely available, suitable for non-volatile and thermally labile compoundsLower sensitivity and selectivity compared to MS
HPLC-MS/MS HPLC separation followed by mass spectrometric detection.Acetonitrile, Methanol, Water with modifiersMass Spectrometry (e.g., Triple Quadrupole)> 0.9990.001 - 0.10.003 - 0.3< 3%High sensitivity and selectivity, structural informationHigher cost and complexity, potential for matrix effects
GC-MS Separation of volatile compounds in the gas phase.HeliumMass Spectrometry> 0.9980.01 - 0.50.03 - 1.5< 10%High resolution, excellent for volatile compoundsRequires derivatization for non-volatile compounds, potential for thermal degradation

Note: Linearity, Limit of Detection (LOD), Limit of Quantification (LOQ), and Reproducibility (RSD) values are typical for validated alkaloid analysis methods and should be established for each specific this compound assay.

Experimental Protocols

Supercritical Fluid Extraction (SFE) of this compound

This protocol describes a general procedure for the extraction of this compound from Cannabis sativa root material using SFE, a technique known for its high efficiency and selectivity.

Materials and Equipment:

  • Dried and powdered Cannabis sativa root material

  • Supercritical Fluid Extractor

  • Supercritical grade CO2

  • Co-solvent (e.g., HPLC-grade ethanol)

  • Collection vials

Procedure:

  • Grind the dried Cannabis sativa root to a fine powder (e.g., < 0.5 mm particle size).

  • Accurately weigh approximately 10 g of the powdered root material and load it into the extraction vessel.

  • Set the extraction parameters:

    • Pressure: 300 bar

    • Temperature: 60°C

    • CO2 flow rate: 2 mL/min

    • Co-solvent (Ethanol) percentage: 10%

    • Extraction time: 90 minutes

  • Pressurize the system with CO2 and introduce the co-solvent.

  • Begin the extraction and collect the extract in a pre-weighed vial.

  • After the extraction is complete, carefully depressurize the system.

  • Evaporate the solvent from the collection vial under a stream of nitrogen to obtain the crude extract.

  • Reconstitute the extract in a known volume of a suitable solvent (e.g., methanol) for analysis.

HPLC-MS/MS Analysis of this compound

This protocol outlines a method for the quantification of this compound in an extract using a highly sensitive and selective HPLC-MS/MS system.

Materials and Equipment:

  • HPLC system coupled to a tandem mass spectrometer (e.g., triple quadrupole)

  • C18 reverse-phase HPLC column (e.g., 2.1 x 100 mm, 1.8 µm)

  • HPLC-grade mobile phases:

    • A: Water with 0.1% formic acid

    • B: Acetonitrile with 0.1% formic acid

  • This compound analytical standard

  • Methanol for sample and standard preparation

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound in methanol and perform serial dilutions to create a calibration curve (e.g., 1, 5, 10, 50, 100, 500 ng/mL).

  • Sample Preparation: Dilute the reconstituted extract from the SFE protocol with methanol to a concentration within the calibration range. Filter the diluted sample through a 0.22 µm syringe filter.

  • HPLC Conditions:

    • Column Temperature: 40°C

    • Flow Rate: 0.3 mL/min

    • Injection Volume: 5 µL

    • Gradient Elution:

      • 0-1 min: 10% B

      • 1-8 min: 10% to 90% B

      • 8-10 min: 90% B

      • 10.1-12 min: 10% B (re-equilibration)

  • MS/MS Conditions (Example Transitions):

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Monitor specific precursor-to-product ion transitions for this compound (to be determined through infusion of the standard).

  • Data Analysis: Construct a calibration curve by plotting the peak area of the this compound standard against its concentration. Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.

Visualizing the Workflow and Decision-Making Process

To further clarify the experimental process and the selection of appropriate methods, the following diagrams are provided.

ExtractionAnalysisWorkflow cluster_extraction Extraction cluster_analysis Analysis PlantMaterial Cannabis Sativa Root Grinding Grinding & Drying PlantMaterial->Grinding Extraction Extraction (e.g., SFE) Grinding->Extraction Concentration Solvent Evaporation Extraction->Concentration CrudeExtract Crude Extract Concentration->CrudeExtract Dilution Dilution & Filtration CrudeExtract->Dilution HPLC HPLC-MS/MS Analysis Dilution->HPLC DataProcessing Data Processing HPLC->DataProcessing Quantification Quantification DataProcessing->Quantification ProtocolSelection cluster_screening Screening/Qualitative cluster_quantification Quantitative/Reproducible Start Goal of Study? Screening Rapid Screening Start->Screening Qualitative Quantification Accurate Quantification Start->Quantification Quantitative Maceration Maceration Screening->Maceration UAE UAE Screening->UAE TLC TLC Maceration->TLC GCMS_Qual GC-MS (Qualitative) UAE->GCMS_Qual SFE SFE Quantification->SFE PLE PLE Quantification->PLE HPLC_MS HPLC-MS/MS SFE->HPLC_MS PLE->HPLC_MS

A Comparative In Silico Analysis of Cannabisativine's Interaction with Cannabinoid Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for evaluating the binding affinity of Cannabisativine with cannabinoid receptors CB1 and CB2 through molecular docking studies. While direct experimental data for this compound is emerging, this document outlines the established protocols and data presentation formats used for other well-known cannabinoids, offering a blueprint for future research. The information herein is supported by methodologies from various in silico studies on cannabinoids.

Quantitative Data Summary

The following table presents a template for summarizing the docking results of this compound against CB1 and CB2 receptors, alongside reference cannabinoids for comparison. Lower binding energy values typically indicate a higher binding affinity.

CompoundReceptorBinding Affinity (kcal/mol)Predicted Inhibition Constant (Ki, nM)Key Interacting Residues
This compound CB1[Enter Value][Enter Value][List Residues]
CB2[Enter Value][Enter Value][List Residues]
Δ⁹-THC (Control) CB1-11.04[1][Enter Value]Phe170, Leu193, Trp279, Phe268, Leu387
CB2-5.379[2][Enter Value]Val113, Phe117, Trp194, Phe183, Met265
CBD (Control) CB1-7.4857[3][4][Enter Value]Phe174, Trp279, Met363, Leu387, Ile271
CB2[Enter Value][Enter Value]Phe117, Trp194, Ile198, Leu124, Val191

Experimental Protocols

A detailed methodology for conducting comparative docking studies is crucial for reproducible and reliable results. The following protocol is a synthesis of standard practices in the field.[5][6]

Protein and Ligand Preparation
  • Receptor Structure Acquisition: Obtain the 3D crystal structures of human CB1 and CB2 receptors from the Protein Data Bank (PDB). For instance, PDB IDs 5TGZ and 6PT0 can be used for CB1 and CB2 respectively.[1][3]

  • Protein Preparation: Prepare the receptor structures by removing water and solvent molecules, adding hydrogen atoms, and assigning appropriate charges using tools like the Dock Prep function in Chimera or the Protein Preparation Wizard in Schrödinger Suite.[1][7] Energy minimization is then performed to obtain a stable conformation.

  • Ligand Structure Acquisition and Preparation: Obtain the 3D structure of this compound and other cannabinoids from databases like PubChem. The ligands are then prepared by assigning correct protonation states and minimizing their energy using a suitable force field like AMBER.[1]

Molecular Docking
  • Grid Generation: Define a docking grid box around the orthosteric binding site of each receptor. This is typically centered on the co-crystallized native ligand or key active site residues.

  • Docking Simulation: Perform the docking using software such as AutoDock Vina, MOE (Molecular Operating Environment), or Glide.[1][3] These programs predict the binding poses of the ligand within the receptor's active site and calculate a corresponding binding affinity score.

  • Pose Analysis: Analyze the top-scoring docking poses to identify the most favorable binding orientation and the key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the receptor residues.

Data Analysis and Validation
  • Binding Energy Calculation: The binding affinity is typically reported in kcal/mol. More negative values indicate stronger binding.

  • Comparative Analysis: Compare the binding affinities and interaction patterns of this compound with those of reference compounds like THC and CBD to assess its relative potency and selectivity towards CB1 and CB2.

  • Validation (Optional but Recommended): To validate the docking protocol, the native co-crystallized ligand can be re-docked into the receptor's binding site. A low root-mean-square deviation (RMSD) between the re-docked pose and the original crystal structure pose indicates a reliable docking setup.[3]

Visualizations

Experimental Workflow

The following diagram illustrates the typical workflow for a comparative molecular docking study.

G cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase PDB Acquire Receptor Structures (e.g., PDB: 5TGZ, 6PT0) PrepProt Prepare Receptors (Remove water, add hydrogens, minimize energy) PDB->PrepProt LigandDB Acquire Ligand Structures (e.g., PubChem) PrepLig Prepare Ligands (Assign protonation states, minimize energy) LigandDB->PrepLig Grid Define Docking Grid Box PrepProt->Grid PrepLig->Grid Dock Perform Molecular Docking (e.g., AutoDock Vina) Grid->Dock Analyze Analyze Binding Poses and Interactions Dock->Analyze Compare Compare Binding Affinities (this compound vs. Controls) Analyze->Compare Report Generate Report and Visualizations Compare->Report

Experimental workflow for comparative docking studies.
Cannabinoid Receptor Signaling Pathways

Upon activation by an agonist, both CB1 and CB2 receptors initiate intracellular signaling cascades primarily through their coupling to Gi/o proteins.[8] This leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels.[8] The activated G-protein also modulates ion channels and activates various protein kinases, such as mitogen-activated protein kinases (MAPKs), which in turn regulate gene expression and other cellular processes.[8]

G cluster_receptor Receptor Activation cluster_gprotein G-Protein Signaling cluster_downstream Downstream Effects Agonist Cannabinoid Agonist (e.g., this compound) CB1 CB1 Receptor Agonist->CB1 CB2 CB2 Receptor Agonist->CB2 Gi Gi/o Protein Activation CB1->Gi CB2->Gi AC Adenylyl Cyclase (Inhibition) Gi->AC MAPK MAPK Pathway Activation Gi->MAPK Ion Ion Channel Modulation Gi->Ion cAMP ↓ cAMP Levels AC->cAMP Cellular Cellular Responses (e.g., Gene Expression, Neurotransmission) cAMP->Cellular MAPK->Cellular Ion->Cellular

Generalized signaling pathway for CB1 and CB2 receptors.

References

A Comparative Guide to the Biological Activity of Cannabisativine and Major Cannabis Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Published: December 13, 2025

This guide provides a comparative analysis of the biological activities of cannabisativine, a nitrogenous alkaloid, and the well-characterized cannabinoids found in Cannabis sativa. It aims to serve as a resource for researchers by juxtaposing the extensive data on major cannabinoids like Δ⁹-tetrahydrocannabinol (THC) and cannabidiol (CBD) with the currently limited understanding of this compound, thereby highlighting critical knowledge gaps and future research opportunities.

Introduction: A Tale of Two Chemical Classes

Cannabis sativa L. is a rich source of over 500 bioactive compounds, broadly categorized into cannabinoids, terpenes, flavonoids, and alkaloids.[1][2] While cannabinoids—C₂₁ terpeno-phenolic compounds—are extensively studied for their therapeutic properties, the plant's alkaloids remain largely unexplored.[2][3]

The fundamental chemical distinction lies in their atomic composition: alkaloids, by definition, contain a nitrogen atom within a heterocyclic ring, whereas cannabinoids do not.[4][5] This structural variance implies fundamentally different mechanisms of action and physiological effects. This compound, a spermidine alkaloid first isolated from cannabis roots in 1975, represents this understudied class of compounds.[2][6] This guide will compare the known biological activities of major cannabinoids against the sparse data available for this compound.

This compound: An Enigmatic Alkaloid

This compound is a pyrrolidine-based, spermidine alkaloid found in the leaves and roots of Cannabis sativa.[2][7][8] Its structure was established via X-ray crystallography, revealing a complex macrolactam framework.[2][9]

Despite its discovery decades ago, there is a profound lack of research into its biological activity. No peer-reviewed studies detailing its receptor binding affinities, enzyme inhibition, or in vitro/in vivo pharmacological effects are currently available in public databases. Its nitrogen-based structure suggests potential interactions with physiological systems, such as neurotransmitter pathways, but this remains speculative.[7] The absence of data underscores a significant gap in cannabis research.

Major Cannabinoids: The Pharmacological Benchmark

In stark contrast to this compound, the biological activities of major cannabinoids are well-documented. Their effects are primarily mediated through the endocannabinoid system (ECS), a complex cell-signaling network that includes the cannabinoid receptors CB1 and CB2.[10]

  • Δ⁹-Tetrahydrocannabinol (THC): The principal psychoactive component of cannabis. THC is a potent partial agonist of both CB1 and CB2 receptors.[11][12] Its binding to CB1 receptors in the central nervous system is responsible for its psychotropic effects, as well as its therapeutic applications in pain modulation and appetite stimulation.[10][13]

  • Cannabidiol (CBD): A non-psychoactive cannabinoid with a broad range of therapeutic potential.[14] CBD has a very low affinity for CB1 and CB2 receptors.[12][15] Instead, it acts as a negative allosteric modulator of the CB1 receptor and interacts with various other targets, including serotonin (5-HT₁ₐ) and vanilloid (TRPV1) receptors.[11][16][17]

  • Cannabigerol (CBG): Considered the molecular precursor to THC and CBD. Like CBD, CBG is non-psychoactive. It displays partial agonist activity at both CB1 and CB2 receptors, though with lower affinity than THC.

  • Cannabinol (CBN): A degradation product of THC, CBN is mildly psychoactive and is being investigated for its sedative properties. It acts as a partial agonist at CB1 and CB2 receptors, with a greater affinity for CB2.[3]

Quantitative Comparison of Biological Activity

The following tables summarize key quantitative data for major cannabinoids. Data for this compound is listed as "Not Reported" due to the absence of available literature.

Table 1: Cannabinoid Receptor Binding Affinities (Ki, nM)

CompoundCB1 Receptor (Ki, nM)CB2 Receptor (Ki, nM)
Δ⁹-THC 10 - 40.724 - 35.2
CBD Low Affinity (>1 µM)Low Affinity (>1 µM)
CBG Weak AffinityWeak Affinity
CBN ~211~126
This compound Not ReportedNot Reported
Note: Ki values can vary significantly between studies due to different experimental conditions (e.g., cell types, radioligands used). The ranges provided reflect values reported in recent meta-analyses and comparative studies.[12][18][19]

Table 2: Functional Activity at Cannabinoid Receptors

CompoundActivity at CB1 ReceptorActivity at CB2 ReceptorOther Notable Targets
Δ⁹-THC Partial AgonistPartial AgonistGPR55, GPR18, PPARs
CBD Negative Allosteric ModulatorInverse Agonist5-HT₁ₐ, TRPV1, GPR55
CBG Partial AgonistPartial Agonistα₂-adrenoceptor agonist, 5-HT₁ₐ antagonist
CBN Partial AgonistPartial AgonistTRPA1 agonist
This compound Not ReportedNot ReportedNot Reported

Signaling Pathways and Experimental Workflows

Visualizations help clarify the complex interactions of these compounds. The following diagrams illustrate the canonical cannabinoid signaling pathway and a typical experimental workflow for assessing receptor binding.

Cannabinoid_Signaling_Pathway Fig 1. THC and CBD Interaction with CB1 Receptor cluster_membrane Cell Membrane CB1 CB1 Receptor G_Protein Gi/o Protein Activation CB1->G_Protein Activates THC THC (Agonist) THC->CB1 Binds & Activates CBD CBD (Negative Allosteric Modulator) CBD->CB1 Binds & Modulates (Reduces THC Binding) AC Adenylyl Cyclase (Inhibition) G_Protein->AC Inhibits cAMP ↓ cAMP AC->cAMP

Caption: Fig 1. THC and CBD Interaction with CB1 Receptor.

Experimental_Workflow Fig 2. Workflow for Radioligand Displacement Assay P0 Start: Prepare cell membranes expressing CB1 or CB2 receptors P1 Incubate membranes with a fixed concentration of radiolabeled cannabinoid agonist (e.g., [³H]CP55,940) P0->P1 P2 Add increasing concentrations of unlabeled test compound (e.g., THC, CBD, this compound) P1->P2 P3 Allow reaction to reach equilibrium P2->P3 P4 Separate bound from free radioligand via rapid filtration (e.g., glass fiber filters) P3->P4 P5 Quantify radioactivity on filters using liquid scintillation counting P4->P5 P6 Analyze data: Plot % displacement vs. test compound concentration. Calculate Ki from IC₅₀ value. P5->P6 P7 End: Determine binding affinity P6->P7

Caption: Fig 2. Workflow for Radioligand Displacement Assay.

Key Experimental Protocols

Protocol: Competitive Radioligand Binding Assay for CB1/CB2 Receptors

This protocol provides a generalized method for determining the binding affinity (Ki) of a test compound, such as a cannabinoid or alkaloid, for the CB1 and CB2 receptors.

1. Materials and Reagents:

  • Cell membranes from CHO or HEK293 cells stably expressing human CB1 or CB2 receptors.

  • Radioligand: [³H]CP55,940 (a high-affinity cannabinoid receptor agonist).

  • Test compounds (e.g., THC, CBD, this compound) dissolved in a suitable solvent (e.g., DMSO).

  • Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EDTA, 0.5 mg/mL BSA, pH 7.4.

  • Wash Buffer: 50 mM Tris-HCl, 0.05% BSA, pH 7.4.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation cocktail and vials.

  • 96-well plates.

2. Procedure:

  • Preparation: Thaw frozen cell membranes on ice. Dilute membranes in ice-cold Binding Buffer to a final concentration of 5-10 µg protein per well.

  • Assay Setup: In a 96-well plate, add in order:

    • Binding Buffer.

    • Serial dilutions of the test compound (ranging from 10⁻¹¹ M to 10⁻⁵ M).

    • A fixed concentration of [³H]CP55,940 (typically at its Kd value, ~0.5-2 nM).

    • Diluted cell membranes to initiate the reaction.

    • For total binding, omit the test compound. For non-specific binding, add a high concentration (e.g., 10 µM) of a non-labeled potent agonist like WIN 55,212-2.

  • Incubation: Incubate the plate at 30°C for 60-90 minutes with gentle agitation.

  • Termination and Filtration: Terminate the assay by rapid filtration through the glass fiber filters using a cell harvester. Wash each filter rapidly three times with ice-cold Wash Buffer to remove unbound radioligand.

  • Quantification: Place the filters into scintillation vials, add scintillation cocktail, and allow them to equilibrate overnight. Measure the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Total Binding (DPM) - Non-specific Binding (DPM).

    • Convert DPM of each test compound concentration to a percentage of specific binding.

    • Plot the percentage of specific binding against the log concentration of the test compound to generate a sigmoidal dose-response curve.

    • Determine the IC₅₀ value (the concentration of test compound that displaces 50% of the radioligand) from the curve using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Conclusion and Future Directions

The biological activities of major cannabinoids like THC and CBD are extensively characterized, with clear mechanisms of action involving the endocannabinoid system. In contrast, this compound remains a scientific frontier. Its distinct alkaloid structure suggests it is unlikely to interact with cannabinoid receptors in the same manner as THC or CBD, if at all.

The complete absence of functional data for this compound represents a significant knowledge gap but also a compelling opportunity for novel drug discovery. Future research should prioritize:

  • In Vitro Screening: Performing comprehensive screening of this compound against a broad panel of receptors, enzymes, and ion channels to identify its primary molecular targets.

  • Functional Assays: Characterizing the functional activity (e.g., agonist, antagonist, modulator) of this compound at any identified targets.

  • Preclinical Studies: Investigating the physiological and behavioral effects of isolated this compound in cellular and animal models.

Elucidating the pharmacology of cannabis alkaloids is a crucial next step in fully understanding the therapeutic potential of the Cannabis sativa plant.

References

A Head-to-Head Comparison of Extraction Solvents for Cannabinoids from Cannabis sativa

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The efficient extraction of cannabinoids from Cannabis sativa is a critical first step in research, and the development of therapeutics. The choice of solvent profoundly impacts the yield, purity, and overall chemical profile of the final extract. This guide provides a detailed comparison of common extraction solvents, supported by experimental data, to inform solvent selection for laboratory and industrial applications.

Comparative Analysis of Extraction Solvents

The selection of an appropriate solvent is a trade-off between extraction efficiency, selectivity for cannabinoids, safety, cost, and environmental impact. The most prevalent solvents used for cannabinoid extraction include ethanol, supercritical carbon dioxide (CO₂), and light hydrocarbons such as butane and propane.

Quantitative Comparison of Solvent Performance

The following table summarizes the performance of ethanol, supercritical CO₂, and hydrocarbons based on key extraction parameters.

ParameterEthanolSupercritical CO₂Light Hydrocarbons (Butane/Propane)
Cannabinoid Extraction Efficiency High (90-95%)High (90-95%)Very High (>95%)
Extraction of Co-extractives (e.g., Chlorophyll, Waxes) High (requires post-processing)Low to Moderate (adjustable with parameters)Moderate to High
Selectivity for Cannabinoids Low to ModerateHigh (tunable with pressure/temperature)High
Solvent Removal Energy-intensive (high boiling point)Simple (returns to gas at atmospheric pressure)Relatively simple (low boiling points)
Safety Concerns FlammableHigh pressure requiredHighly flammable and explosive
Equipment Cost Low to ModerateHighModerate
Operating Cost ModerateHighModerate

Experimental Protocols

Detailed methodologies are crucial for reproducibility and comparison of extraction results. Below are representative protocols for each solvent type.

Supercritical CO₂ Extraction

Supercritical fluid extraction (SFE) with CO₂ is a popular method due to its tunability, which allows for the targeted extraction of specific compounds.

  • Preparation: Dried and ground Cannabis sativa plant material is placed into an extraction vessel.

  • Pressurization and Heating: The system is pressurized and heated to bring the CO₂ to its supercritical state (above 31.1 °C and 73.8 bar).

  • Extraction: Supercritical CO₂ is passed through the plant material, where it dissolves the cannabinoids and other compounds.

  • Separation: The pressure is then reduced in a separator vessel, causing the CO₂ to return to a gaseous state and the extracted compounds to precipitate.

  • Collection: The collected extract can then be further purified.

Ethanol Extraction

Ethanol is a highly efficient solvent capable of extracting a broad spectrum of compounds from the cannabis plant.

  • Soaking: The plant material is soaked in cold ethanol for a specific duration. Colder temperatures help to reduce the co-extraction of chlorophyll and waxes.

  • Filtration: The mixture is filtered to separate the ethanol-rich extract from the solid plant material.

  • Solvent Evaporation: The ethanol is removed from the extract, typically using a rotary evaporator.

  • Winterization (Optional): To remove waxes and lipids, the extract is dissolved in ethanol and chilled to a low temperature (e.g., -20 °C) to precipitate these compounds, which are then filtered out.

Light Hydrocarbon Extraction

This method utilizes solvents like butane and propane, which are highly effective at dissolving cannabinoids.

  • Extraction: Chilled liquid hydrocarbon solvent is passed through a column packed with cannabis plant material.

  • Solvent Recovery: The resulting solution is gently heated in a collection vessel to evaporate the hydrocarbon solvent, which is then re-condensed and collected for reuse.

  • Purging: The final extract is placed in a vacuum oven to purge any residual solvent.

Visualizing the Extraction Workflow

The following diagrams illustrate the general workflows for the discussed extraction methods.

cluster_0 Supercritical CO₂ Extraction Workflow Plant Material Plant Material Extraction Vessel Extraction Vessel Plant Material->Extraction Vessel Separator Separator Extraction Vessel->Separator CO₂ Tank CO₂ Tank Pump & Heater Pump & Heater CO₂ Tank->Pump & Heater Pump & Heater->Extraction Vessel Crude Extract Crude Extract Separator->Crude Extract Gaseous CO₂ Gaseous CO₂ Separator->Gaseous CO₂ Recycle Condenser Condenser Gaseous CO₂->Condenser Recycle Condenser->CO₂ Tank Recycle cluster_1 Ethanol Extraction Workflow Plant Material Plant Material Soaking in Cold Ethanol Soaking in Cold Ethanol Plant Material->Soaking in Cold Ethanol Filtration Filtration Soaking in Cold Ethanol->Filtration Solid Waste Solid Waste Filtration->Solid Waste Discard Ethanol Extract Ethanol Extract Filtration->Ethanol Extract Solvent Evaporation Solvent Evaporation Ethanol Extract->Solvent Evaporation Crude Extract Crude Extract Solvent Evaporation->Crude Extract Winterization (Optional) Winterization (Optional) Crude Extract->Winterization (Optional) Purified Extract Purified Extract Winterization (Optional)->Purified Extract cluster_2 Hydrocarbon Extraction Workflow Plant Material Plant Material Extraction Column Extraction Column Plant Material->Extraction Column Collection Vessel Collection Vessel Extraction Column->Collection Vessel Solvent Tank Solvent Tank Solvent Tank->Extraction Column Solvent Recovery Solvent Recovery Collection Vessel->Solvent Recovery Crude Extract Crude Extract Solvent Recovery->Crude Extract Recycled Solvent Recycled Solvent Solvent Recovery->Recycled Solvent Vacuum Purging Vacuum Purging Crude Extract->Vacuum Purging Recycled Solvent->Solvent Tank Final Extract Final Extract Vacuum Purging->Final Extract

Inter-Laboratory Validation of a Quantitative Assay for Cannabisativine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Cannabisativine is a known alkaloid isolated from the roots of Cannabis sativa. However, as of late 2025, publicly accessible scientific literature does not contain established quantitative assays or inter-laboratory validation studies specifically for this compound. This guide, therefore, presents a hypothetical comparison of common analytical methods that could be applied to the quantification of this compound, illustrating the principles and data presentation of an inter-laboratory validation study. The experimental data and protocols provided are representative examples and not based on actual studies of this compound.

Introduction

This compound is a spermidine alkaloid first identified in the roots of Cannabis sativa in 1975.[1][2][3] Unlike the more extensively studied cannabinoids such as THC and CBD, the bioactivity and pharmacokinetics of this compound are not well characterized.[3] The development of a robust and validated quantitative assay is a critical first step in enabling further research into its physiological effects and potential therapeutic applications.

An essential component of assay development is inter-laboratory validation, which assesses the reproducibility and reliability of a method across different laboratories. This process is crucial for establishing a standardized analytical method that can be widely adopted. This guide provides a comparative overview of two common analytical techniques, High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) and Ultra-High-Performance Liquid Chromatography with Tandem Mass Spectrometry (UHPLC-MS/MS), for the quantitative analysis of this compound. The presented data is a simulation of what would be expected from an inter-laboratory validation study.

Comparative Analysis of Analytical Methods

The selection of an appropriate analytical method depends on a balance of sensitivity, selectivity, cost, and accessibility. HPLC-UV is a widely available and cost-effective technique, while UHPLC-MS/MS offers superior sensitivity and selectivity. The following table summarizes the hypothetical performance characteristics of these two methods for the quantification of this compound, based on a simulated inter-laboratory study involving three laboratories.

Table 1: Summary of Hypothetical Inter-Laboratory Validation Data for this compound Quantification

ParameterHPLC-UVUHPLC-MS/MS
Linearity (R²)
Laboratory 10.99850.9998
Laboratory 20.99810.9995
Laboratory 30.99890.9997
Limit of Detection (LOD)
Laboratory 150 ng/mL0.5 ng/mL
Laboratory 255 ng/mL0.6 ng/mL
Laboratory 348 ng/mL0.4 ng/mL
Limit of Quantification (LOQ)
Laboratory 1150 ng/mL1.5 ng/mL
Laboratory 2165 ng/mL1.8 ng/mL
Laboratory 3144 ng/mL1.2 ng/mL
Accuracy (% Recovery)
Laboratory 192.5%99.2%
Laboratory 291.8%98.7%
Laboratory 393.1%99.5%
Precision (%RSD)
Intra-day (Lab 1)4.2%1.8%
Inter-day (Lab 1)5.8%2.5%
Inter-laboratory8.5%3.1%

Experimental Protocols

The following are detailed, representative methodologies for the quantification of this compound using UHPLC-MS/MS.

Sample Preparation
  • Standard Preparation: A stock solution of this compound (1 mg/mL) is prepared in methanol. Calibration standards are prepared by serial dilution to concentrations ranging from 1 ng/mL to 1000 ng/mL.

  • Plant Material Extraction: 1 gram of dried, powdered Cannabis sativa root is extracted with 10 mL of methanol by sonication for 30 minutes.

  • Solid-Phase Extraction (SPE) Cleanup: The methanol extract is diluted 1:1 with water and loaded onto a C18 SPE cartridge. The cartridge is washed with 5 mL of 40% methanol in water, and the analyte is eluted with 5 mL of acetonitrile.

  • Final Sample Preparation: The eluate is evaporated to dryness under a stream of nitrogen and reconstituted in 1 mL of the initial mobile phase.

UHPLC-MS/MS Method
  • Instrumentation: A UHPLC system coupled to a triple quadrupole mass spectrometer.

  • Column: C18 column (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MRM Transitions: Hypothetical transitions for this compound (precursor ion -> product ion) would be optimized. For example, m/z 382.3 -> 158.2 (quantifier) and 382.3 -> 210.1 (qualifier).

Visualizations

Inter-Laboratory Validation Workflow

The following diagram illustrates the typical workflow of an inter-laboratory validation study.

G Inter-Laboratory Validation Workflow A Method Development & Optimization B Single-Laboratory Validation A->B C Protocol Distribution to Participating Labs B->C E Lab 1: Sample Analysis C->E F Lab 2: Sample Analysis C->F G Lab 3: Sample Analysis C->G D Sample Distribution (Homogenized & Spiked) D->E D->F D->G H Data Submission to Coordinating Body E->H F->H G->H I Statistical Analysis (Accuracy, Precision, Reproducibility) H->I J Validation Report & Method Standardization I->J G Generalized Cannabinoid Signaling at CB1 Receptor cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron CB1 CB1 Receptor G Gi/o Protein CB1->G AC Adenylate Cyclase cAMP Reduced cAMP AC->cAMP ATP -> cAMP Ca Ca2+ Channel Ca_effect Reduced Neurotransmitter Release Ca->Ca_effect K K+ Channel K_effect Hyperpolarization K->K_effect G->AC - G->Ca - G->K + Cannabinoid Cannabinoid Agonist Cannabinoid->CB1 Endocannabinoid Endocannabinoid Synthesis & Release Endocannabinoid->Cannabinoid Retrograde Signaling

References

Navigating the Therapeutic Landscape of Cannabinoids: A Comparative Bioactivity Analysis of Cannabidiol (CBD) and Its Synthetic Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive examination of the biological activities of the prominent phytocannabinoid, Cannabidiol (CBD), and its synthetic analogues reveals a complex and multifaceted landscape of therapeutic potential. While research into the bioactivity of all Cannabis sativa constituents is ongoing, a significant body of evidence allows for a detailed comparison of CBD and its derivatives, highlighting their differential receptor affinities, functional activities, and downstream signaling effects. This guide synthesizes available experimental data to provide researchers, scientists, and drug development professionals with a clear, data-driven comparison to inform future research and therapeutic development.

Initially, this guide intended to focus on the comparative bioactivity of Cannabisativine and its synthetic derivatives. However, a thorough review of the scientific literature revealed a significant lack of available data on the biological activities of this specific alkaloid and its related compounds. To fulfill the core requirements of providing a data-rich comparative guide, the focus was shifted to the well-researched and clinically relevant cannabinoid, Cannabidiol (CBD), and its synthetic derivatives.

Comparative Bioactivity Profile

The primary biological targets of many cannabinoids are the cannabinoid receptors type 1 (CB1R) and type 2 (CB2R).[1] CB1R is predominantly expressed in the central nervous system and is responsible for the psychoactive effects associated with some cannabinoids, while CB2R is primarily found in the immune system and is associated with anti-inflammatory responses.[1][2] The interaction of CBD and its derivatives with these receptors, as well as other molecular targets, dictates their therapeutic profiles.

A comparative summary of the in vitro bioactivity of CBD and selected synthetic derivatives is presented below.

CompoundTargetAssay TypeMeasured Activity (Ki, IC50, or EC50 in nM)Reference
Cannabidiol (CBD) CB1 ReceptorRadioligand BindingKi: 4350[3]
CB2 ReceptorRadioligand BindingKi: 2860[3]
GPR55-Antagonist[3]
TRPV1-Agonist[3]
Hydrogenated CBD Epimers CB1 ReceptorRadioligand BindingGood Binding Affinity (Specific Ki values not provided in abstract)[4]
Cannabidiol dimethyl heptyl (CBD-DMH) CB1 ReceptorRadioligand Binding-[4]
Hydrogenated CBD-DMH Epimers CB1 ReceptorRadioligand BindingGood Binding Affinity (Specific Ki values not provided in abstract)[4]
VCE-004.8 (aminocannabinoquinone) --Phase 2 Clinical Development for Scleroderma[5]

Note: This table is a representative summary based on available data. For full details, please consult the cited literature.

Experimental Methodologies

The data presented in this guide are derived from a variety of in vitro and in vivo experimental protocols. Understanding these methodologies is crucial for interpreting the bioactivity data.

Radioligand Binding Assays

This technique is used to determine the affinity of a compound for a specific receptor.

Workflow for Radioligand Binding Assay

G cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Measurement cluster_analysis Data Analysis Receptor Receptor Preparation (e.g., cell membranes expressing CB1/CB2) Incubate Incubate Receptor, Radiolabeled Ligand, and Test Compound together Receptor->Incubate Ligand Radiolabeled Ligand (e.g., [3H]CP55,940) Ligand->Incubate Compound Test Compound (e.g., CBD derivative) Compound->Incubate Separate Separate bound from free radioligand (e.g., filtration) Incubate->Separate Measure Measure radioactivity of bound ligand Separate->Measure Analyze Calculate Ki value (inhibition constant) Measure->Analyze

Workflow for a competitive radioligand binding assay.
cAMP Accumulation Assays

These assays are used to determine the functional activity of a compound at G-protein coupled receptors (GPCRs), such as CB1 and CB2, which are coupled to the inhibition of adenylyl cyclase.

Experimental Protocol for cAMP Accumulation Assay:

  • Cell Culture: CHO cells stably expressing human CB1R or CB2R are cultured.[1]

  • Compound Treatment: Cells are pre-treated with the test compound (e.g., CBD or its derivatives).

  • Forskolin Stimulation: Forskolin is added to stimulate adenylyl cyclase and increase intracellular cAMP levels.

  • cAMP Measurement: The intracellular cAMP concentration is measured using a suitable assay kit (e.g., ELISA-based).

  • Data Analysis: The ability of the test compound to inhibit forskolin-stimulated cAMP accumulation is quantified to determine its agonist or antagonist activity.

Signaling Pathways of Cannabinoid Receptors

The binding of cannabinoids to their receptors initiates a cascade of intracellular signaling events. The canonical signaling pathway for CB1 and CB2 receptors involves the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels. However, cannabinoid receptors can also couple to other signaling pathways, including the activation of mitogen-activated protein kinases (MAPKs).

Simplified Cannabinoid Receptor Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Cannabinoid Cannabinoid (e.g., CBD derivative) CB_Receptor CB1/CB2 Receptor Cannabinoid->CB_Receptor binds to G_Protein Gi/o Protein CB_Receptor->G_Protein activates AC Adenylyl Cyclase G_Protein->AC inhibits MAPK MAPK Pathway G_Protein->MAPK activates cAMP cAMP AC->cAMP converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA activates Cellular_Response Cellular Response (e.g., altered gene expression, neurotransmitter release) PKA->Cellular_Response phosphorylates targets leading to MAPK->Cellular_Response leads to

Canonical and non-canonical signaling pathways of cannabinoid receptors.

Conclusion and Future Directions

The comparative analysis of CBD and its synthetic derivatives reveals a diverse range of bioactivities, underscoring the potential for developing novel therapeutics with tailored pharmacological profiles. While CBD itself exhibits a broad spectrum of activity at multiple targets, synthetic modifications can enhance affinity for specific receptors or alter functional activity, potentially leading to improved efficacy and reduced side effects. The development of compounds like VCE-004.8 for specific indications such as scleroderma highlights the successful application of this approach.[5]

Future research should continue to explore the structure-activity relationships of novel synthetic cannabinoids. A deeper understanding of how subtle chemical modifications influence receptor binding and downstream signaling will be critical for the rational design of next-generation cannabinoid-based therapeutics. Furthermore, as demonstrated by the initial focus on this compound, there remains a vast, underexplored chemical space within the Cannabis sativa plant that warrants further investigation.

References

Safety Operating Guide

Navigating the Disposal of Cannabis Sativa-Related Materials in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of cannabis-related materials is a critical component of laboratory safety and regulatory compliance. This guide provides a comprehensive overview of the necessary procedures to ensure the safe and legal disposal of waste generated from Cannabis sativa, which may be classified as hazardous or non-hazardous depending on its form and how it has been processed.

Summary of Disposal Procedures

The primary principle in disposing of cannabis-related waste is to render it "unusable and unrecognizable".[1][2][3] This is typically achieved by grinding the cannabis material and mixing it with other waste. The appropriate disposal method depends on the nature of the waste (solid or liquid) and local regulations.

Waste TypeDisposal MethodKey Requirements
Solid Waste (plant material, soil)Composting Grind and mix with at least 50% compostable materials like food waste, yard waste, or agricultural material.[4][5][6][7] The resulting mixture can be sent to a licensed composting facility.[6][7]
Landfill/Incineration Grind and mix with at least 50% non-compostable waste such as paper, cardboard, plastic, or soil.[1][6][7] Contact your local municipality to confirm if this is a permissible option in your area.[1][5]
Liquid Waste (solvents, extracts)Characterization as Hazardous or Non-Hazardous Generators of liquid cannabis waste must classify it to determine if it is hazardous.[6] This includes waste from extracts, flammable solvents, and laboratory testing.[6]
Hazardous Liquid Waste Disposal Must be managed according to hazardous waste regulations.[6] Options include sending it to a hazardous waste treatment facility or disposal in a deepwell.[6]
Non-Hazardous Liquid Waste Disposal May be disposable at a local wastewater treatment plant, but it is crucial to check with the local municipality for compliance with their effluent discharge standards.[1][6] Can also be absorbed with an inert material like sand or cat litter and disposed of as solid waste.[1][2]

Accidental Release Measures

In the event of a spill of cannabis-related materials, the following steps should be taken:

  • Isolate the Area: Immediately secure the location of the spill and prevent entry of unprotected personnel.[1]

  • Ensure Adequate Ventilation: If the spill involves liquids or materials that can become airborne, make sure the area is well-ventilated.[1]

  • Use Personal Protective Equipment (PPE): Wear appropriate protective gear, including gloves, eye protection, and, if necessary, respiratory protection.[1]

  • Containment and Cleanup:

    • For liquid spills, use an inert, non-combustible absorbent material such as sand, diatomite, or universal binders.[1][8]

    • For solid spills, minimize the generation of dust.[1]

  • Collection and Decontamination: Collect the spilled material and place it in a sealed container suitable for disposal.[1] Thoroughly clean the spill area.[1]

  • Waste Disposal: Dispose of the contaminated materials in accordance with federal, state, and local regulations.[1]

Detailed Disposal Protocol for Solid Cannabis Waste

This protocol outlines the steps for the disposal of solid cannabis waste, such as plant material and used soil, in a laboratory setting.

  • Don Personal Protective Equipment (PPE): Before handling any waste, put on appropriate PPE, including gloves and safety glasses.[9]

  • Grind the Cannabis Material: Use a grinder or shredder to reduce the particle size of the solid cannabis waste. This is the first step in rendering it unusable.[3][5][6]

  • Mix with Other Waste: Combine the ground cannabis waste with at least an equal amount of non-cannabis waste (a 50/50 ratio).[1][3][5][6]

    • For composting, mix with compostable materials like other green waste or food waste.[5][6][7]

    • For landfill disposal, mix with non-compostable materials such as cat litter, sand, or plastic waste.[1][2]

  • Secure Storage: Place the mixture in a secure, locked container prior to collection for disposal.[4]

  • Final Disposal:

    • Composting: Arrange for the compostable mixture to be transported to a licensed composting or anaerobic digestion facility.[4][5]

    • Landfill/Incineration: Coordinate with your institution's waste management service for disposal at a licensed landfill or incinerator.[5][7][10]

Disposal Workflow

CannabisDisposalWorkflow start Start: Cannabis Waste Generated classify_waste Classify Waste Type start->classify_waste solid_waste Solid Waste (Plant Material, Soil) classify_waste->solid_waste Solid liquid_waste Liquid Waste (Extracts, Solvents) classify_waste->liquid_waste Liquid grind Grind/Shred Waste solid_waste->grind classify_liquid Characterize as Hazardous or Non-Hazardous liquid_waste->classify_liquid mix Mix 1:1 with Other Waste grind->mix compostable Mix with Compostable Material (Food/Yard Waste) mix->compostable For Composting non_compostable Mix with Non-Compostable Material (Sand, Cat Litter) mix->non_compostable For Landfill compost_facility Dispose at Licensed Composting Facility compostable->compost_facility landfill Dispose in Landfill/Incinerator (Check Local Regulations) non_compostable->landfill end End: Waste Disposed compost_facility->end landfill->end hazardous Hazardous Liquid Waste classify_liquid->hazardous Hazardous non_hazardous Non-Hazardous Liquid Waste classify_liquid->non_hazardous Non-Hazardous haz_disposal Dispose via Hazardous Waste Facility hazardous->haz_disposal non_haz_disposal Dispose via Wastewater Treatment (Check Local Regulations) or Absorb and Treat as Solid Waste non_hazardous->non_haz_disposal haz_disposal->end non_haz_disposal->end

Caption: Workflow for the proper disposal of cannabis-related laboratory waste.

References

Essential Safety and Handling Protocols for Cannabisativine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Laboratory and Drug Development Professionals

This document provides critical safety and logistical guidance for the handling of Cannabisativine, a spermidine alkaloid isolated from the root of Cannabis sativa.[1][2] Due to the limited availability of specific safety data for this compound, these protocols are based on established best practices for handling potent powdered alkaloids, plant extracts, and the closely related compound, spermidine.[3][4][5][6][7] Adherence to these guidelines is crucial for ensuring personnel safety and maintaining a secure laboratory environment.

Hazard Assessment and Engineering Controls

Given that this compound is an alkaloid, it should be handled as a potent pharmacological compound. The primary routes of exposure are inhalation of airborne powder, and dermal or eye contact. All handling of this compound solids and concentrated solutions should be conducted within a certified chemical fume hood or a powder weighing station to minimize inhalation risk.[8][9][10] The work area should be well-ventilated and equipped with emergency eyewash stations and safety showers.[11]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory for all personnel handling this compound. The following table summarizes the required PPE for various laboratory activities involving this compound.

Activity Required Personal Protective Equipment
Weighing and Handling Powder Primary: - Full-face respirator with P100 (or N100) particulate filters- Double-layered nitrile gloves- Disposable lab coat or coverall- Safety goggles (if not using a full-face respirator)- Closed-toe shoes
Solution Preparation Primary: - Nitrile gloves- Lab coat- Safety glasses with side shieldsSecondary (if splashing is likely): - Face shield
General Laboratory Operations - Lab coat- Safety glasses- Nitrile gloves
Waste Disposal - Nitrile gloves- Lab coat- Safety glasses

Experimental Protocols: Safe Handling and Weighing of this compound Powder

This protocol outlines the step-by-step procedure for safely weighing and preparing a stock solution of this compound.

Materials:

  • This compound (solid powder)

  • Analytical balance within a chemical fume hood or powder weighing station

  • Spatula

  • Weighing paper or boat

  • Appropriate solvent

  • Volumetric flask

  • Personal Protective Equipment (as specified in the table above)

Procedure:

  • Preparation: Don all required PPE before entering the designated handling area. Ensure the chemical fume hood or powder weighing station is operational.

  • Tare the Balance: Place a clean weighing paper or boat on the analytical balance and tare it.

  • Dispensing: Carefully dispense the desired amount of this compound powder onto the weighing paper using a clean spatula. Avoid creating dust.

  • Transfer: Gently transfer the weighed powder into a volumetric flask.

  • Dissolution: Add a small amount of the appropriate solvent to the flask and swirl gently to dissolve the powder. Once dissolved, dilute to the final volume with the solvent.

  • Cleaning: Decontaminate the spatula and weighing area with an appropriate solvent. Dispose of all contaminated disposable materials as hazardous waste.

  • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Wash hands thoroughly after completing the procedure.

Disposal Plan

All waste materials contaminated with this compound, including gloves, weighing paper, and pipette tips, must be disposed of as hazardous chemical waste.[12][13][14]

  • Solid Waste: Collect in a designated, labeled, and sealed hazardous waste container.

  • Liquid Waste: Collect in a labeled, sealed, and appropriate solvent waste container. Do not pour this compound solutions down the drain.[12]

  • Contaminated Glassware: Rinse with a suitable solvent three times. The rinsate must be collected as hazardous liquid waste. The cleaned glassware can then be washed normally.

Emergency Procedures

Exposure Type Immediate Action
Inhalation Move the individual to fresh air immediately. Seek medical attention.
Skin Contact Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[3][4]
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3][4]
Ingestion Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[3][4]
Spill Evacuate the area. For small spills, absorb with an inert material and place in a sealed container for hazardous waste disposal. For large spills, contact the institution's environmental health and safety department.

Visual Guidance: Workflow for Safe Handling of this compound

The following diagram illustrates the logical workflow for safely handling this compound in a laboratory setting.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Don Appropriate PPE B Verify Fume Hood Operation A->B C Weigh this compound Powder B->C D Prepare Stock Solution C->D E Decontaminate Work Area D->E F Dispose of Hazardous Waste E->F G Doff PPE Correctly F->G H End of Procedure G->H Wash Hands Thoroughly

Caption: Workflow for the safe handling of this compound powder and solutions.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.